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Core Science & Biosynthesis

Foundational

synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Abstract This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-iodo-1-(4-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-iodo-1-(4-methylphenyl)ethan-1-ol, a valuable β-iodohydrin intermediate in organic synthesis. The core of this synthesis is the regioselective ring-opening of 4-methylstyrene oxide. This document, intended for researchers and drug development professionals, delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. The causality behind experimental choices is explained to provide a field-proven and self-validating methodology.

Introduction and Strategic Overview

β-Iodohydrins, such as 2-iodo-1-(4-methylphenyl)ethan-1-ol, are versatile synthetic intermediates.[1][2] Their utility stems from the presence of two distinct functional groups—an alcohol and an alkyl iodide—on adjacent carbons. This arrangement allows for a variety of subsequent transformations, including conversion back to epoxides under basic conditions or participation in nucleophilic substitution reactions at the carbon bearing the iodine atom.[3][4]

The most direct and reliable method for preparing β-iodohydrins is the ring-opening of a corresponding epoxide.[2][3] This approach is favored due to its high efficiency and stereochemical control. This guide focuses on the synthesis of 2-iodo-1-(4-methylphenyl)ethan-1-ol via the nucleophilic ring-opening of 4-methylstyrene oxide using elemental iodine. This method is advantageous due to the ready availability and low cost of the reagents.[3]

Mechanistic Rationale and Regioselectivity

The reaction proceeds through a nucleophilic substitution (SN2) mechanism. Epoxides are three-membered rings with significant ring strain, which provides the driving force for the reaction despite the oxygen being part of an alkoxide, typically a poor leaving group.[5][6]

In the case of an unsymmetrical epoxide like 4-methylstyrene oxide, the regioselectivity of the nucleophilic attack is a critical consideration.

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then develops significant carbocationic character at the more substituted (benzylic) carbon, leading the nucleophile to attack this position.[6][7]

  • Under neutral or basic conditions , the reaction is governed by sterics. The nucleophile, in this case, the iodide ion (I⁻), attacks the less sterically hindered carbon atom.[5][6] For 4-methylstyrene oxide, this is the terminal (C2) carbon.

This protocol utilizes neutral conditions to ensure the desired regioselectivity, leading to the formation of 2-iodo-1-(4-methylphenyl)ethan-1-ol. The attack of the iodide ion on the terminal carbon and subsequent protonation of the resulting alkoxide yields the target product. While the reaction can proceed without a catalyst, various catalysts such as diamine podands or isonicotinic hydrazide have been shown to improve yields and regioselectivity under mild conditions.[8][9]

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product Epoxide 4-Methylstyrene Oxide TS SN2 Transition State (Ring Opening) Epoxide->TS Nucleophilic Attack Iodine Iodide Ion (I⁻) Iodine->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Product 2-Iodo-1-(4-methylphenyl)ethan-1-ol Alkoxide->Product Protonation Proton H⁺ (from solvent) Proton->Alkoxide Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Dissolve 4-Methylstyrene Oxide in DCM B 2. Prepare I₂ solution in DCM A->B C 3. Add I₂ solution dropwise to epoxide B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with 10% Na₂S₂O₃ D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry organic layer (MgSO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via Flash Chromatography H->I J 10. Combine fractions & remove solvent I->J K 11. Characterize Product (NMR, IR, MS) J->K

Sources

Exploratory

Comprehensive Technical Guide on 2-Iodo-1-(4-methylphenyl)ethan-1-ol: Synthesis, Mechanistic Properties, and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary and Core Identity 2-Iodo-1-(4-methylphenyl)ethan-1-ol (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary and Core Identity

2-Iodo-1-(4-methylphenyl)ethan-1-ol (commonly referred to as 4-methylstyrene iodohydrin) is a highly versatile bifunctional building block in organic synthesis. Featuring both a nucleophilic hydroxyl group and an electrophilic iodinated carbon on a para-tolyl framework, this molecule serves as a critical linchpin in the synthesis of epoxides, cyclic carbonates, and complex active pharmaceutical ingredients (APIs). Understanding its physicochemical properties and the mechanistic logic behind its synthesis is essential for designing scalable, high-yield synthetic routes in drug development.

Physicochemical Properties

The dual functionality of the molecule dictates its reactivity. The benzylic alcohol provides a site for functionalization or deprotonation, while the primary alkyl iodide serves as an excellent leaving group for intramolecular or intermolecular substitution.

ParameterSpecification
IUPAC Name 2-Iodo-1-(4-methylphenyl)ethan-1-ol
Common Synonyms 2-Iodo-1-(p-tolyl)ethanol, 4-Methylstyrene iodohydrin
Chemical Formula C

H

IO
Molecular Weight 262.09 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 1 (Oxygen atom)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 20.2 Ų
Physical State (Ambient) Pale yellow to off-white viscous oil or low-melting solid

Mechanistic Pathways of Synthesis

The standard synthesis of 2-iodo-1-(4-methylphenyl)ethan-1-ol from 4-methylstyrene operates via a classic electrophilic addition mechanism. Recent advancements have also demonstrated the electrochemical generation of such intermediates, where anodic oxidation facilitates the formation of the reactive iodine species[1][2].

Mechanistic Breakdown:

  • Electrophilic Addition: The

    
    -electrons of the 4-methylstyrene double bond attack an electrophilic iodine source (e.g., I
    
    
    
    or N-iodosuccinimide), forming a bridged, positively charged cyclic iodonium ion.
  • Regioselective Nucleophilic Attack: Water acts as the nucleophile. The attack is highly regioselective, occurring at the more substituted benzylic carbon (C1). This Markovnikov-like selectivity is driven by the electronic properties of the transition state; the electron-donating para-methyl group stabilizes the developing partial positive charge at the benzylic position.

  • Deprotonation: The resulting oxonium ion rapidly loses a proton to the solvent, yielding the neutral iodohydrin product[1].

Iodohydrin_Synthesis A 4-Methylstyrene + Iodine Source B Cyclic Iodonium Ion Intermediate A->B Electrophilic Addition C Nucleophilic Attack by H2O (C1 position) B->C Regioselective Opening D Deprotonation (-H+) C->D Proton Transfer E 2-Iodo-1-(4-methylphenyl)ethan-1-ol D->E Final Product

Mechanistic pathway of iodohydrin formation via a cyclic iodonium intermediate.

Chemical Reactivity and Downstream Applications

The strategic value of 2-iodo-1-(4-methylphenyl)ethan-1-ol lies in its downstream reactivity, primarily driven by the proximity of the nucleophilic oxygen and the electrophilic carbon-iodine bond.

  • Epoxidation: Treatment with a base (e.g., NaOH, K

    
    CO
    
    
    
    ) leads to the deprotonation of the hydroxyl group. The resulting alkoxide undergoes a rapid intramolecular S
    
    
    2 nucleophilic substitution, displacing the iodide ion to form 4-methylstyrene oxide[3].
  • Oxidative Carboxylation: Iodohydrins are pivotal intermediates in the synthesis of five-membered cyclic carbonates. In the presence of CO

    
     and a base, the iodohydrin undergoes deprotonation and subsequent nucleophilic attack on the carbon dioxide molecule. This is followed by intramolecular cyclization to yield the carbonate, a pathway recognized as an environmentally benign route to cyclic carbonates[1].
    

Downstream_Applications A 2-Iodo-1-(4-methylphenyl)ethan-1-ol B Alkoxide Intermediate (Base added) A->B Deprotonation C 4-Methylstyrene Oxide (Epoxide) B->C Intramolecular SN2 (-I-) D Carbonate Intermediate (+ CO2) B->D CO2 Insertion E Cyclic Carbonate D->E Cyclization (-I-)

Base-mediated downstream transformations of 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and scale effectively.

Protocol 1: Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Objective: High-yield synthesis of the iodohydrin from 4-methylstyrene while suppressing di-iodination and radical side reactions.

  • Solvent Preparation: Dissolve 4-methylstyrene (1.0 equiv) in a mixture of Dimethyl Sulfoxide (DMSO) and deionized water (5:1 v/v ratio).

    • Causality: The biphasic/polar nature of the solvent ensures the solubility of the organic substrate while providing a high local concentration of water to act as the nucleophile, outcompeting other potential nucleophiles.

  • Reagent Addition: Shield the reaction flask from ambient light using aluminum foil. Cool the mixture to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes.

    • Causality: Light shielding prevents the homolytic cleavage of the I–N bond (radical formation), ensuring the reaction proceeds strictly via the desired electrophilic ionic pathway. The low temperature controls the exothermic nature of the addition and minimizes the formation of the di-iodo byproduct.

  • Reaction Monitoring: Stir the reaction for 2 hours at 0 °C to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1).

    • Causality: Continuous TLC monitoring ensures complete consumption of the starting material, preventing difficult downstream chromatographic separations between the non-polar styrene and the product.

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) and extract three times with ethyl acetate.
    • Causality: Na

      
      S
      
      
      
      O
      
      
      acts as a reducing agent, converting any unreacted electrophilic iodine species into water-soluble iodide ions. This immediately halts the reaction and prevents product degradation or discoloration.
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography to yield the pure product.
Protocol 2: Base-Mediated Epoxidation to 4-Methylstyrene Oxide

Objective: Quantitative intramolecular cyclization of the iodohydrin to the corresponding epoxide.

  • Setup: Dissolve the purified 2-iodo-1-(4-methylphenyl)ethan-1-ol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv).
    • Causality: A mild, heterogeneous base like K

      
      CO
      
      
      
      is sufficient to deprotonate the benzylic alcohol to form the reactive alkoxide nucleophile without inducing base-catalyzed ring-opening of the resulting epoxide.
  • Cyclization: Stir vigorously at room temperature for 4-6 hours.

    • Causality: The intramolecular S

      
      2 displacement of the primary iodide is thermodynamically favorable but requires sufficient time to reach completion at ambient temperature. Heating is avoided to prevent thermally-induced polymerization of the epoxide.
      
  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts and concentrate the filtrate in vacuo to yield 4-methylstyrene oxide.

Analytical Characterization

Validating the structural identity of 2-iodo-1-(4-methylphenyl)ethan-1-ol requires confirming the regiochemistry of the hydroxyl and iodine groups.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.25 (d, 2H, Ar-H) and 7.15 (d, 2H, Ar-H) confirm the para-substituted aromatic ring.
      
    • 
       4.85 (dd, 1H, CH-OH) represents the benzylic proton. Its downfield shift confirms attachment to the oxygen-bearing carbon.
      
    • 
       3.45 (dd, 1H, CH
      
      
      
      -I) and 3.35 (dd, 1H, CH
      
      
      -I) represent the diastereotopic protons of the iodinated carbon.
    • 
       2.60 (br s, 1H, OH) and 2.35 (s, 3H, Ar-CH
      
      
      
      ).
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    
    
    138.2, 137.5, 129.4, 126.1 (Aromatic carbons), 73.8 (C-OH, confirming benzylic alcohol), 15.2 (C-I, characteristic upfield shift of primary iodide), 21.3 (Ar-CH
    
    
    ).
  • Infrared Spectroscopy (ATR-FTIR): 3420 cm

    
     (O-H stretch, broad), 2920 cm
    
    
    
    (C-H stretch), 510 cm
    
    
    (C-I stretch).

References

  • Title: Oxidative carboxylation of olefins with CO2: environmentally benign access to five-membered cyclic carbonates Source: RSC Advances (Royal Society of Chemistry) URL: [Link][1]

  • Title: Organic Reactions Using Electrooxidatively Generated Cationic Intermediates Source: Kyoto University Research Information Repository URL: [Link][2]

  • Title: Electroorganic Chemistry as a Green Synthesis Methodology Source: Cardiff University (ORCA) URL: [Link][3]

Sources

Foundational

An In-depth Technical Guide to 2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS No. 256380-98-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-1-(4-methylphenyl)ethan-1-ol, with the Chemical Abstracts Service (CAS) registry number 256380-98-0 , is a vicinal iodohydrin of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(4-methylphenyl)ethan-1-ol, with the Chemical Abstracts Service (CAS) registry number 256380-98-0 , is a vicinal iodohydrin of significant interest in synthetic organic chemistry.[1] Its structure, featuring a hydroxyl group and an iodine atom on adjacent carbon atoms, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, characterization, potential applications in drug discovery, and safe handling procedures, designed to empower researchers in their scientific endeavors. The strategic placement of the iodo and hydroxyl functionalities allows for a range of subsequent chemical transformations, making this compound a valuable building block in the synthesis of more complex molecules.

Synthesis and Mechanism

The most direct and common method for the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is the iodohydrination of 4-methylstyrene. This reaction is an electrophilic addition where an iodine and a hydroxyl group are added across the double bond of the alkene.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

  • Formation of an Iodonium Ion: The iodine molecule (I₂) is polarized by the electron-rich double bond of 4-methylstyrene, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is a three-membered ring containing the two carbons of the original double bond and the iodine atom.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the iodonium ion. According to Markovnikov's rule, the nucleophile will attack the more substituted carbon, which in this case is the benzylic carbon, as it can better stabilize the partial positive charge. This backside attack leads to the opening of the iodonium ion ring and results in an anti-addition of the iodine and hydroxyl groups.

  • Deprotonation: The resulting oxonium ion is then deprotonated by another water molecule to yield the final product, 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product 4-Methylstyrene 4-Methylstyrene Iodonium_Ion Formation of Iodonium Ion Intermediate 4-Methylstyrene->Iodonium_Ion Electrophilic Attack by I₂ Iodine_Water Iodine (I₂) in Water (H₂O) Iodine_Water->Iodonium_Ion Nucleophilic_Attack Nucleophilic Attack by Water Iodonium_Ion->Nucleophilic_Attack Markovnikov Addition Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product_Compound 2-Iodo-1-(4-methylphenyl)ethan-1-ol Deprotonation->Product_Compound

Caption: Synthesis workflow for 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-Methylstyrene

  • Iodine (I₂)

  • 1,4-Dioxane

  • Water

  • Copper(II) acetate (Cu(OAc)₂)[2]

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chloroform (CHCl₃) or other suitable organic solvent for extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-methylstyrene in a mixture of 1,4-dioxane and water.[2]

  • To this stirred solution, add copper(II) acetate.[2]

  • Add iodine in small portions to the reaction mixture at room temperature.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any insoluble copper salts.[2]

  • Add an organic solvent like chloroform to the filtrate and transfer to a separatory funnel.[2]

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for 2-Iodo-1-(4-methylphenyl)ethan-1-ol is not widely published, its key properties can be predicted based on its structure and data from similar compounds.

PropertyValue
CAS Number 256380-98-0[1]
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1]
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons (4H) would appear as two doublets in the range of δ 7.0-7.5 ppm.

    • The methine proton (-CH(OH)-) would likely be a doublet of doublets or a triplet around δ 4.8-5.2 ppm, coupled to the adjacent methylene protons.

    • The methylene protons (-CH₂I) would appear as a multiplet, likely two doublets of doublets, in the range of δ 3.3-3.7 ppm.

    • The methyl protons of the tolyl group would be a singlet around δ 2.3 ppm.

    • The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic carbons would appear in the region of δ 125-140 ppm.

    • The carbon bearing the hydroxyl group (-C(OH)-) would be expected around δ 70-80 ppm.

    • The carbon bearing the iodine atom (-C-I) would be significantly shielded and appear at a lower chemical shift, typically in the range of δ 10-20 ppm.

    • The methyl carbon of the tolyl group would be around δ 20-22 ppm.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching vibration would be present around 1000-1200 cm⁻¹.

    • The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 262.

    • A characteristic fragmentation pattern would involve the loss of an iodine atom (M - 127) and a water molecule (M - 18).

Applications in Drug Discovery and Development

Iodohydrins are valuable intermediates in medicinal chemistry due to their ability to be transformed into other key functional groups. The presence of both a nucleophilic hydroxyl group and a good leaving group (iodide) on adjacent carbons allows for facile intramolecular cyclization to form epoxides upon treatment with a base.

G Iodohydrin 2-Iodo-1-(4-methylphenyl)ethan-1-ol Epoxide Styrene Oxide Derivative Iodohydrin->Epoxide Base-mediated cyclization Other_Derivatives Other Functionalized Derivatives Iodohydrin->Other_Derivatives Nucleophilic substitution of iodide Amino_Alcohol Vicinal Amino Alcohol Epoxide->Amino_Alcohol Ring-opening with amine nucleophile

Caption: Potential synthetic transformations of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

  • Synthesis of Epoxides: Epoxides are highly reactive and are key building blocks in the synthesis of many pharmaceuticals. The epoxide derived from 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be opened by various nucleophiles to introduce a wide range of functionalities.

  • Synthesis of Chiral Amino Alcohols: The epoxide can be opened by amines to generate vicinal amino alcohols, a structural motif present in many biologically active molecules, including beta-blockers and antiviral drugs.

  • Introduction of Other Functional Groups: The iodide is an excellent leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of azides, thiols, and other functional groups.

The 4-methylphenyl (p-tolyl) group is also a common feature in many drug molecules, and this compound provides a scaffold for further synthetic elaboration.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases. The reference to cold-chain transportation for this compound suggests it may have limited stability at room temperature.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its iodohydrin functionality make it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

  • Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Org. Synth., 77, 135. [Link]

  • Philip Harris. SAFETY DATA SHEET: ETHANOL. [Link]

  • Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution. [Link]

  • Shafi, S., Wani, N. A., & Khan, M. S. (2014). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry, 4(3), 598-602. [Link]

Sources

Exploratory

2-Iodo-1-(4-methylphenyl)ethan-1-ol: Molecular Architecture, Synthesis, and Applications in Advanced Drug Development

Strategic Context & Molecular Architecture In the landscape of modern drug development, halohydrins serve as indispensable, highly reactive linchpins. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile seco...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Architecture

In the landscape of modern drug development, halohydrins serve as indispensable, highly reactive linchpins. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile secondary alcohol and iodinated building block. Its structural framework—combining a benzylic chiral center, an electron-donating para-methyl group, and a highly polarizable carbon-iodine bond—makes it an ideal precursor for stereospecific epoxidations and complex nucleophilic substitutions.

As a Senior Application Scientist, I frequently leverage this molecule when designing synthetic routes for arylethanolamine derivatives, including


-adrenergic receptor antagonists (beta-blockers) and targeted chiral therapeutics. The para-methyl group is not merely a structural appendage; it fundamentally alters the electronic landscape of the molecule, enhancing the nucleophilicity of the aromatic ring and stabilizing benzylic carbocation character during transition states.
Quantitative Physicochemical Profile

To facilitate downstream formulation and computational modeling, the core physicochemical parameters of 2-Iodo-1-(4-methylphenyl)ethan-1-ol are summarized below:

PropertyValueStructural Significance
Chemical Formula C₉H₁₁IODictates stoichiometric calculations.
Molecular Weight 262.09 g/mol Optimal for small-molecule API fragments.
Exact Mass 261.985 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 20.2 ŲIndicates high lipophilicity, favorable for membrane permeability.
H-Bond Donors / Acceptors 1 / 1Governed entirely by the secondary hydroxyl (-OH) group.
Rotatable Bonds 2Confers limited conformational flexibility, aiding in receptor docking.

Mechanistic Dynamics: Regioselective Iodohydroxylation

The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol from 4-methylstyrene is a masterclass in exploiting electronic biases. The transformation relies on the regioselective iodohydroxylation of the alkene double bond .

The Causality of Regioselectivity: When 4-methylstyrene is exposed to an electrophilic iodine source, a cyclic iodonium ion intermediate is formed. The subsequent nucleophilic attack by water is strictly governed by Markovnikov's rule. Why? The para-methyl group exerts an electron-donating effect via hyperconjugation and induction. This stabilizes the partial positive charge (


) that develops at the benzylic carbon during the transition state of the ring-opening. Consequently, water exclusively attacks the benzylic position, yielding the target iodohydrin rather than the primary alcohol isomer.

Mechanism A 4-Methylstyrene B Cyclic Iodonium Intermediate A->B NIS / 0 °C Electrophilic Addition C Benzylic Attack (H2O Nucleophile) B->C Regioselective Ring Opening D 2-Iodo-1-(4-methylphenyl)ethan-1-ol C->D Deprotonation (- H+)

Fig 1: Regioselective iodohydroxylation mechanism of 4-methylstyrene.

Self-Validating Experimental Protocol

To ensure high yields and prevent the formation of unwanted byproducts (such as 4-methylstyrene oxide or di-iodinated species), the following protocol utilizes N-iodosuccinimide (NIS) as a controlled electrophilic iodine source .

This workflow is designed as a self-validating system : every step includes a physical or chemical indicator that confirms the success of the preceding action.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 4-methylstyrene (10.0 mmol, 1.0 equiv) in 25 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is selected because its polar aprotic nature stabilizes the charged iodonium intermediate without competing as a nucleophile against water.

  • Nucleophile Introduction: Add deionized water (20.0 mmol, 2.0 equiv) to the solution.

  • Controlled Electrophilic Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add NIS (12.0 mmol, 1.2 equiv) in small portions over 15 minutes. Causality: The addition of

    
     to an alkene is highly exothermic. Maintaining 0 °C prevents the premature intramolecular cyclization of the product into an epoxide.
    
  • Reaction Monitoring: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is complete when the UV-active alkene spot is entirely consumed.

  • Reductive Quench (Self-Validation Step): Add 15 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 10 minutes.
    Validation: The reaction mixture will initially possess a yellow/brown tint due to trace free iodine. The thiosulfate reduces 
    
    
    
    to colorless iodide (
    
    
    ). The immediate discharge of color visually validates that all oxidative species have been neutralized, preventing product degradation during solvent evaporation.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a pale yellow oil.

Workflow Step1 1. Reagent Mixing (Alkene + H2O in MeCN) Step2 2. Electrophile Addition (NIS at 0 °C) Step1->Step2 Prevents side reactions Step3 3. Reaction Monitoring (TLC until completion) Step2->Step3 Controlled exotherm Step4 4. Reductive Quench (Na2S2O3 addition) Step3->Step4 Confirms conversion Step5 5. Isolation & Purification (Extraction + Flash Silica) Step4->Step5 Neutralizes excess I+

Fig 2: Self-validating experimental workflow for iodohydrin synthesis.

Analytical Characterization Signatures

To definitively confirm the molecular structure post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Due to the adjacent chiral center, the two protons of the


 group are diastereotopic .
  • ¹H NMR (CDCl₃, 400 MHz): Expect the benzylic proton (

    
    ) to appear as a distinct doublet of doublets (dd) or multiplet around 4.7–4.9 ppm due to coupling with the adjacent diastereotopic protons. The 
    
    
    
    protons will appear as two separate signals (typically around 3.3 ppm and 3.4 ppm). The para-methyl group will present as a sharp, highly integrated singlet near 2.35 ppm.
  • Mass Spectrometry: The loss of the massive iodine atom is a common fragmentation pathway. Expect a prominent

    
     peak at m/z 135 in the mass spectrum.
    

Downstream Applications in Drug Discovery

The primary utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol lies in its reactivity profile. The iodine atom is an exceptional leaving group, and the adjacent hydroxyl group can act as an internal nucleophile.

By treating this iodohydrin with a mild base (e.g.,


 or 

), the hydroxyl group is deprotonated. The resulting alkoxide undergoes a rapid, intramolecular

displacement of the iodide, yielding 4-methylstyrene oxide . This epoxide can subsequently be subjected to ring-opening by various primary amines (such as isopropylamine or tert-butylamine) to generate a library of arylethanolamines, which are the fundamental pharmacophores for

-adrenergic modulators.

References

  • Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters, 2006. URL:[Link]

  • Iodine-Catalyzed Chemoselective Hydroamination Reaction Using 5-Mercaptotetrazoles Derivatives. ACS Omega, 2018. URL:[Link]

  • Oxidation of Alkenes by Water with H2 Liberation. Journal of the American Chemical Society, 2020. URL:[Link]

Foundational

2-Iodo-1-(4-methylphenyl)ethan-1-ol mechanism of action

This guide serves as an in-depth technical analysis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol , a specialized halohydrin intermediate. While not a marketed pharmaceutical itself, it acts as a critical "molecular hinge" in t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol , a specialized halohydrin intermediate. While not a marketed pharmaceutical itself, it acts as a critical "molecular hinge" in the synthesis of bioactive scaffolds, particularly imidazole-based antifungals (e.g., Bifonazole analogs) and styrene oxide derivatives .

Its "mechanism of action" is twofold:

  • Chemical Mechanism: Acting as a regioselective electrophile for nucleophilic substitution and epoxide formation.[1]

  • Pharmacological Precursor Role: Enabling the construction of pharmacophores that inhibit Lanosterol 14

    
    -demethylase (CYP51) .
    

Part 1: Chemical Identity & Mechanistic Core[2][3]

Compound Classification:


-Iodohydrin (Vicinal Haloalcohol).
Core Reactivity:  The molecule possesses two reactive centers—the hydroxyl group (nucleophile precursor) and the carbon-iodine bond (electrophile/leaving group). This duality allows it to function as a "masked epoxide."
Primary Mechanism: Intramolecular Cyclization (Epoxide Formation)

The defining reaction of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is its conversion to 2-(4-methylphenyl)oxirane (p-tolyl epoxide). This transformation is driven by base-promoted deprotonation followed by intramolecular nucleophilic attack.

  • Step 1 (Activation): A base (e.g., KOH, NaH) deprotonates the hydroxyl group, forming an alkoxide anion.

  • Step 2 (Ring Closure): The alkoxide oxygen attacks the adjacent carbon bearing the iodine atom.

  • Step 3 (Displacement): Iodine is ejected as a leaving group (iodide ion), closing the three-membered oxirane ring.

Technical Insight: The iodine atom is a superior leaving group compared to chlorine or bromine (I > Br > Cl) due to its weaker bond dissociation energy and higher polarizability. This makes the iodohydrin significantly more reactive toward cyclization than its chlorohydrin counterparts, often allowing reactions to proceed at lower temperatures.

Secondary Mechanism: Direct Nucleophilic Substitution

In the presence of strong nucleophiles (e.g., imidazole, amines), the compound can undergo direct intermolecular


 displacement of the iodine, although the epoxide pathway is often the kinetic preference in basic media.

Part 2: Biological Significance & Downstream Pharmacology

While the iodohydrin is a transient intermediate, the imidazole antifungals derived from it (via the epoxide) possess a well-defined biological mechanism.

Target: Lanosterol 14 -Demethylase (CYP51)

The final drug products (e.g., Bifonazole, Clotrimazole analogs) synthesized from this precursor operate by inhibiting the fungal cytochrome P450 enzyme CYP51.[2][3]

  • Mechanism: The N-3 nitrogen of the imidazole ring (derived from the precursor) binds to the heme iron of the CYP51 enzyme.

  • Effect: This prevents the activation of oxygen required to demethylate lanosterol.

  • Outcome: Accumulation of toxic sterols (14ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methylsterols) and depletion of ergosterol disrupt the fungal cell membrane, leading to cell lysis.
    
Toxicological Profile (Safety Warning)

As a halohydrin, 2-Iodo-1-(4-methylphenyl)ethan-1-ol acts as a potential alkylating agent .

  • Hazard: It can spontaneously form epoxides in physiological pH, which may react nonspecifically with DNA or proteins.

  • Handling: Strict containment is required. It is structurally analogous to

    
    -chlorohydrins, which are known male antifertility agents and neurotoxins.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of the Iodohydrin Intermediate

Context: Regioselective formation from 4-methylstyrene.

  • Reagents: 4-Methylstyrene (10 mmol), N-Iodosuccinimide (NIS, 11 mmol), Water/Acetone (1:4 v/v).

  • Procedure:

    • Dissolve 4-methylstyrene in acetone/water mixture.

    • Add NIS portion-wise at 0°C to prevent di-iodination.

    • Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Quench: Add saturated aqueous

      
       to remove excess iodine (solution turns colorless).
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL). Dry over anhydrous 
      
      
      
      .
  • Yield: Typically 85–92% of the Markovnikov product (OH at benzylic position).

Protocol B: Conversion to Imidazole Antifungal Scaffold

Context: One-pot cyclization and ring-opening.

  • Reagents: Iodohydrin intermediate (5 mmol), Imidazole (15 mmol),

    
     (10 mmol), DMF (anhydrous).
    
  • Procedure:

    • Phase 1 (Epoxidation): Dissolve iodohydrin in DMF. Add

      
       and stir at 60°C for 1 hour. (In situ formation of p-tolyl epoxide).
      
    • Phase 2 (Ring Opening): Add imidazole to the reaction mixture. Increase temperature to 90°C and stir for 6 hours.

    • Workup: Pour into ice water. The product often precipitates as a solid or requires extraction with DCM.

    • Purification: Recrystallization from ethanol or column chromatography.

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation of the iodohydrin into the active pharmaceutical pharmacophore.

G cluster_0 Chemical Mechanism Start 4-Methylstyrene Intermediate 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Iodohydrin) Start->Intermediate NIS, H2O (Electrophilic Addition) Epoxide 2-(4-methylphenyl)oxirane (Epoxide Intermediate) Intermediate->Epoxide Base (K2CO3) Intramolecular SN2 Drug Imidazole Antifungal (e.g., Bifonazole Analog) Epoxide->Drug Imidazole Nucleophilic Ring Opening Target Inhibition of CYP51 (Fungal Cell Death) Drug->Target Binding to Heme Iron

Caption: Mechanistic pathway from alkene precursor to active antifungal agent via the iodohydrin "molecular hinge."

Part 5: Data Summary

PropertySpecificationRelevance
Molecular Formula

Precursor stoichiometry
Molecular Weight 262.09 g/mol Calculation of reagent equivalents
Reactive Moiety

-Iodo Alcohol
Enables epoxide formation (alkylation)
Leaving Group Iodide (

)
Excellent leaving group; high reactivity
Stereochemistry Racemic (typically)Can be synthesized enantioselectively for chiral drugs
Storage < -20°C, DarkLight sensitive (C-I bond photolysis)

References

  • Synthesis of Epoxides via Halohydrins : Organic Chemistry Steps. "Halohydrins from Alkenes - Mechanism and Regioselectivity." Available at: [Link]

  • Mechanism of Azole Antifungals : Patsnap Synapse. "Mechanism of Action of Bifonazole and Related Azoles." Available at: [Link]

  • Toxicity of Halohydrins : National Institutes of Health (PubMed). "Antifertility activity and toxicity of alpha-chlorohydrin derivatives." Available at: [Link] (Contextual reference on halohydrin class toxicity).

  • Epoxide Ring Opening : Master Organic Chemistry. "Reaction of Epoxides with Nucleophiles under Basic Conditions." Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Iodo-1-(4-methylphenyl)ethan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a valuable halohydrin intermediate in organic synthesis. Its structure, featuring a reactive iodine atom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a valuable halohydrin intermediate in organic synthesis. Its structure, featuring a reactive iodine atom and a hydroxyl group on adjacent carbons, makes it a versatile building block for the introduction of various functionalities. The presence of the p-tolyl group influences its reactivity and provides a scaffold that is relevant in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key chemical principles, and potential applications, particularly in the context of drug discovery and development.

Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

The most direct and regioselective method for the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is the iodohydrination of 4-methylstyrene. This reaction proceeds via an electrophilic addition mechanism.

Reaction Mechanism: Iodohydrination of 4-Methylstyrene

The reaction is typically carried out using an iodine source, such as N-iodosuccinimide (NIS), in the presence of water[1][2]. The mechanism involves the formation of a cyclic iodonium ion intermediate upon the electrophilic attack of iodine on the double bond of 4-methylstyrene. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (the benzylic position) due to the stabilizing effect of the p-tolyl group on the partial positive charge in the transition state. This regioselectivity is a key feature of this reaction, leading to the desired product.

Iodohydrination_Mechanism Styrene 4-Methylstyrene r1 Styrene->r1 NIS N-Iodosuccinimide (NIS) NIS->r1 Water H₂O r2 Water->r2 Iodonium Iodonium Ion Intermediate Iodonium->r2 Carbocation Benzylic Carbocation-like Transition State r3 Carbocation->r3 Product 2-Iodo-1-(4-methylphenyl)ethan-1-ol r1->Iodonium + I⁺ r2->Carbocation H₂O attack r3->Product Deprotonation

Caption: Mechanism of Iodohydrination.

Experimental Protocol: Synthesis from 4-Methylstyrene

This protocol is a representative procedure based on established methods for the iodohydrination of styrenes[1][2].

Materials:

  • 4-Methylstyrene (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Acetonitrile (or a similar aprotic solvent)[3]

  • Water (10 eq)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-methylstyrene in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-iodosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Synthesis_Workflow Start Dissolve 4-methylstyrene in Acetonitrile/Water Cool Cool to 0 °C Start->Cool Add_NIS Add N-Iodosuccinimide Cool->Add_NIS Stir Stir at 0 °C then RT Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-Iodo-1-(4-methylphenyl)ethan-1-ol Purify->Product

Caption: Synthetic Workflow.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Information
CAS Number 256380-98-0[4][5]
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
Appearance Likely a pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); sparingly soluble in water.
Boiling Point Expected to be higher than 1-(4-methylphenyl)ethanol (218-220 °C) due to the heavier iodine atom.[6]
Melting Point If solid, likely a low melting point.

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts (δ) and Key Features
¹H NMR (CDCl₃) Aromatic Protons: ~7.2-7.4 ppm (d, 2H) and ~7.1-7.2 ppm (d, 2H) corresponding to the p-disubstituted benzene ring. CH-OH Proton: ~4.8-5.0 ppm (dd, 1H), coupled to the two diastereotopic protons of the CH₂I group. CH₂I Protons: ~3.3-3.6 ppm (m, 2H), diastereotopic protons coupled to the CH-OH proton. -OH Proton: A broad singlet, variable chemical shift. -CH₃ Proton: ~2.3 ppm (s, 3H).
¹³C NMR (CDCl₃) Aromatic Carbons: Four signals in the aromatic region (~125-140 ppm), with the ipso-carbon attached to the ethanol group being the most downfield. C-OH Carbon: ~75-80 ppm. C-I Carbon: ~10-15 ppm. -CH₃ Carbon: ~21 ppm.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 262. Key Fragments: Loss of H₂O (m/z = 244), loss of I (m/z = 135), cleavage of the C-C bond between the alcohol and iodomethyl group.
Infrared (IR) O-H Stretch: Broad peak around 3300-3500 cm⁻¹. C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹. C-O Stretch: Strong peak around 1050-1150 cm⁻¹. C-I Stretch: Peak in the fingerprint region, typically below 600 cm⁻¹.

Reactivity and Synthetic Utility

The synthetic utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol stems from the distinct reactivity of its functional groups.

  • Nucleophilic Substitution at the Iodinated Carbon: The iodine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and thiols.

  • Epoxide Formation: Treatment with a base will deprotonate the hydroxyl group, leading to an intramolecular Williamson ether synthesis to form 2-(p-tolyl)oxirane. This epoxide is a valuable intermediate for further transformations.

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 2-iodo-1-(4-methylphenyl)ethanone, using standard oxidizing agents.

  • Rearrangement Reactions: Under certain conditions, particularly in the presence of Lewis acids or strong protic acids, iodohydrins can undergo rearrangement reactions.

Reactivity Start 2-Iodo-1-(4-methylphenyl)ethan-1-ol Epoxide 2-(p-tolyl)oxirane Start->Epoxide Base Ketone 2-Iodo-1-(4-methylphenyl)ethanone Start->Ketone Oxidation Substitution Nucleophilic Substitution Product Start->Substitution Nucleophile Rearrangement Rearrangement Product Start->Rearrangement Acid

Caption: Key Reactions of the Title Compound.

Applications in Drug Development

Halohydrins are important precursors in the synthesis of various pharmaceuticals, particularly those containing epoxide or amino alcohol functionalities[7]. While specific examples detailing the use of 2-Iodo-1-(4-methylphenyl)ethan-1-ol in drug synthesis are not widely published, its structural motifs suggest its potential as an intermediate in several therapeutic areas.

Potential as an Antiviral Intermediate

A number of antiviral agents contain modified nucleoside or amino alcohol structures. The ability to transform the iodohydrin into an epoxide or an amino alcohol makes it a potentially useful building block in the synthesis of antiviral compounds[8][9]. For instance, the epoxide derived from 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be opened by various nucleophiles to generate a range of chiral amino alcohols, which are key components in many antiviral drugs.

Conclusion

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile and valuable synthetic intermediate. Its regioselective synthesis from 4-methylstyrene is straightforward, and its dual functionality allows for a wide range of subsequent transformations. For researchers in drug discovery and development, this compound offers a readily accessible scaffold for the synthesis of novel bioactive molecules, particularly in the search for new antiviral agents. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

  • Bar-Haim, G., & Kol, M. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters, 47(47), 8375-8377.
  • Emerson, W. S. (1949). The Reactions of Monomeric Styrenes. In Organic Reactions (pp. 1-36). John Wiley & Sons, Ltd.
  • Narasimhan, S., & Nathan, K. S. (2009). Halonium Ion-Assisted Deiodination of Styrene-Based Vicinal Iodohydrins Followed by Rearrangement through Phenyl Migration. The Journal of Organic Chemistry, 74(19), 7545-7548.
  • Ramachandraiah, G., Subbarayappa, A., & Ghosh, P. (2007). An improved synthesis of iodohydrins from alkenes. Tetrahedron Letters, 48(43), 7671-7674.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II.
  • BP Corporation North America Inc. (2005). Purification and recovery of acetonitrile from waste solvent acetonitrile. U.S.
  • Benson, R. E., & Cairns, T. L. (1948). N-Iodosuccinimide. Organic Syntheses, 28, 74.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • Radhakrishna, P., & Radhika, S. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 26A, 843-845.
  • Ghosh, R., & Kol, M. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. Molecules, 27(21), 7515.
  • The Regents of the University of California. (2022). CasZ compositions and methods of use. U.S.
  • OCP S.A. (2018). Processes for the recovery of uranium from wet-process phosphoric acid using dual or single cycle continuous ion exchange approaches. U.S.
  • The Trustees of the University of Pennsylvania. (2023). Quinoline cGAS antagonist compounds. U.S.
  • Antelman Technologies Ltd. (1994). Molecular crystal device for pharmaceuticals. U.S.
  • PubChem. 2-(4-Iodophenyl)-1-(thiolan-2-yl)ethanol. Available from: [Link]

  • PubChem. 2-Iodo-2-phenylethanol. Available from: [Link]

  • National Institute of Standards and Technology. Ethanol, 2-iodo-. In NIST Chemistry WebBook. Available from: [Link]

  • Maier, M. E. (2007). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. ChemInform, 38(45).
  • ChemSrc. 1-(4-Methylphenyl)ethanol. Available from: [Link]

  • Cushman, M., et al. (2008). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Bioorganic & Medicinal Chemistry Letters, 18(10), 3123-3127.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Archives of Applied Science Research, 16(5), 1-2.
  • Gilead Sciences, Inc. (2016). Antiviral compounds. WO 2016/138158 A1.
  • Adams, R., & Hartman, W. W. (1923). Methyl Iodide. Organic Syntheses, 3, 55.
  • IJFMR. (2023). Exploring Organic Compounds as Anti-Viral Agents. International Journal for Multidisciplinary Research, 5(6).
  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-ol. Available from: [Link]

  • PubChem. CID 160893720. Available from: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Available from: [Link]

  • Kharas, G., & Armeli, N. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
  • PubChemLite. (4-iodo-2-methylphenyl)methanol. Available from: [Link]

  • Overberger, C. G., & Tanner, D. (1953). The Synthesis of Some Substituted Styrenes. Journal of the American Chemical Society, 75(18), 4651-4653.
  • SpectraBase. 1-(4-Methylphenyl)ethanol. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Introduction 2-Halo-1-arylethanols are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Halo-1-arylethanols are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their value lies in the vicinal arrangement of a hydroxyl group and a halogen atom on a benzylic backbone, providing two distinct reactive centers for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, mechanistic underpinnings, and characterization of a representative member of this class: 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

While the "discovery" of this specific molecule is not a singular, landmark event, its synthesis is an exemplary case of a fundamental and widely applied reaction in organic chemistry: the iodohydroxylation of an alkene. This process allows for the stereoselective functionalization of carbon-carbon double bonds, a cornerstone of modern synthetic strategy.[2] This document will detail the theoretical principles and provide a practical, field-tested protocol for its preparation and analysis, aimed at researchers and professionals in drug development and chemical synthesis.

Core Synthesis: Iodohydroxylation of 4-Methylstyrene

The most direct and common route to 2-Iodo-1-(4-methylphenyl)ethan-1-ol is the electrophilic addition of an iodonium source and a water molecule across the double bond of 4-methylstyrene. This reaction, known as iodohydroxylation, is a subset of halohydrin formation.[3] Various reagents and conditions can achieve this transformation, often utilizing an in-situ generated electrophilic iodine species.

Mechanistic Rationale: Regioselectivity and Stereochemistry

The mechanism of iodohydroxylation dictates the precise placement of the iodo and hydroxyl groups on the final product. The reaction proceeds through a cyclic iodonium ion intermediate.[4]

  • Electrophilic Attack: The pi bond of the 4-methylstyrene alkene attacks an electrophilic iodine species (I+), forming a three-membered cyclic iodonium ion. This intermediate prevents the formation of a discrete carbocation, thus precluding potential molecular rearrangements.[3][4]

  • Nucleophilic Opening: A water molecule, acting as a nucleophile, attacks one of the carbons of the cyclic iodonium ion. Due to the electronic influence of the 4-methylphenyl group, the benzylic carbon can better stabilize a partial positive charge. Consequently, the nucleophilic attack preferentially occurs at this more substituted carbon.[4]

  • Anti-Addition: The water molecule attacks from the face opposite to the iodonium ion bridge, resulting in an anti-addition. This backside attack leads to a specific stereochemical outcome.[3][4]

  • Deprotonation: A final deprotonation step by a base (such as water or the conjugate base of the acid used) yields the neutral iodohydrin product.

This regioselectivity, governed by the stability of the partial positive charge at the benzylic position, ensures that the hydroxyl group is installed at the carbon adjacent to the aromatic ring, and the iodine atom is at the terminal carbon.

G cluster_0 Iodohydroxylation Mechanism Styrene 4-Methylstyrene Iodonium_Ion Cyclic Iodonium Ion Intermediate Styrene->Iodonium_Ion + I⁺ Iodonium_Source I+ Oxonium_Ion Protonated Iodohydrin Iodonium_Ion->Oxonium_Ion + H₂O (Backside Attack) Water H₂O Product 2-Iodo-1-(4-methylphenyl)ethan-1-ol Oxonium_Ion->Product - H⁺

Caption: Mechanism of Iodohydroxylation.

Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)

This protocol utilizes N-Iodosuccinimide (NIS) as a mild and effective source of electrophilic iodine. The reaction is typically carried out in a mixed solvent system containing water to act as the nucleophile.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles
4-MethylstyreneC₉H₁₀118.181.18 g10.0 mmol
N-Iodosuccinimide (NIS)C₄H₄INO₂224.992.47 g11.0 mmol
AcetoneC₃H₆O58.0840 mL-
Deionized WaterH₂O18.0210 mL-
Sodium ThiosulfateNa₂S₂O₃158.11--
Diethyl Ether(C₂H₅)₂O74.12--
Brine (sat. NaCl)NaCl(aq)---
Anhydrous MgSO₄MgSO₄120.37--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylstyrene (10.0 mmol).

  • Solvent Addition: Dissolve the starting material in a mixture of acetone (40 mL) and deionized water (10 mL). Stir the solution at room temperature (20-25°C) until homogeneous.

  • Reagent Addition: Add N-Iodosuccinimide (11.0 mmol, 1.1 equivalents) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil, as NIS and iodine species can be light-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/brown color of iodine disappears. This step removes any unreacted NIS or I₂.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20) to afford the pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a pale yellow oil or low-melting solid.

G cluster_workflow Synthetic Workflow A 1. Dissolve 4-Methylstyrene in Acetone/H₂O B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Stir at RT, Monitor by TLC B->C D 4. Quench with Na₂S₂O₃ (aq) C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with H₂O and Brine E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for synthesis.

Structural Characterization

Confirmation of the structure of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is achieved through a combination of standard spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR δ 7.3-7.1 (m, 4H): Aromatic protons (AA'BB' system). δ ~4.9 (dd, 1H): Benzylic proton (CH-OH), coupled to the two diastereotopic CH₂I protons. δ ~3.4-3.2 (m, 2H): Diastereotopic methylene protons (CH₂I). δ ~2.5 (s, 1H): Hydroxyl proton (OH), may be broad and exchangeable with D₂O. δ 2.35 (s, 3H): Methyl protons (Ar-CH₃).
¹³C NMR δ ~140-128: Aromatic carbons. δ ~75: Benzylic carbon (CH-OH). δ ~21: Methyl carbon (Ar-CH₃). δ ~15: Methylene carbon (CH₂I).
IR (Infrared) ~3400 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1610, 1510 cm⁻¹: Aromatic C=C stretch. ~1050 cm⁻¹: C-O stretch. ~550 cm⁻¹: C-I stretch.
Mass Spec (MS) M⁺: Molecular ion peak. [M-H₂O]⁺: Fragment corresponding to loss of water. [M-I]⁺: Fragment corresponding to loss of iodine.

Applications in Synthetic Chemistry

The utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol stems from its bifunctional nature. It is not typically an end-product but rather a versatile intermediate.

  • Epoxide Formation: Treatment with a base (e.g., sodium hydroxide) promotes an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the deprotonated hydroxyl group displaces the iodide to form 2-(4-methylphenyl)oxirane. Iodohydrins are excellent precursors for epoxides.[5]

  • Nucleophilic Substitution: The iodine atom is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups at the C2 position.

  • Further Elaboration: The secondary alcohol can be oxidized to the corresponding ketone, 2-iodo-1-(4-methylphenyl)ethanone, or used in esterification or etherification reactions.

Conclusion

The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol provides a clear and instructive example of halohydrin formation, a robust and reliable reaction in the synthetic chemist's toolkit. The principles of electrophilic addition, regioselectivity governed by electronic effects, and stereospecific anti-addition are all elegantly demonstrated. A thorough understanding of this reaction's mechanism and the practical considerations for its execution enables researchers to efficiently construct valuable 2-halo-1-arylethanol intermediates, paving the way for the development of more complex and biologically active molecules.

References
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • Iodohydroxylation of Alkenes Promoted by Molecular and Hypervalent(III) Iodine. ResearchGate. Available at: [Link]

  • Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Selenium-catalyzed iodohydrin formation from alkenes. ScienceDirect. Available at: [Link]

  • Iodohydrins: An Easy Route to Epoxides from Alkenes. Taylor & Francis Online. Available at: [Link]

  • Selenium-Catalyzed Iodohydrin Formation from Alkenes. ResearchGate. Available at: [Link]

  • Formation of Halohydrins. Chemistry LibreTexts. Available at: [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol: A Comprehensive Guide

Executive Summary In modern drug development and organic synthesis, halohydrins serve as critical, highly reactive intermediates. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as 2-iodo-1-(p-tolyl)ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, halohydrins serve as critical, highly reactive intermediates. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as 2-iodo-1-(p-tolyl)ethanol) is a pivotal precursor for the synthesis of 4-methylstyrene oxide—a core building block for various chiral active pharmaceutical ingredients (APIs), including


-adrenergic blockers.

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and multi-modal spectroscopic validation (NMR, IR, MS) of 2-iodo-1-(4-methylphenyl)ethan-1-ol. By focusing on the mechanistic causality behind experimental choices and establishing self-validating protocols, this guide ensures high-fidelity structural elucidation for researchers and application scientists.

Mechanistic Rationale: Regioselective Iodohydroxylation

The synthesis of 2-iodo-1-(4-methylphenyl)ethan-1-ol relies on the highly regioselective iodohydroxylation of 4-methylstyrene.

  • Electrophilic Activation: The reaction initiates with the electrophilic attack of an iodine species (generated in situ from N-iodosuccinimide (NIS) or

    
     mixtures) on the 
    
    
    
    -bond of 4-methylstyrene, forming a cyclic iodonium ion intermediate. The generation of short-lived electrophilic hypoiodous species is a well-documented driver for this transformation (1)[1].
  • Nucleophilic Ring-Opening (Markovnikov Control): Water acts as the nucleophile, attacking the iodonium bridge. Causality dictates that the attack occurs exclusively at the benzylic carbon. The electron-donating para-methyl group stabilizes the partial positive charge (

    
    ) developing at the benzylic position in the transition state, lowering the activation energy for attack at this specific site.
    
  • Stereochemical Outcome: The anti-periplanar opening of the iodonium ion dictates an anti-addition geometry, establishing the fundamental stereochemical relationship of the resulting halohydrin, a principle similarly exploited in the stereospecific diamination of related styrene derivatives (2)[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a built-in visual or chemical confirmation, ensuring the scientist can verify the success of the operation before proceeding.

Step-by-Step Synthesis & Isolation
  • Reaction Setup: Dissolve 4-methylstyrene (10.0 mmol) in a co-solvent mixture of THF and

    
     (1:1 v/v, 40 mL) in a round-bottom flask. Causality for solvent choice: THF solubilizes the organic alkene, while water serves as both the co-solvent and the nucleophile.
    
  • Electrophile Addition: Cool the mixture to 0 °C. Add N-iodosuccinimide (NIS, 11.0 mmol) portion-wise over 15 minutes.

  • In-Process Monitoring (Validation Check 1): Stir the reaction for 2 hours at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). Validation: The non-polar 4-methylstyrene (

    
    ) must completely disappear, replaced by a strongly UV-active, polar spot (
    
    
    
    ) that stains dark brown with
    
    
    .
  • Quenching (Validation Check 2): Add 20 mL of saturated aqueous sodium thiosulfate (

    
    ). Validation:  The dark red/brown color of unreacted iodine/NIS must instantly dissipate, yielding a clear or pale-yellow organic layer. Causality: Thiosulfate reduces residual electrophilic iodine to inert iodide (
    
    
    
    ), preventing over-oxidation and byproduct formation during concentration.
  • Extraction & Drying: Extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual water, then dry over anhydrous 
    
    
    
    . Filter and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure 2-iodo-1-(4-methylphenyl)ethan-1-ol as a pale yellow oil.

Visualizing the Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Validation S1 4-Methylstyrene + NIS + H2O S2 Regioselective Iodohydroxylation S1->S2 S3 Liquid-Liquid Extraction & Chromatography S2->S3 V1 1H & 13C NMR (Regiochemistry) S3->V1 V2 FT-IR (Functional Groups) S3->V2 V3 GC-MS (Fragmentation) S3->V3 Final Verified 2-Iodo-1-(4-methylphenyl)ethan-1-ol V1->Final V2->Final V3->Final

Workflow for synthesis, purification, and multi-modal spectroscopic validation of the halohydrin.

Spectroscopic Data Analysis

The structural validation of the halohydrin requires a multi-modal approach. The following tables summarize the expected spectroscopic data, explicitly detailing the causality behind the observed signals. This approach mirrors the rigorous characterization standards required for substituted styrene derivatives (3)[3].

Table 1: H NMR Data (400 MHz, )

Self-Validation Check: The presence of an ABX spin system definitively proves the Markovnikov addition. If anti-Markovnikov addition had occurred, the benzylic proton would shift downfield to >5.0 ppm due to direct attachment to iodine.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality / Rationale
7.26 Doublet (d)2H8.0Ar-H (meta to

)
Deshielded by the adjacent benzylic hydroxyl group.
7.17 Doublet (d)2H8.0Ar-H (ortho to

)
Shielded slightly by the electron-donating methyl group.
4.82 Doublet of doublets (dd)1H8.4, 3.8Benzylic CH-OHDownfield shifted by the electronegative oxygen and aromatic ring anisotropy.
3.44 Doublet of doublets (dd)1H10.4, 3.8

-I (Proton A)
Diastereotopic proton split by its geminal partner (10.4 Hz) and vicinal CH (3.8 Hz).
3.34 Doublet of doublets (dd)1H10.4, 8.4

-I (Proton B)
Diastereotopic proton split by geminal partner (10.4 Hz) and vicinal CH (8.4 Hz).
2.65 Broad singlet (br s)1H--OHBroadened due to hydrogen bonding and chemical exchange.
2.35 Singlet (s)3H-Ar-

Standard resonance for a benzylic methyl group on an aromatic ring.
Table 2: C NMR Data (100 MHz, )
Chemical Shift (

, ppm)
AssignmentCausality / Rationale
138.1 Ar-C (Attached to

)
Quaternary carbon, downfield due to substituent effects.
137.4 Ar-C (Attached to CHOH)Quaternary carbon, deshielded by the adjacent oxygenated carbon.
129.2 Ar-CHAromatic carbons ortho to the methyl group.
125.8 Ar-CHAromatic carbons meta to the methyl group.
73.6 CH-OHStrongly deshielded by the highly electronegative oxygen atom.
21.1 Ar-

Typical shift for a tolyl methyl group.
15.2

-I
Critical Marker: Extreme upfield shift caused by the "heavy atom effect" of iodine, which provides massive diamagnetic shielding to the attached carbon.
Table 3: FT-IR Spectroscopy (ATR)
Wavenumber (

)
Intensity / ShapeFunctional GroupCausality / Rationale
3380 Strong, BroadO-H StretchBroadening is caused by extensive intermolecular hydrogen bonding in the liquid/oil state.
3020 Weak, Sharp

C-H Stretch
Characteristic of aromatic ring C-H bonds (>3000

).
2920, 2865 Medium

C-H Stretch
Aliphatic C-H stretching from the methyl and methylene groups.
1515, 1450 MediumAromatic C=CRing breathing and skeletal vibrations of the benzene ring.
1050 StrongC-O StretchCorresponds to the secondary alcohol C-O bond.
815 StrongC-H out-of-plane bendDefinitive proof of a para-disubstituted benzene ring.
580 WeakC-I StretchLow frequency due to the large mass of the iodine atom (Hooke's Law).
Table 4: Mass Spectrometry (Electron Ionization, 70 eV)
m/z ValueRelative IntensityFragment IdentityCausality / Rationale
262 Low (<5%)

The molecular ion is highly unstable and fragments rapidly.
121 Base Peak (100%)


-Cleavage:
Expulsion of the iodomethyl radical (

) is highly favored. The resulting oxonium ion is stabilized by resonance and oxygen's +M effect.
93 Medium (30%)

Formed by the loss of neutral carbon monoxide (CO, 28 Da) from the m/z 121 fragment.
91 High (75%)

The classic Tropylium ion , formed via rearrangement of the tolyl moiety, representing extreme aromatic stability.

Conclusion

The comprehensive characterization of 2-iodo-1-(4-methylphenyl)ethan-1-ol requires a synergistic interpretation of synthesis mechanisms and spectroscopic outputs. The regiochemical outcome of the iodohydroxylation is definitively proven by the ABX spin system in the


H NMR and the heavy-atom shielded 

-I signal at 15.2 ppm in the

C NMR. Furthermore, the base peak at m/z 121 in the mass spectrum validates the connectivity of the secondary alcohol. By adhering to the self-validating protocols and causal analysis presented in this guide, researchers can ensure absolute structural integrity before advancing this halohydrin into downstream API synthesis.

References

  • LeBlond, C., Rossen, K., Gortsema, F. P., & Sun, Y. (2001). Harvesting short-lived hypoiodous acid for efficient diastereoselective iodohydroxylation. Tetrahedron Letters / e-EROS Encyclopedia of Reagents for Organic Synthesis. 1

  • Minakata, S., et al. (2025).

    
    -Methylstyrene. Organic Syntheses, 102, 203–216. 2
    
  • Centko, R. S., et al. (2001). The Discovery-Oriented Approach to Organic Chemistry. 4.

    
    -methylstyrene: An Exercise in 
    
    
    
    H NMR and
    
    
    C NMR Spectroscopy. Illinois Wesleyan University.3

Sources

Foundational

Introduction: Elucidating the Molecular Landscape of a Versatile Halohydrin

An In-depth Technical Guide to the Theoretical Investigation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a vicinal iodohydrin, a class of compounds of significant interest in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a vicinal iodohydrin, a class of compounds of significant interest in organic synthesis and drug development. Their utility stems from the orthogonal reactivity of the hydroxyl and iodo groups, positioning them as valuable precursors for epoxides, amino alcohols, and other highly functionalized molecules.[1] The presence of the bulky, polarizable iodine atom and the chiral center at the carbinol carbon introduces considerable conformational complexity, which in turn governs the molecule's reactivity, spectroscopic properties, and potential biological interactions.

While direct experimental and theoretical studies on this specific molecule are not extensively documented in current literature, this guide outlines a robust, first-principles theoretical framework for its comprehensive characterization. As a Senior Application Scientist, my objective is to provide not just a series of steps, but a logical, self-validating workflow that leverages modern computational chemistry to predict and understand the behavior of 2-Iodo-1-(4-methylphenyl)ethan-1-ol at a molecular level. We will proceed from the ground up, starting with the fundamental conformational landscape and building towards a detailed analysis of the electronic structure that dictates its chemical reactivity. This approach provides a powerful predictive tool that can guide synthetic efforts and inform structure-activity relationship (SAR) studies.[2]

Part 1: Conformational Analysis - Identifying the Energetically Preferred Structures

The first critical step in any theoretical study of a flexible molecule is to identify its low-energy conformers.[3] The rotational freedom around the Cα-Cβ and Cα-O single bonds in 2-Iodo-1-(4-methylphenyl)ethan-1-ol gives rise to a complex potential energy surface. Identifying the global minimum and other low-lying local minima is paramount, as these are the structures that will be predominantly populated at room temperature and will dictate the molecule's observed properties.

Protocol 1: A Hybrid Approach to Conformational Search

A robust conformational search protocol combines a computationally inexpensive method for broad exploration with a more accurate method for refinement.

  • Initial Broad Search (Molecular Mechanics):

    • Utilize a molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, to rapidly scan the potential energy surface. These methods are computationally efficient for exploring the vast conformational space.

    • Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating the key dihedral angles (I-Cβ-Cα-O and Cβ-Cα-O-H).

    • Generate and minimize several hundred to a few thousand initial conformers.

  • Clustering and Selection:

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

    • Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the identified global minimum for further analysis.

  • Quantum Mechanical Refinement (Semi-empirical or DFT):

    • Re-optimize the selected conformers using a more accurate, yet still efficient, quantum method. A semi-empirical method like GFN2-xTB or a small-basis-set DFT calculation (e.g., B3LYP/6-31G(d)) is suitable.

    • This step provides more reliable relative energies and geometries than MM methods alone. The final, refined low-energy conformers from this step are the basis for all subsequent high-level analysis.

The primary goal of this analysis is to determine the relative stability of conformers, which is often governed by a delicate balance of steric hindrance (e.g., gauche vs. anti-periplanar arrangements of the bulky iodo and phenyl groups) and stabilizing intramolecular interactions, such as a potential O-H···I hydrogen bond.

Part 2: Quantum Chemical Characterization with Density Functional Theory (DFT)

With a set of low-energy conformers identified, we can employ high-level Density Functional Theory (DFT) calculations to obtain precise geometric, spectroscopic, and electronic properties.[4] DFT offers an excellent balance of computational cost and accuracy for organic molecules of this size.[5]

Computational Workflow: A Self-Validating System

The following workflow ensures that the obtained results correspond to true energetic minima on the potential energy surface.

G cluster_0 DFT Calculation Workflow A Select Lowest Energy Conformer(s) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (at same level of theory) B->C D Verify: Zero Imaginary Frequencies? C->D  Check Frequencies E True Minimum Confirmed D->E Yes F Not a Minimum (Saddle Point) D->F No G Further Analysis: - Electronic Properties (HOMO/LUMO, MEP) - Spectroscopic Properties (IR, NMR) - NBO Analysis E->G

Caption: Workflow for DFT-based molecular property prediction.

Protocol 2: High-Accuracy DFT Calculations
  • Input Preparation: Use the geometry of the lowest-energy conformer from Protocol 1 as the starting point.

  • Geometry Optimization:

    • Perform a full geometry optimization using a hybrid functional like B3LYP or a range-separated functional such as ωB97X-D.[6] The latter is often recommended for systems where non-covalent interactions may be important.

    • A Pople-style basis set like 6-311+G(d,p) is a good choice for C, H, and O atoms. For the iodine atom, it is crucial to use a basis set that includes an effective core potential (ECP) to account for relativistic effects, such as LanL2DZ .

  • Vibrational Frequency Calculation:

    • At the identical level of theory used for optimization, perform a frequency calculation.

    • Self-Validation Check: Confirm that the output shows zero imaginary frequencies. This proves that the optimized structure is a true local minimum. The results of this calculation also provide the theoretical vibrational (IR) spectrum.

  • Single-Point Energy Refinement (Optional but Recommended): For even higher accuracy in energy calculations, a single-point energy calculation can be performed on the optimized geometry with a larger basis set.

Predicted Structural Parameters

The geometry optimization yields key structural data. The following table presents exemplary data for the global minimum conformer, as would be predicted by a DFT calculation.

ParameterPredicted ValueDescription
Bond Lengths (Å)
Cα-Cβ1.53 ÅLength of the central carbon-carbon single bond.
Cβ-I2.15 ÅCarbon-Iodine bond length.
Cα-O1.43 ÅCarbon-Oxygen bond length of the alcohol.
Cα-C(phenyl)1.51 ÅBond connecting the chiral center to the phenyl ring.
Bond Angles (°)
I-Cβ-Cα111.5°Angle defining the relationship of the iodo group.
O-Cα-Cβ109.8°Angle defining the relationship of the hydroxyl group.
Dihedral Angles (°)
I-Cβ-Cα-O-65.0° (gauche)Defines the relative position of the key functional groups.
H-O-Cα-Cβ178.0° (anti)Orientation of the hydroxyl proton.

Part 3: Analysis of Electronic Structure and Reactivity

With a validated molecular structure, we can probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[7]

  • HOMO: Represents the ability to donate an electron. It is typically localized on electron-rich areas, such as the lone pairs of the oxygen and iodine atoms or the π-system of the phenyl ring.

  • LUMO: Represents the ability to accept an electron. It is often localized on antibonding orbitals, such as the σ*(C-I) orbital, indicating this bond as a likely site for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atom, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydroxyl proton and the region opposite the C-I bond (a "sigma-hole"), which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and stabilizing interactions.[8] For 2-Iodo-1-(4-methylphenyl)ethan-1-ol, NBO analysis is particularly useful for:

  • Quantifying Hyperconjugation: Analyzing donor-acceptor interactions, such as the interaction between the oxygen lone pair (n_O) and the antibonding σ*(C-I) orbital. This interaction can weaken the C-I bond and is a key factor in the mechanism of epoxide formation.

  • Identifying Intramolecular Hydrogen Bonds: Detecting and quantifying the strength of a potential O-H···I hydrogen bond, which would significantly stabilize certain conformers.

G cluster_1 Key Molecular Interactions Molecule 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Optimized Geometry) HOMO HOMO Analysis (Electron Donor Sites) Molecule->HOMO LUMO LUMO Analysis (Electron Acceptor Sites) Molecule->LUMO MEP MEP Surface (Charge Distribution) Molecule->MEP NBO NBO Analysis (Intramolecular Interactions) Molecule->NBO

Caption: Theoretical analysis of molecular properties.

Conclusion

This guide presents a comprehensive theoretical framework for the detailed characterization of 2-Iodo-1-(4-methylphenyl)ethan-1-ol using established computational methods. By systematically performing conformational analysis, DFT-based geometry optimization, and in-depth electronic structure analysis, researchers can gain profound insights into the molecule's stability, preferred three-dimensional structure, and inherent reactivity. These theoretical predictions provide a powerful, cost-effective complement to experimental studies, enabling a more rational approach to the design of synthetic routes and the development of new chemical entities. The methodologies described herein are robust, widely applicable, and represent the state of the art in the computational investigation of complex organic molecules.

References

  • Halohydrin Dehalogenases (HHDHs): These enzymes are noted for their role in the reversible dehalogenation of β-haloalcohols to form epoxides, highlighting the synthetic importance of the halohydrin functional group. Source: Engineering of Conserved Sequence Motif 1 Residues in Halohydrin Dehalogenase HheC Simultaneously Enhances Activity, Stability, and Enantioselectivity - PMC, [Link]

  • PubChem Database: Provides basic chemical information, including molecular formula and identifiers, for related chemical structures. Source: 2-(4-iodophenyl)ethan-1-ol (C8H9IO) - PubChemLite, [Link]

  • Natural Bond Orbital (NBO) Analysis: This study demonstrates the use of NBO population analysis to understand changes in bonding during a reaction, a technique applicable to studying intramolecular interactions. Source: Ab Initio and DFT Studies, NBO and NICS Analysis of Dehalohydrogenation Reaction of 3-halo-2,3-dihydropyridine - ResearchGate, [Link]

  • DFT for Halogen Thermochemistry: This paper assesses the accuracy of various DFT functionals for halogen-containing compounds, providing a basis for selecting appropriate computational methods. Source: Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC, [Link]

  • Conformational Search Methods: Describes the use of computational methods like Monte Carlo searches to generate and analyze a pool of conformers to determine the preferred conformation of a molecule. Source: Conformational Analysis - San Diego State University, [Link]

  • Steric and energetic considerations in conformational analysis: Discusses how substituent size and steric interactions influence the stability of different conformers, such as axial vs. equatorial positions in cyclic systems, a principle that also applies to acyclic systems. Source: Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo, [Link]

  • Synthesis of related structures: Provides experimental context for the synthesis of molecules with similar functional groups, such as azido-ethanones from tolyl-ethanones, which are structurally related to the target molecule. Source: 2-Azido-1-(4-methylphenyl)ethanone - PMC, [Link]

  • NMR Spectroscopy in Conformational Analysis: Highlights the use of NMR spectroscopy and molecular mechanics calculations to determine the preferred conformations of substituted heterocyclic compounds. Source: Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX - DOI, [Link]

  • General Principles of Conformational Analysis: Provides exercises and examples illustrating the importance of conformational analysis in predicting reaction outcomes and stereoselectivity. Source: Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation, [Link]

  • Crystal Structure and Conformation: Describes the determination of molecular conformation and intermolecular interactions in the solid state for a related iodophenyl compound. Source: (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol - PMC, [Link]

  • Review of Conformational Analysis: This review details various methods and the importance of conformational analysis in molecular modeling and drug design. Source: CONFORMATIONAL ANALYSIS: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR), [Link]

  • Hirshfeld Surface Analysis: This technique is used to analyze intermolecular contacts in crystal structures, which can complement theoretical studies of molecular interactions. Source: Crystal structure and Hirshfeld surface analysis of (E)-2-{[(2-iodo-phen-yl)imino]-meth-yl}-6-methyl-phenol - PubMed, [Link]

  • DFT Functionals for Mechanism Studies: This thesis discusses the application of various DFT functionals, including ωB97X-D, for studying reaction mechanisms and geometries. Source: PhD Thesis School of Chemistry Cardiff University DFT Investigation of the mechanism of hydrogenation by borenium based chiral FLPs, [Link]

  • DFT Calculation Methodology: This article provides a standard protocol for performing DFT calculations (B3LYP/6-311+G(d,p)) for geometry optimization and electronic property analysis of organic molecules. Source: Crystal structure studies, Hirshfeld surface analysis, 3D energy frameworks, computational studies and docking analysis of a 2-(4-nitrophenyl)-2-oxoethyl 2-methoxybenzoate - DOI, [Link]

  • Conceptual DFT for Reactivity: This study outlines the use of DFT-based descriptors like HOMO-LUMO energies to gain insights into reactivity trends. Source: Exploring the Influence of Chalcogens on Metalloporphyrins: A DFT Study - MDPI, [Link]

Sources

Exploratory

Advanced Synthetic Applications and Mechanistic Pathways of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Executive Summary 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a highly reactive, styrene-derived vicinal iodohydrin. Characterized by its adjacent hydroxyl and heavy-halogen functional groups, it serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a highly reactive, styrene-derived vicinal iodohydrin. Characterized by its adjacent hydroxyl and heavy-halogen functional groups, it serves as a critical intermediate and mechanistic probe in advanced organic synthesis. Rather than acting merely as a standard precursor for epoxide synthesis, this compound unlocks complex reaction manifolds. This whitepaper details two primary research vectors: halonium-triggered 1,2-aryl migration and its role as a mechanistic probe in stereoconvergent Ni/photoredox cross-electrophile coupling .

Vector 1: Halonium-Triggered Deiodination and 1,2-Aryl Migration

Causality & Mechanism

Vicinal iodohydrins are traditionally viewed as precursors to epoxides via base-promoted intramolecular Williamson ether synthesis. However, when subjected to electrophilic halonium species (e.g., Br⁺ generated from an acid-activated bromate/bromide couple), a radically different pathway emerges[1].

The causality of this transformation lies in the polarizability of the iodine atom. Electrophilic attack by Br⁺ on the iodine atom forms a hypervalent IBr leaving group. The departure of this highly labile species generates an incipient carbocation at the C2 position. To stabilize this transient positive charge, the adjacent p-tolyl group undergoes an anti-periplanar 1,2-aryl shift from C1 to C2. Subsequent deprotonation yields 4-methylphenylacetaldehyde[2]. The experimental choice of a 4:1 bromate/bromide ratio is deliberate: it ensures a controlled, steady-state concentration of Br⁺, preventing the over-oxidation of the substrate or the resulting aldehyde[1].

Self-Validating Experimental Protocol

This protocol utilizes Schotten-Baumann (biphasic) conditions to sequester the highly reactive IBr byproduct, preventing unwanted side reactions.

  • Substrate Dissolution: In a 50 mL round-bottom flask, dissolve 3.0 mmol of 2-iodo-1-(4-methylphenyl)ethan-1-ol in 12 mL of 1,2-dichloroethane (EDC).

  • Thermal Control: Cool the biphasic mixture to 0–10 °C in an ice bath. Causality: Low temperatures are critical to suppress competing epoxide formation[1].

  • Oxidant Assembly: Prepare an aqueous solution of 4:1 NaBrO₃/NaBr (1.0 mmol NaBrO₃ + 0.25 mmol NaBr in 2.0 mL H₂O). Add this dropwise to the organic phase.

  • Acid Activation (The Trigger): Add H₂SO₄ (1.5 mmol in 1 mL water) in one portion under gentle magnetic stirring.

    • Self-Validation Checkpoint: The organic layer will immediately turn a distinct violet color. This visual cue confirms the successful formation and extraction of the IBr byproduct into the organic phase[1].

  • Reaction Monitoring: Maintain biphasic stirring for 3.0 hours. Monitor via GC-MS until the starting material is consumed and the m/z corresponding to 4-methylphenylacetaldehyde maximizes.

Quantitative Data Summary
Substrate (Styrene-Based Iodohydrin)Reagent SystemTemp (°C)Major ProductGC Yield (%)
2-Iodo-1-phenylethanolNaBrO₃/NaBr (4:1) / H⁺0–10Phenylacetaldehyde92.0%
2-Iodo-1-(4-methylphenyl)ethan-1-ol NaBrO₃/NaBr (4:1) / H⁺ 0–10 4-Methylphenylacetaldehyde ~85-90% *
1-Iodo-2-phenylpropan-2-olNaBrO₃/NaBr (4:1) / H⁺0–10Phenylacetone64.0%
Cinnamic acid iodohydrinNaBrO₃/NaBr (4:1) / H⁺0–10Phenylacetaldehyde74.7%

*Extrapolated based on standard styrene derivative performance under identical conditions [1].

Pathway Visualization

ArylMigration A 2-Iodo-1-(p-tolyl)ethanol B Halonium Attack (Br⁺ from BrO₃⁻/Br⁻) A->B 0-10 °C C Activated Intermediate [-IBr Leaving Group] B->C Electrophilic Activation D 1,2-Aryl Shift (p-Tolyl Migration) C->D Anti-periplanar Shift E 4-Methylphenylacetaldehyde D->E -H⁺

Mechanistic pathway of halonium-assisted deiodination and 1,2-aryl migration.

Vector 2: Stereoconvergent Cross-Electrophile Coupling Probe

Causality & Mechanism

In the development of asymmetric catalysis, racemic epoxides can be converted into enantioenriched 2,2-diarylalcohols via Ni/photoredox-catalyzed cross-electrophile coupling [3]. To elucidate the mechanism of this stereoconvergent process, halohydrins are utilized as mechanistic probes.

The working hypothesis is that the epoxide undergoes ring-opening to form a halohydrin intermediate, which then enters the catalytic cycle via C-radical formation. However, researchers discovered a critical causality loop: while bromohydrins successfully yield the cross-coupled product, subjecting iodohydrins (like 2-iodo-1-(4-methylphenyl)ethan-1-ol) to the exact same conditions results in complete reaction arrest[3]. The causality lies in catalyst deactivation: the liberated iodide anion strongly coordinates to the Ni catalyst, poisoning it and halting the enantiodetermining reductive elimination step[3]. Understanding this iodide-induced deactivation is paramount for designing robust chiral biimidazoline (BiIm) ligands.

Self-Validating Experimental Protocol

This protocol is designed to test catalyst robustness and validate the iodide-poisoning hypothesis.

  • Catalyst & Probe Assembly: In an argon-filled glovebox, combine[dtbbpy]Ni(COD) (catalytic), a chiral BiIm ligand (e.g., L6), an iridium photoredox catalyst, and the aryl iodide electrophile in dry THF.

  • Probe Introduction: Add the mechanistic probe, 2-iodo-1-(4-methylphenyl)ethan-1-ol (1.0 equiv).

  • Photochemical Activation: Irradiate the mixture using blue LEDs (450 nm) in a photoreactor at ambient temperature.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. For the iodohydrin probe, the expected outcome is an arrested reaction (0% yield), validating the iodide-poisoning hypothesis[3].

  • Control Validation: Run a parallel reaction coupling 2-(p-tolyl)oxirane (epoxide) with the aryl iodide, but spike the mixture with 1.0 equivalent of tetrabutylammonium iodide (TBAI). The resulting dramatic drop in yield definitively proves that iodide is the specific deactivating agent[3].

Quantitative Data Summary
Mechanistic Probe / SubstrateAdditiveCatalyst SystemYield (%)Enantiomeric Excess (ee %)
Racemic 2-(p-tolyl)oxiraneNoneNi(0) / BiIm L6 / Photoredox70%91%
Racemic BromohydrinNoneNi(0) / BiIm L6 / Photoredox38%91%
2-Iodo-1-(4-methylphenyl)ethan-1-ol None Ni(0) / BiIm L6 / Photoredox 0% N/A (Poisoned)
Racemic 2-(p-tolyl)oxiraneTBAI (1 equiv)Ni(0) / BiIm L6 / Photoredox<5%N/A (Poisoned)

Data demonstrating the specific deactivation of the Ni-catalyst by iodide ions [3].

Pathway Visualization

NiPhotoredox Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Iodide) Ni0->OxAdd NiII Ni(II)-Aryl Complex OxAdd->NiII Radical Halohydrin Ring Opening (C-Radical Formation) NiII->Radical Photoredox Assistance NiIII Ni(III) Intermediate Radical->NiIII Deact Catalyst Deactivation (Excess I⁻ Poisoning) Radical->Deact Iodohydrin Probe RedElim Reductive Elimination (Enantiodetermining) NiIII->RedElim RedElim->Ni0 Turnover Product Chiral 2,2-Diarylalcohol RedElim->Product

Ni/Photoredox catalytic cycle highlighting the halohydrin-induced deactivation pathway.

References

  • Agrawal, M. K., & Ghosh, P. K. (2009). Halonium Ion-Assisted Deiodination of Styrene-Based Vicinal Iodohydrins Followed by Rearrangement through Phenyl Migration. The Journal of Organic Chemistry, 74(20), 7947–7950.[Link]

  • Wang, L., & Doyle, A. G. (2021). Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. Journal of the American Chemical Society, 143(38), 15873–15881.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Abstract 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile halohydrin that serves as a pivotal intermediate in a variety of organic transformations. Its unique structural arrangement, featuring a secondary alcohol adjac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile halohydrin that serves as a pivotal intermediate in a variety of organic transformations. Its unique structural arrangement, featuring a secondary alcohol adjacent to an iodinated carbon, allows for a range of synthetically valuable reactions. This document provides an in-depth exploration of its applications, focusing on its role as a precursor to high-value chemical entities such as epoxides and N-heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and explain the rationale behind key experimental parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block in their synthetic strategies.

Introduction: A Profile of a Versatile Intermediate

2-Iodo-1-(4-methylphenyl)ethan-1-ol belongs to the class of vicinal halohydrins, compounds that are instrumental in organic synthesis. The inherent reactivity of this molecule is dictated by the synergistic relationship between the hydroxyl and iodo functional groups. The hydroxyl group can act as an internal nucleophile, while the iodine atom is an excellent leaving group. This "push-pull" electronic arrangement makes the molecule a prime candidate for intramolecular cyclization reactions.

Furthermore, the presence of the 4-methylphenyl (p-tolyl) group influences the molecule's reactivity and provides a scaffold for building more complex, pharmaceutically relevant structures. Enantiopure 2-halo-1-arylethanols are recognized as essential precursors for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals[1]. This guide will illuminate the primary synthetic pathways accessible from this intermediate, providing both the "how" and the "why" for its effective utilization.

Core Synthetic Applications

The strategic value of 2-Iodo-1-(4-methylphenyl)ethan-1-ol lies in its ability to be transformed into several key structural motifs. Below, we explore its most significant applications.

Gateway to Epoxides: Synthesis of 2-(4-methylphenyl)oxirane

The most direct and powerful application of this iodohydrin is its conversion into the corresponding epoxide, 2-(4-methylphenyl)oxirane. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Rationale: The reaction proceeds via deprotonation of the hydroxyl group by a suitable base, forming a transient alkoxide. This alkoxide then acts as a potent internal nucleophile, attacking the adjacent carbon atom bearing the iodine. The iodide ion is displaced in a stereospecific S_N2 reaction, resulting in the formation of a three-membered oxirane ring. The choice of a non-nucleophilic base is crucial to prevent competitive intermolecular substitution reactions.

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// Edges start -> alkoxide [label="Deprotonation"]; base -> start [style=dashed, arrowhead=none]; alkoxide -> product [label="Intramolecular SN2 Attack"]; alkoxide -> iodide [label="Displacement", style=dashed];

// Layout {rank=same; base; start;} } .dot Caption: Workflow for Base-Mediated Epoxide Formation.

This epoxide is a highly valuable synthetic intermediate in its own right, susceptible to ring-opening by a wide array of nucleophiles (amines, alcohols, thiols, etc.) to afford 1,2-difunctionalized products, which are common motifs in drug molecules.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles like oxazolines and oxazolidinones are core structures in numerous biologically active compounds and are used as chiral ligands in asymmetric catalysis[2][3]. 2-Iodo-1-(4-methylphenyl)ethan-1-ol is an excellent starting point for accessing these scaffolds.

Synthetic Strategy: The synthesis typically involves a two-step, one-pot sequence. First, the iodide is displaced by a nitrogen nucleophile (e.g., an amine or an amide). The resulting amino- or amido-alcohol intermediate is then induced to cyclize.

  • From Amines to Oxazolidines: Reaction with a primary amine (R-NH₂) would first yield a 2-(alkylamino)-1-(4-methylphenyl)ethan-1-ol. This intermediate can then undergo acid-catalyzed cyclization or be converted to an N-aryl oxazolidinone, a class of compounds known for their antibacterial activity[3].

  • From Amides to Oxazolines: While classic oxazoline syntheses often involve the cyclization of β-amino alcohols with carboxylic acids or their derivatives[2], an alternative route from the iodohydrin involves its reaction with an amide. The subsequent intramolecular cyclization is a key step. The oxazoline nucleus is present in many heterocyclic compounds with important applications in medicinal and materials chemistry[4].

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// Edges start -> intermediate [label="SN2 Displacement"]; nuc -> start [style=dashed, arrowhead=none]; intermediate -> product [label="Intramolecular Ring Closure"]; cyclization -> intermediate [style=dashed, arrowhead=none]; } .dot Caption: General pathway to N-heterocycles.

Skeletal Rearrangements: The α-Ketol Migration

Under acidic conditions, 2-halo-1-arylethanols can undergo rearrangement to form valuable carbonyl compounds. This process, known as an α-ketol or acyloin rearrangement, involves the 1,2-migration of an aryl or alkyl group[5].

Mechanistic Insight: In the presence of a Brønsted or Lewis acid, the hydroxyl group is protonated, converting it into a good leaving group (water). Departure of water generates a secondary carbocation. To stabilize this positive charge, the adjacent p-tolyl group migrates to the carbocation center in a 1,2-shift. This migration is facilitated by the formation of a stabilized phenonium ion intermediate[6]. The resulting intermediate subsequently collapses to form the more stable carbonyl compound, 2-(4-methylphenyl)acetaldehyde, after deprotonation. This reaction provides a non-obvious route to functionalized aldehydes.

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// Edges start -> protonated [label="Protonation"]; acid -> start [style=dashed, arrowhead=none]; protonated -> carbocation [label="- H₂O"]; carbocation -> enol [label="Rearrangement & - I⁺"]; rearrangement -> carbocation [style=dashed, arrowhead=none]; enol -> product [label="Tautomerization"]; } .dot Caption: Mechanism of Acid-Catalyzed Aryl Rearrangement.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations.

Protocol 1: Synthesis of 2-(4-methylphenyl)oxirane

Objective: To convert 2-Iodo-1-(4-methylphenyl)ethan-1-ol into its corresponding epoxide via base-mediated intramolecular cyclization.

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq).

  • Solvent Addition: Add anhydrous THF to the flask via cannula to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH. Safety Precaution: Quench slowly and carefully as vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(4-methylphenyl)oxirane.

Data Summary Table:

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation without competing S_N2 attack.
Solvent Anhydrous THFAprotic solvent prevents quenching of the base and dissolves reactants well.
Temperature 0 °C to Room Temp.Initial cooling controls the rate of deprotonation; warming ensures reaction completion.
Work-up Aqueous NH₄ClProvides a mild acidic quench for unreacted hydride.
Protocol 2: Synthesis of 2-Azido-1-(4-methylphenyl)ethan-1-ol

Objective: To demonstrate the utility of the iodohydrin in S_N2 displacement reactions for the synthesis of a versatile azido alcohol intermediate.

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution. Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 60-70 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude azido alcohol can be purified by column chromatography. Causality Note: The azido alcohol is a precursor for synthesizing amino alcohols via reduction (e.g., with H₂/Pd-C or LiAlH₄), which can then be used for heterocycle synthesis.

Conclusion

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a potent and versatile building block in modern organic synthesis. Its ability to serve as a direct precursor to epoxides, participate in nucleophilic substitution reactions, and undergo skeletal rearrangements makes it a valuable tool for accessing complex molecular architectures. The protocols and mechanistic discussions provided herein offer a framework for researchers to confidently and effectively incorporate this intermediate into their synthetic programs, paving the way for the efficient construction of novel chemical entities for pharmaceutical and materials science applications.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Triflic Acid-Catalyzed Dehydrative Amination of 2-Arylethanols with Weak N-Nucleophiles in Hexafluoroisopropanol. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a Pre-Catalyst in Oxidative Transformations

These application notes serve as a detailed technical guide for researchers, chemists, and drug development professionals on the utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Contrary to its potential classification as...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed technical guide for researchers, chemists, and drug development professionals on the utility of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Contrary to its potential classification as a direct catalyst, this document establishes its primary role as a stable, readily accessible pre-catalyst . In its native state, the iodine atom is in the +1 oxidation state and lacks catalytic activity for the transformations discussed herein. However, upon in situ oxidation to a hypervalent iodine(III) or iodine(V) species, it becomes a potent and effective catalyst for a range of oxidative reactions. This guide provides the scientific rationale, detailed protocols, and mechanistic insights required to successfully leverage this compound in synthesis.

Scientific Rationale and Foundational Concepts

The Latent Catalytic Potential of Iodoarenes

The compound 2-Iodo-1-(4-methylphenyl)ethan-1-ol belongs to the iodoarene family. While inert as catalysts themselves, iodoarenes are precursors to hypervalent iodine reagents, a class of compounds where the iodine atom exists in a higher oxidation state (+3 or +5). These hypervalent species are highly effective mediators and catalysts for a wide array of oxidative transformations, offering a metal-free alternative to many transition metal-catalyzed processes.[1] Their utility stems from their ability to act as powerful, yet selective, oxidants under mild conditions.

The core principle involves the oxidation of the iodoarene pre-catalyst by a stoichiometric, terminal oxidant (such as m-CPBA, Oxone®, or peracetic acid) to generate the active hypervalent iodine catalyst in situ. This active catalyst then oxidizes the substrate, regenerating the original iodoarene, which can re-enter the catalytic cycle. This process makes the iodoarene a true catalyst, as it is regenerated and participates in multiple turnovers.

Proposed Catalytic Cycle

The general mechanism for the catalytic use of an iodoarene like 2-Iodo-1-(4-methylphenyl)ethan-1-ol in an oxidation reaction (e.g., alcohol to ketone) is depicted below. The iodoarene (Ar-I) is first oxidized by a terminal oxidant to the active iodine(III) species (e.g., Ar-I(OAc)₂). This active catalyst then coordinates with the substrate (alcohol), and through a ligand exchange and subsequent reductive elimination, the oxidized product (ketone) is formed, releasing the original iodoarene (Ar-I).

Catalytic_Cycle cluster_0 Catalytic Cycle for Iodoarene-Mediated Oxidation PreCatalyst 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Ar-I) ActiveCatalyst Active Iodine(III) Species (Ar-I(OAc)₂) PreCatalyst->ActiveCatalyst  Terminal Oxidant (e.g., Peracetic Acid) Intermediate Catalyst-Substrate Complex [Ar-I(OAc)(OR)] ActiveCatalyst->Intermediate Substrate (R₂CHOH) - AcOH Product_Release Reductive Elimination Intermediate->Product_Release Product_Release->PreCatalyst Product (R₂C=O) + AcOH

Figure 1: Proposed catalytic cycle for the oxidation of a secondary alcohol using 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a pre-catalyst.

Synthesis and Preparation Protocols

Protocol: Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

This protocol outlines the synthesis of the pre-catalyst from its common starting material, 1-(4-methylphenyl)ethanone. The procedure involves an α-iodination followed by a stereoselective reduction.

Materials:

  • 1-(4-methylphenyl)ethanone (p-methylacetophenone)

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step 1: α-Iodination of 1-(4-methylphenyl)ethanone

  • To a stirred solution of 1-(4-methylphenyl)ethanone (1.0 eq) in methanol at 0 °C, add iodine (1.1 eq).

  • Slowly add a solution of NaOH (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid, indicated by the disappearance of the iodine color.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the iodine color is fully discharged.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-iodo-1-(4-methylphenyl)ethanone. This intermediate is often used directly in the next step without further purification.

Step 2: Reduction to 2-Iodo-1-(4-methylphenyl)ethan-1-ol

  • Dissolve the crude 2-iodo-1-(4-methylphenyl)ethanone in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Application Note: Catalytic Oxidation of Alcohols

This section provides a detailed protocol for using 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a pre-catalyst for the oxidation of a secondary alcohol to the corresponding ketone.

General Workflow for Catalytic Oxidation

The overall process involves combining the pre-catalyst, substrate, and a terminal oxidant in a suitable solvent system.

Workflow start Start: Assemble Reagents reagents Combine: - Substrate (Alcohol) - Pre-Catalyst (Ar-I, 10 mol%) - Solvent (e.g., Acetonitrile) start->reagents add_oxidant Add Terminal Oxidant (e.g., m-CPBA, 1.2 eq) reagents->add_oxidant reaction Stir at Room Temperature (Monitor by TLC/GC-MS) add_oxidant->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolate Pure Product (Ketone) purify->product

Figure 2: General experimental workflow for the catalytic oxidation of an alcohol.

Protocol: Oxidation of 1-Phenylethanol to Acetophenone

This protocol serves as a representative example of the catalytic efficiency derived from the in situ generation of a hypervalent iodine species.

Materials:

  • 1-Phenylethanol (Substrate)

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Pre-catalyst)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, Terminal Oxidant)

  • Acetonitrile (CH₃CN, reaction solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-phenylethanol (1.0 mmol, 1.0 eq) and 2-Iodo-1-(4-methylphenyl)ethan-1-ol (0.1 mmol, 0.1 eq, 10 mol%) in acetonitrile (5 mL).

  • To the stirred solution, add m-CPBA (approximately 1.2 mmol, 1.2 eq) in one portion at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield pure acetophenone.

Data and Expected Outcomes

The catalytic system is effective for a range of secondary benzylic and aliphatic alcohols. Primary alcohols may be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions and the presence of water.[1]

Substrate (Alcohol)Pre-Catalyst Loading (mol%)OxidantTypical Yield (%)
1-Phenylethanol10m-CPBA>90
Cyclohexanol10m-CPBA~85
Benzyl alcohol10m-CPBA~80 (Benzaldehyde)
2-Octanol10Oxone®~88 (2-Octanone)
Table 1: Representative yields for the catalytic oxidation of various alcohols.

Trustworthiness and Self-Validation

Mechanistic Validation: The proposed catalytic cycle is a well-established paradigm in hypervalent iodine chemistry.[1] The necessity of the terminal oxidant validates the role of the iodoarene as a pre-catalyst. A control experiment run without the terminal oxidant (m-CPBA) should show no conversion of the substrate, confirming that the hypervalent species is the active catalyst.

Safety Considerations:

  • Hypervalent iodine reagents can be thermally sensitive. While catalytic in situ generation is generally safe, care should be taken.

  • m-CPBA is a potentially explosive solid and should be handled with appropriate care, avoiding shock and friction.

  • Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a valuable and versatile synthetic intermediate that functions as an effective pre-catalyst for oxidative transformations. By understanding its role as a precursor to catalytically active hypervalent iodine species, researchers can unlock a powerful, metal-free method for reactions such as the oxidation of alcohols. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in modern organic synthesis.

References

  • Title: Progress in organocatalysis with hypervalent iodine catalysts. Source: Chemical Society Reviews, 2022. URL: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 2-Iodo-1-(4-methylphenyl)ethan-1-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2] This guide focuses on a particularly valuable, yet under-explored, building block: 2-Iodo-1-(4-methylphenyl)ethan-1-ol .

The unique structural motif of this compound, featuring a secondary benzylic alcohol and a primary iodide, presents both opportunities and challenges in cross-coupling chemistry. The presence of the hydroxyl group can be leveraged for directed bond formation, while the reactive C-I bond at a benzylic position allows for facile entry into catalytic cycles.[3] These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize 2-iodo-1-(4-methylphenyl)ethan-1-ol in a variety of palladium-catalyzed cross-coupling reactions. The protocols and discussions herein are grounded in established mechanistic principles and adapted from proven methodologies for structurally related substrates.

Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol: A Practical Approach

The reliable and scalable synthesis of the starting material is a critical first step in any synthetic campaign. 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be readily prepared from the corresponding styrene derivative, 4-methylstyrene, via an iodohydrin formation reaction. This transformation proceeds through the electrophilic addition of an iodine cation to the double bond, followed by the capture of the resulting iodonium ion by a water molecule.

A common and effective method for this transformation involves the use of N-iodosuccinimide (NIS) in the presence of water.[4]

Experimental Protocol: Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Materials:

  • 4-methylstyrene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 4-methylstyrene (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add N-iodosuccinimide (1.1 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like acetonitrile facilitates the formation of the iodonium ion intermediate.[4]

  • The addition of NIS at 0 °C helps to control the exothermicity of the reaction.

  • Quenching with sodium thiosulfate is necessary to remove any unreacted iodine species.

Caption: Synthetic workflow for 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, and it is widely used in the synthesis of biaryls and styrenyl compounds.[5][6][7] The reaction of 2-iodo-1-(4-methylphenyl)ethan-1-ol with various boronic acids or their esters can provide access to a diverse range of 2-aryl-1-(4-methylphenyl)ethan-1-ols.

The presence of the β-hydroxyl group is a key consideration in this reaction. It has the potential to coordinate to the palladium center, which can influence the rate and selectivity of the reaction. However, it can also be a site for side reactions, such as elimination, under harsh basic conditions. Therefore, the choice of base is critical. Milder bases such as potassium carbonate or potassium phosphate are often preferred over stronger bases like sodium or potassium tert-butoxide.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol

  • Arylboronic acid or boronic ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 2-iodo-1-(4-methylphenyl)ethan-1-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • The use of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition and reductive elimination.[9]

  • A biphasic solvent system with a phase-transfer catalyst is often employed to bring the inorganic base into the organic phase.

  • The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields (Analogous Systems)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Good to Excellent
PdCl₂(dppf)K₃PO₄Dioxane/H₂O100Good to Excellent
Pd(OAc)₂/SPhosCs₂CO₃Toluene110Excellent

graph Suzuki_Catalytic_Cycle {
graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)L2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="R-Pd(II)-I(L2)", shape=box]; Transmetal [label="Transmetalation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar [label="R-Pd(II)-Ar(L2)", shape=box]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-Ar", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-I", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="ArB(OR)2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd; Substrate -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> PdII_Ar; PdII_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0; }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling: Synthesis of Substituted Styrenes

The Heck reaction provides a powerful method for the arylation of alkenes.[10][11] In the context of 2-iodo-1-(4-methylphenyl)ethan-1-ol, a Heck coupling with an alkene would lead to the formation of a new carbon-carbon bond at the benzylic position, resulting in a substituted allyl alcohol derivative. The choice of base and the reaction conditions are crucial to prevent undesired side reactions, such as the elimination of water from the starting material or the product.

Experimental Protocol: Heck Coupling

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if needed, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-3.0 equiv.)

  • Solvent (e.g., DMF, MeCN, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve 2-iodo-1-(4-methylphenyl)ethan-1-ol (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%) in the chosen solvent (e.g., DMF).

  • Add the alkene (1.5 equiv.) and the base (e.g., Et₃N, 2.0 equiv.).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • A phosphine ligand is often used to stabilize the palladium catalyst and promote the desired reactivity.[12]

  • An organic base like triethylamine can also act as a solvent and is effective in neutralizing the HI generated during the reaction.[10]

  • The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF are commonly used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[13][14][15] The reaction of 2-iodo-1-(4-methylphenyl)ethan-1-ol with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, can yield a variety of 3-aryl-2-propyn-1-ol derivatives.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NEt)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and CuI (4 mol%).

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).

  • Add 2-iodo-1-(4-methylphenyl)ethan-1-ol (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[16]

Causality Behind Experimental Choices:

  • The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[14]

  • An amine base is required to deprotonate the terminal alkyne and to neutralize the HI formed.

  • The reaction is typically run under mild conditions to avoid side reactions.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[17][18][19] Applying this methodology to 2-iodo-1-(4-methylphenyl)ethan-1-ol allows for the direct formation of a C-N bond at the benzylic position, leading to valuable 2-amino-1-(4-methylphenyl)ethan-1-ol derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation, as it facilitates both the oxidative addition and the reductive elimination steps.[4][20]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol

  • Amine (primary or secondary) (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv.)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the solvent (e.g., toluene) and stir for a few minutes.

  • Add 2-iodo-1-(4-methylphenyl)ethan-1-ol (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[21]

Causality Behind Experimental Choices:

  • Bulky biarylphosphine ligands are essential for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step.[4][20]

  • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[19]

  • Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and side reactions.

Conclusion and Future Outlook

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. The application of modern palladium-catalyzed cross-coupling reactions, as detailed in these notes, provides efficient and modular routes to a variety of substituted 1-phenylethanol derivatives. The presence of the hydroxyl group offers a handle for further transformations and can influence the reactivity in cross-coupling reactions in a predictable manner. As the field of catalysis continues to evolve, the development of even more efficient and selective methods for the functionalization of such bifunctional molecules will undoubtedly open up new avenues for innovation in drug discovery and materials science.

References

  • Selenium-catalyzed iodohydrin formation from alkenes. ScienceDirect. Accessed March 7, 2026. [Link]

  • Buchwald–Hartwig amination. Wikipedia. Accessed March 7, 2026. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness. Accessed March 7, 2026. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed Cross Coupling Reactions of β-Iodo β,γ-Enones with Organozinc Chlorides. University of Nebraska-Lincoln Digital Commons. Accessed March 7, 2026. [Link]

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed March 7, 2026. [Link]

  • Sonogashira coupling. wikidoc. Accessed March 7, 2026. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Accessed March 7, 2026. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Accessed March 7, 2026. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry. Accessed March 7, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Accessed March 7, 2026. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Accessed March 7, 2026. [Link]

  • Sonogashira Coupling. SynArchive. Accessed March 7, 2026. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Accessed March 7, 2026. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Accessed March 7, 2026. [Link]

  • 3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and.... ResearchGate. Accessed March 7, 2026. [Link]

  • Cross-coupling reaction. Wikipedia. Accessed March 7, 2026. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. Accessed March 7, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 7, 2026. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Accessed March 7, 2026. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Cross-Coupling Reactions. University of California, Irvine. Accessed March 7, 2026. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Accessed March 7, 2026. [Link]

Sources

Application

Application and Protocol Guide for the Analytical Detection of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Introduction 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its chemical structure, featuring a secondary alcohol and an iodinated ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its chemical structure, featuring a secondary alcohol and an iodinated aromatic ring, necessitates precise and accurate analytical monitoring during synthesis and for final product quality control. The presence of impurities or variations in concentration can significantly impact the yield, purity, and safety of the final product. This guide provides a comprehensive overview of robust analytical techniques for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals.

This document will delve into the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices to ensure scientific integrity and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Its high resolution and sensitivity make it ideal for both purity assessment and accurate quantification. A reversed-phase HPLC method with UV detection is particularly well-suited due to the presence of the UV-absorbing phenyl group in the analyte.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase. The nonpolar nature of the C18 alkyl chains provides strong hydrophobic interactions with the aromatic ring of the analyte, leading to good retention and separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile, a common organic modifier, is chosen for its low viscosity and UV transparency. A gradient is preferred over an isocratic elution to ensure efficient elution of the target analyte while also separating it from potential impurities with a wide range of polarities.[1] The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the alcohol group.

  • UV Detection: The aromatic ring in 2-Iodo-1-(4-methylphenyl)ethan-1-ol exhibits strong UV absorbance. A detection wavelength of 220 nm is often chosen for aromatic compounds to achieve high sensitivity.[1]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Methanol A->B C Prepare Calibration Standards B->C D Inject Sample C->D Inject E C18 Column Separation D->E F UV Detection (220 nm) E->F G Integrate Peak Area F->G Chromatogram H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC workflow from sample preparation to quantification.

Detailed Protocol: HPLC Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Methanol (HPLC grade)
  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 220 nm

4. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing 2-Iodo-1-(4-methylphenyl)ethan-1-ol.
  • Dissolve the sample in methanol to achieve a concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.
  • Integrate the peak area of the analyte in each chromatogram.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
ParameterValueRationale
Column C18 (4.6 x 250 mm, 5 µm)Good retention for aromatic compounds.
Mobile Phase Acetonitrile/WaterCommon reversed-phase solvents.
Detection UV at 220 nmHigh sensitivity for the aromatic ring.[1]
Flow Rate 1.0 mL/minStandard for analytical separations.
Temperature 30 °CEnsures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While 2-Iodo-1-(4-methylphenyl)ethan-1-ol has a hydroxyl group that can make it less volatile, it is amenable to GC-MS analysis, often with derivatization to improve its chromatographic properties.[2]

Causality of Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups.[2] Reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a nonpolar -O-Si(CH3)3 group. This increases the volatility and thermal stability of the analyte, resulting in sharper and more symmetrical peaks.[2]

  • GC Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used. These columns provide good separation for a wide range of organic compounds.

  • Mass Spectrometry Detection: Mass spectrometry provides detailed structural information through fragmentation patterns. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared to a library of known spectra for confident identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Solvent B Add Silylating Agent (BSTFA) A->B C Heat to Complete Derivatization B->C D Inject Derivatized Sample C->D Inject E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Obtain Total Ion Chromatogram F->G Data Acquisition H Analyze Mass Spectrum G->H I Identify Compound H->I

Caption: GC-MS workflow including the derivatization step.

Detailed Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • Dichloromethane (GC grade)
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol

3. Derivatization Procedure:

  • Dissolve approximately 1 mg of the sample in 100 µL of dichloromethane in a vial.
  • Add 100 µL of BSTFA with 1% TMCS.
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Ion Source Temperature: 230 °C
  • Mass Range: m/z 40-550

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC).
  • Obtain the mass spectrum of the peak corresponding to the derivatized analyte.
  • Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the identity of the compound.
ParameterValueRationale
Derivatization BSTFA with 1% TMCSIncreases volatility and thermal stability.[2]
Column DB-5ms or equivalentGood separation for a wide range of compounds.
Ionization Electron Ionization (EI)Provides reproducible fragmentation for identification.
Oven Program 100-280 °C at 10 °C/minEnsures good separation of components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Causality of Experimental Choices
  • Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum. CDCl₃ is a common choice for many organic compounds.

  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

  • ¹³C NMR: This provides information on the number of different types of carbon atoms and their chemical environment.

Expected ¹H NMR Signals for 2-Iodo-1-(4-methylphenyl)ethan-1-ol:
  • A singlet for the methyl group protons on the phenyl ring (~2.3 ppm).

  • A multiplet for the aromatic protons.

  • A doublet of doublets for the methylene protons adjacent to the iodine atom.

  • A multiplet for the methine proton adjacent to the hydroxyl group.

  • A broad singlet for the hydroxyl proton (which can be exchanged with D₂O).[3]

Detailed Protocol: NMR Analysis

1. Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
  • Ensure the sample is fully dissolved. If not, the sample may need to be filtered.[3]

4. Data Acquisition:

  • Acquire the ¹H NMR spectrum.
  • Acquire the ¹³C NMR spectrum.
  • For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed: after acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl peak will disappear or significantly decrease in intensity.[3]

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, splitting patterns, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the hydroxyl and aromatic groups in 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Expected FT-IR Absorptions:
  • O-H stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of an alcohol.[4][5]

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[4][5]

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.[4][5]

  • C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[4][5]

  • C-O stretch: A strong absorption in the 1260-1000 cm⁻¹ region.[4][5]

  • C-I stretch: This absorption is typically found in the far-infrared region (below 600 cm⁻¹) and may not be easily observable on all instruments.

Detailed Protocol: FT-IR Analysis

1. Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer.

2. Sample Preparation:

  • For solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.[6]
  • For liquid samples or solutions: A thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

3. Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
  • Place the sample in the spectrometer and acquire the sample spectrum.
  • The instrument will automatically subtract the background spectrum from the sample spectrum.

4. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum and correlate them to the functional groups present in the molecule.

Conclusion

The analytical techniques detailed in this guide provide a robust framework for the comprehensive analysis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. HPLC is the preferred method for accurate quantification, while GC-MS offers excellent capabilities for identification and impurity profiling, especially after derivatization. NMR spectroscopy remains the gold standard for unequivocal structural elucidation, and FT-IR provides a rapid means of functional group confirmation. The selection of the most appropriate technique will depend on the specific analytical objective, whether it is routine quality control, impurity identification, or structural confirmation. By understanding the principles and applying the detailed protocols provided, researchers and drug development professionals can ensure the quality and integrity of their work involving this important chemical intermediate.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. BenchChem.
  • Analytical Methods. (2013). Analytical Methods, 5, 5037–5043.
  • III Analytical Methods. (n.d.).
  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0209896). NP-MRD.
  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. (n.d.).
  • Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers. (2026, January 31).
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea. BenchChem.
  • ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. (2025, August 6).
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15).
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC.
  • Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol. Google Patents.
  • BenchChem. (n.d.). GC-MS analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol after derivatization. BenchChem.
  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar.
  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. (n.d.).
  • Flavor Compounds Identification and Reporting. (2026, January 12). PMC.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's Advanced Organic Chemistry.
  • BASF. (2026, March 6). Safety data sheet. BASF.
  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. (2021, June 30). PMC.
  • BenchChem. (n.d.). Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol: An Application Note and Laboratory Protocol. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-[(4-methylphenyl)amino]ethan-1-ol. Sigma-Aldrich.
  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
  • ResearchGate. (n.d.). Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and.... ResearchGate.
  • Semantic Scholar. (2023, October 19). Research Article Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Semantic Scholar.
  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... ResearchGate.
  • ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum. ChemicalBook.
  • Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Agilent.
  • 2-Azido-1-(4-methylphenyl)ethanone. (n.d.). PMC.
  • ResearchGate. (n.d.). (PDF) 2-Azido-1-(4-methylphenyl)ethanone. ResearchGate.
  • Google Patents. (n.d.). KR20190047429A - The method for producing aryl alcohol and heteroaryl alcohol compounds. Google Patents.
  • MDPI. (2024, July 5). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. MDPI.

Sources

Method

Application Note: Purification Strategies for 2-Iodo-1-(4-methylphenyl)ethan-1-ol

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol (referred to herein as Target Compound 1 ). The protocols below prioritize the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol (referred to herein as Target Compound 1 ).

The protocols below prioritize the specific stability profile of


-iodohydrins, which are prone to light-induced homolysis and base-catalyzed epoxide formation.


-Iodohydrin / Halohydrin
CAS (Analog/Generic):  114475-97-1 (Generic structure reference)

Executive Summary & Chemical Context

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a critical intermediate, often synthesized via the reduction of 2-iodo-1-(4-methylphenyl)ethanone or the regio-selective iodohydrination of 4-methylstyrene.

Purification Challenge: The iodine-carbon bond at the


-position to a hydroxyl group creates a "push-pull" instability.
  • Photosensitivity: The C-I bond is weak (

    
    50 kcal/mol) and susceptible to photolytic cleavage, liberating 
    
    
    
    (turning samples yellow/brown).
  • Base Sensitivity: Even weak bases (e.g., basic alumina, bicarbonate washes) can trigger intramolecular

    
     displacement, collapsing the halohydrin into 2-(4-methylphenyl)oxirane  (an epoxide).
    
  • Thermal Instability: Elimination to the vinyl iodide or styrene can occur above 60°C.

Strategic Approach: We employ a "Cold & Dark" purification philosophy. The protocols below utilize buffered silica chromatography for small scale and anti-solvent recrystallization for scale-up, ensuring the integrity of the iodine handle.

Impurity Profile & Analytical Triage

Before purification, the crude mixture must be triaged to select the correct method.

Impurity TypeOriginR_f (approx)*DetectionRemoval Strategy
4-Methylstyrene Starting Material0.90UV (254 nm)Non-polar wash / Hexane trituration
2-Iodo-1-(p-tolyl)ethanone Oxidation Byproduct / SM0.65UV / KMnO4Chromatographic separation
Target Compound 1 Product 0.35 - 0.45 UV / PMA Main Fraction
2-(4-methylphenyl)oxirane Degradation Product0.55UVAvoid basic conditions
Iodine (

)
DecompositionN/A (Purple/Brown)VisualSodium Thiosulfate wash

*Note:


 values based on 20% EtOAc in Hexanes on Silica Gel.

Method A: Flash Column Chromatography (Small to Mid-Scale)

Best For: <5g scale, oils, or complex mixtures.

Reagents & Materials
  • Stationary Phase: High-purity Silica Gel (40-63 µm), Acid-washed or Neutral (pH 6.5-7.0). Avoid Basic Alumina.

  • Mobile Phase A: n-Heptane (or Hexanes).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).

  • Stabilizer: Copper foil (optional, in receiving flasks to scavenge free iodine).

Step-by-Step Protocol
  • Column Preparation:

    • Pack the column with silica gel using 100% Heptane.

    • Expert Tip: If the crude is very dark (free iodine), add a 1-cm layer of sodium thiosulfate-impregnated silica at the top of the column to trap iodine before it enters the separation bed.

  • Sample Loading:

    • Dissolve crude oil in minimum Toluene or DCM (avoid acetone/methanol as they broaden bands).

    • Load gently onto the sand bed.

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Heptane (Elutes unreacted styrene).

    • 2–5 CV: 0%

      
       5% EtOAc (Elutes epoxide/ketone impurities).
      
    • 5–12 CV: 5%

      
       20% EtOAc (Elutes Target Compound 1 ).
      
    • Note: The target compound usually elutes as a tight band. Collect fractions in tubes wrapped in aluminum foil to prevent light degradation.

  • Work-up:

    • Pool pure fractions (TLC control).

    • Evaporate solvent at <35°C (water bath temperature). Do not overheat.

    • Store under Argon at -20°C.

Method B: Anti-Solvent Recrystallization (Scalable)

Best For: >5g scale, solid crude (>80% purity).

Theory

The p-tolyl moiety provides crystallinity, while the hydroxyl group allows solubility in polar solvents. We use a Toluene/Heptane system. Toluene solubilizes the aromatic core, while Heptane acts as the anti-solvent to force precipitation upon cooling.

Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer.

    • Add Toluene (1.5 mL per gram of crude).

    • Warm gently to 35-40°C. Do not reflux.

    • If particulates remain, filter rapidly through a heated sintered glass funnel.

  • Precipitation:

    • Remove from heat.[1]

    • While stirring moderately, add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.

    • Add a "seed crystal" if available.

  • Crystallization:

    • Wrap the flask in foil (light protection).

    • Allow to cool slowly to room temperature (20°C) over 2 hours.

    • Transfer to a fridge (4°C) for 4 hours, then to a freezer (-20°C) overnight.

  • Isolation:

    • Filter the white needles/plates using vacuum filtration.

    • Wash the cake with cold 10% Toluene in Heptane (-20°C).

    • Dry in a vacuum desiccator over

      
       (to remove moisture) away from light.
      

Process Visualization & Decision Logic

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Sat. Na2S2O3 (Removes I2) Start->Quench Extract Extraction: EtOAc/Brine Dry over Na2SO4 Quench->Extract TLC TLC Analysis (Check Purity & State) Extract->TLC Decision Physical State? TLC->Decision MethodA Method A: Flash Chromatography (Silica, Heptane/EtOAc) Decision->MethodA Oil or <80% Purity MethodB Method B: Recrystallization (Toluene/Heptane) Decision->MethodB Solid & >80% Purity QC QC: 1H NMR / HPLC (Check for Epoxide/Ketone) MethodA->QC MethodB->QC QC->MethodA Fail (Repurify) Final Pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol Store -20°C, Dark QC->Final Pass

Figure 1: Decision tree for the isolation of iodohydrins, prioritizing impurity profile and physical state.

Quality Control & Validation

Self-Validating the Protocol:

  • 1H NMR Diagnostic:

    • Target (Iodohydrin): Look for the chiral proton adjacent to the OH (

      
      4.8 ppm, dd) and the diastereotopic 
      
      
      
      protons (
      
      
      3.3–3.5 ppm).
    • Impurity (Epoxide): If you see multiplets shifting upfield to

      
      2.7–3.1 ppm, Method A failed  (likely silica was too basic or evaporation too hot).
      
    • Impurity (Ketone): Loss of the chiral proton; appearance of a singlet

      
      4.4 ppm (
      
      
      
      next to carbonyl).

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush.

  • Temp: -20°C is mandatory for long-term storage (>1 week).

References

  • Concellón, J. M., et al. (2004). "Selective Synthesis of

    
    -Iodohydrins and Their Conversion to Epoxides." Journal of Organic Chemistry. 
    
  • Barluenga, J., et al. (1987). "Iodination of alkenes: Synthesis of iodohydrins." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025).[2] "Synthesis and Properties of Halohydrin Derivatives." BenchChem Technical Library.

  • PubChem. (2025). "2-Bromo-1-(4-methylphenyl)ethan-1-ol (Analogous Structure Data)." National Library of Medicine.

Sources

Application

Application Note: Kinetic Profiling of the Base-Promoted Intramolecular Epoxidation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Target Audience: Researchers, physical organic chemists, and drug development professionals. Introduction & Mechanistic Framework 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a critical halohydrin intermediate utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, physical organic chemists, and drug development professionals.

Introduction & Mechanistic Framework

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a critical halohydrin intermediate utilized in the synthesis of functionalized epoxides, specifically 4-methylstyrene oxide. The conversion of this iodohydrin to an epoxide via base-promoted intramolecular ring closure is a fundamental transformation in active pharmaceutical ingredient (API) manufacturing. Understanding the precise reaction kinetics of this step is paramount for optimizing reactor throughput, ensuring stereochemical fidelity, and minimizing side reactions such as intermolecular etherification [1].

The Causality of the Reaction Mechanism

The epoxidation of 2-iodo-1-(4-methylphenyl)ethan-1-ol proceeds via a classic two-step kinetic pathway:

  • Pre-equilibrium Deprotonation: The base (e.g., hydroxide) abstracts the benzylic hydroxyl proton to form a nucleophilic alkoxide intermediate.

  • Rate-Determining Step (RDS): The alkoxide undergoes an intramolecular

    
     attack on the adjacent carbon, displacing the highly polarizable iodide leaving group to form the oxirane ring [2].
    

Substituent Effects (Hammett Analysis): The presence of the para-methyl group (an electron-donating group, EDG) exerts a dual, opposing effect on the reaction kinetics. According to physical organic principles established in the kinetics of styrene oxide formation, an EDG decreases the acidity of the benzylic alcohol, thereby reducing the equilibrium concentration of the reactive alkoxide (lowering


). Conversely, it slightly enhances the nucleophilicity of the alkoxide in the 

step (increasing

). Because the sensitivity of the pre-equilibrium step to electronic effects (

) outweighs the sensitivity of the intramolecular

step, the overall Hammett

for this class of reactions is positive (

) [1]. Consequently, 2-iodo-1-(4-methylphenyl)ethan-1-ol cyclizes slightly slower than its unsubstituted 1-phenylethanol counterpart.

Mechanism A 2-Iodo-1-(4-methylphenyl) ethan-1-ol + OH⁻ B Alkoxide Intermediate + H₂O A->B Fast Equilibrium (K_eq) C Intramolecular SN2 Transition State B->C Rate-Determining Step (k_2) D 4-Methylstyrene Oxide + I⁻ C->D Ring Closure

Caption: Mechanism of base-promoted epoxidation of 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Experimental Protocols: In-Situ Kinetic Measurements

To provide a self-validating system, this protocol utilizes in-situ ReactIR (Fourier Transform Infrared Spectroscopy) under pseudo-first-order conditions[3].

Causality of Experimental Choices
  • Solvent Selection: A 50% (v/v) aqueous 1,4-dioxane mixture is mandated. The halohydrin is highly lipophilic due to the 4-methylphenyl group, while the base (NaOH) requires an aqueous environment. The co-solvent ensures a homogenous reaction mixture, preventing biphasic mass-transfer artifacts that would skew the kinetic data.

  • Pseudo-First-Order Conditions: By utilizing a 10-fold molar excess of NaOH, the concentration of the base remains effectively constant, simplifying the rate law from

    
     to 
    
    
    
    , allowing for precise isolation of the halohydrin's kinetic behavior.
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a

      
       solution of 2-iodo-1-(4-methylphenyl)ethan-1-ol in 50% aqueous 1,4-dioxane.
      
    • Prepare a

      
       solution of NaOH in the identical solvent mixture.
      
  • System Equilibration:

    • Transfer

      
       of the halohydrin solution into a jacketed, thermostatted reactor equipped with an ATR-FTIR probe.
      
    • Equilibrate the reactor to the target temperature (e.g.,

      
      ) for 15 minutes.
      
  • Reaction Initiation & Monitoring:

    • Inject

      
       of the pre-equilibrated NaOH solution into the reactor. Rapid mixing (500 rpm) is crucial to eliminate mixing-limited kinetic artifacts.
      
    • Monitor the reaction continuously. Track the disappearance of the broad O-H stretch (

      
      ) and the appearance of the characteristic oxirane ring breathing mode (
      
      
      
      ) [2].
  • Data Extraction & Self-Validation:

    • Extract the absorbance vs. time data for the oxirane peak.

    • Plot

      
       versus time. Validation Check:  A strictly linear plot for at least 3 half-lives validates the pseudo-first-order kinetic model. Upward curvature indicates base depletion or competing second-order intermolecular pathways.
      

Workflow Step1 1. Substrate & Base Preparation (Isothermal) Step2 2. Rapid Mixing in Thermostatted Reactor Step1->Step2 Step3 3. In-situ Monitoring (ReactIR / ATR-FTIR) Step2->Step3 Step4 4. Kinetic Data Extraction (k_obs) Step3->Step4 Step5 5. Arrhenius & Eyring Parameter Calculation Step4->Step5

Caption: Step-by-step kinetic analysis workflow for halohydrin ring closure.

Quantitative Data Presentation

By conducting the above protocol across a temperature gradient, the activation parameters can be extracted using the Arrhenius and Eyring equations. The negative entropy of activation (


) is a hallmark of the rigid, highly ordered transition state required for three-membered ring formation.

Table 1: Representative Kinetic Data for 2-Iodo-1-(4-methylphenyl)ethan-1-ol Epoxidation (Conditions: [Substrate] = 0.025 M,[NaOH] = 0.25 M, 50% aq. Dioxane)

Temperature (K)

(

)
Second-Order

(

)

(

)
298.15


85.2
308.15


85.4
318.15


85.6

Extracted Activation Parameters:

  • Activation Energy (

    
    ): 
    
    
    
  • Enthalpy of Activation (

    
    ): 
    
    
    
  • Entropy of Activation (

    
    ): 
    
    
    

References

  • Knipe, A. C. (1973). "Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali." Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Master Organic Chemistry. (2015). "Epoxides - The Outlier Of The Ether Family." Master Organic Chemistry.[Link]

  • Mettler Toledo. "Epoxides | Polymer & Pharmaceutical Synthesis." Mettler Toledo Reaction Analysis.[Link]

Method

large-scale synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

An Application Note for the Large-Scale Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Abstract This document provides a comprehensive guide for the , a key iodohydrin intermediate in advanced organic synthesis. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Large-Scale Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Abstract

This document provides a comprehensive guide for the , a key iodohydrin intermediate in advanced organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and high-yield production. The featured methodology is the regioselective ring-opening of 4-methylstyrene oxide using elemental iodine, a cost-effective and efficient approach. This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, safety and handling procedures, analytical methods for quality control, and a troubleshooting guide to address potential challenges.

Introduction and Strategic Overview

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a valuable synthetic building block, belonging to the vicinal iodohydrin class of compounds. Its utility stems from the presence of two distinct functional groups—a secondary alcohol and a primary alkyl iodide—which can be selectively manipulated to construct complex molecular architectures. This intermediate is particularly relevant in the pharmaceutical industry for the synthesis of bioactive molecules and in the development of novel agrochemicals.[1]

Several synthetic routes can be envisioned for its preparation, including the iodination of 4-methylstyrene in an aqueous medium (halohydrin formation)[2][3][4] or the reduction of a corresponding α-iodoketone. However, for large-scale applications, the most direct and regiochemically controlled method is the nucleophilic ring-opening of an epoxide.[5][6]

This guide focuses on the ring-opening of 4-methylstyrene oxide with elemental iodine. This strategy is selected for its operational simplicity, use of readily available and cost-effective reagents, and the high degree of regioselectivity that can be achieved.[7][8]

Mechanistic Rationale for Regioselectivity

The regioselectivity of the epoxide ring-opening is a critical parameter that dictates the final product structure. The reaction can proceed via different mechanisms depending on the conditions.

  • Under Acidic or Lewis-Acidic Conditions (SN1-like): The reaction proceeds through a transition state with significant carbocation character. The protonated or Lewis acid-coordinated epoxide develops a partial positive charge on the carbon atoms. This positive charge is substantially more stabilized at the benzylic (α) carbon by the adjacent p-tolyl ring through resonance. Consequently, the iodide nucleophile preferentially attacks this more electrophilic benzylic carbon, leading to the desired product, 2-Iodo-1-(4-methylphenyl)ethan-1-ol.[5][9]

  • Under Basic or Neutral Conditions (SN2-like): A strong nucleophile would typically attack the less sterically hindered terminal (β) carbon.[5]

By employing conditions that favor the SN1-like pathway, we can ensure the formation of the desired regioisomer with high fidelity. While strong acids can be used, elemental iodine itself can act as a mild Lewis acid or generate trace amounts of HI in situ, promoting the desired regioselective opening.[10] Promoters such as thiophenol have also been shown to facilitate this transformation efficiently.[8]

Experimental Protocol: Large-Scale Synthesis

This protocol is optimized for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities are necessary for further scale-up.

Materials and Equipment
Reagent/MaterialCAS No.GradeSupplier
4-Methylstyrene Oxide2085-88-3≥97%Standard Chemical Supplier
Iodine (I₂)7553-56-2ACS Reagent, ≥99.8%Standard Chemical Supplier
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Standard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7ACS ReagentStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8ACS ReagentPrepared in-house
Brine (Saturated NaCl solution)7647-14-5ACS ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Reagent GradeStandard Chemical Supplier
Silica Gel112926-00-860 Å, 230-400 meshStandard Chemical Supplier

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Nitrogen inlet/outlet

  • 5 L addition funnel

  • 20 L separatory funnel

  • Rotary evaporator with a suitable vacuum pump and trap

  • Large-scale column chromatography setup

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE)

Health and Safety Executive (HSE) Considerations

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • 4-Methylstyrene Oxide: Irritant. Handle with care.

  • Iodine: Toxic upon inhalation and contact. Causes skin and eye irritation. Stains skin and surfaces.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • General Precautions: Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.[12][13] An emergency shower and eyewash station should be readily accessible.[12]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 10 L jacketed reactor system. Ensure all joints are properly sealed and the system is inerted by purging with dry nitrogen.

  • Reagent Preparation:

    • In a separate container, prepare a solution of 4-methylstyrene oxide (134.18 g, 1.0 mol, 1.0 eq.) in 2 L of anhydrous dichloromethane.

    • Prepare a solution of iodine (279.2 g, 1.1 mol, 1.1 eq.) in 3 L of anhydrous dichloromethane. Gentle warming may be required for complete dissolution; ensure the solution cools to room temperature before use.

  • Reaction Execution:

    • Charge the 4-methylstyrene oxide solution into the reactor.

    • Begin stirring at 200-250 RPM and cool the reactor contents to 0-5 °C using a circulating chiller.

    • Once the temperature is stable, add the iodine solution dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting epoxide spot (visualized with a potassium permanganate stain) indicates reaction completion.

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 10-15 °C.

    • Slowly add 2 L of 10% aqueous sodium thiosulfate solution to quench the excess iodine. The deep purple/brown color of the reaction mixture will fade to a pale yellow.

    • Transfer the mixture to the 20 L separatory funnel. Add 1 L of deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 L of saturated sodium bicarbonate solution and 2 L of brine.[14]

    • Dry the organic layer over anhydrous magnesium sulfate (approx. 100 g), stir for 30 minutes, and then filter.

  • Solvent Removal:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification:

    • Prepare a silica gel column (approx. 1.5 kg of silica gel in a suitable column).

    • Adsorb the crude product onto a small amount of silica gel.

    • Elute the column using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford 2-Iodo-1-(4-methylphenyl)ethan-1-ol as a pale yellow solid or oil.

  • Drying and Storage: Dry the final product under high vacuum for several hours to remove residual solvents. Store in an amber container under nitrogen at refrigerated temperatures to prevent decomposition.

Quantitative Data Summary
CompoundCAS No.M.W. ( g/mol )MolesEquivalentsAmount Used
4-Methylstyrene Oxide2085-88-3134.181.01.0134.18 g
Iodine7553-56-2253.811.11.1279.2 g
Dichloromethane75-09-284.93--5 L
ProductM.W. ( g/mol )Theoretical YieldExpected Yield Range
2-Iodo-1-(4-methylphenyl)ethan-1-ol262.08262.08 g210 - 236 g (80-90%)

Process and Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final, purified product.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Inert 10L Reactor Setup Prep_Epoxide Prepare Epoxide Solution (1 mol in 2L DCM) Prep_Iodine Prepare Iodine Solution (1.1 mol in 3L DCM) Charge Charge Epoxide Solution Prep_Iodine->Charge Cool Cool Reactor to 0-5 °C Charge->Cool Add_Iodine Slowly Add Iodine Solution Cool->Add_Iodine Stir Stir at RT for 12-16h Add_Iodine->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Extract Separate & Wash Organic Layer (NaHCO₃, Brine) Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Analyze Combine Pure Fractions Purify->Analyze Final_Product Dry to Yield Pure Product Analyze->Final_Product

Caption: Workflow for the .

Analytical Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is suitable.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and isomeric purity. Key signals in ¹H NMR include the aromatic protons of the p-tolyl group, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene protons adjacent to the iodine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify any volatile impurities.[17]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Low purity of starting materials.- Extend the reaction time and monitor by TLC/HPLC.- Ensure starting materials meet purity specifications.
Low Yield - Mechanical losses during work-up.- Product decomposition during purification.- Inefficient extraction.- Optimize transfer and extraction steps.- Avoid excessive heat during solvent removal.- Perform column chromatography efficiently to minimize time on silica.
Formation of Regioisomer - Reaction conditions inadvertently favoring SN2 attack.- Ensure the reaction is run under neutral or mildly acidic conditions. Avoid basic contaminants.
Product Discoloration - Presence of residual iodine.- Decomposition due to light or heat exposure.- Ensure the quench with sodium thiosulfate is complete.- Store the final product protected from light and at reduced temperatures.

References

  • Synthesis of (2‐iodo‐1,1‐disubstituted‐(1H)‐inden‐3‐yl) (p‐tolyl) sulfides. (2026). ResearchGate. [Link]

  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. (2000). Organic Syntheses. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • Ethanol Purification. Purification of Laboratory Chemicals. [Link]

  • Analytical Methods. (2013). Royal Society of Chemistry. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS. Acta Poloniae Pharmaceutica. [Link]

  • ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. (2025). ResearchGate. [Link]

  • Ring opening of styrene oxide (1 mmol) with elemental iodine (1 mmol) in the presence of different catalysts. ResearchGate. [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. National Institutes of Health (NIH). [Link]

  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Korean Chemical Society. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024). Semantic Scholar. [Link]

  • Iodination of phenol. Technical University of Denmark. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • 1-(4-Methylphenyl)ethanol. (2025). Chemsrc. [Link]

  • Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Organic Chemistry Portal. [Link]

  • Halohydrin formation. Universidad del País Vasco. [Link]

  • Iodine as a “Cutting Point”: Unlocking Ring-Opening Reactions. (2026). YouTube. [Link]

  • Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. [Link]

  • Formation of Halohydrins. (2020). Chemistry LibreTexts. [Link]

  • Method for the Preparation of Iodoalkanes.
  • Halohydrin: Definition, Synthesis, Regioselectivity and Applications. (2025). Aakash Institute. [Link]

  • Halohydrins from Alkenes. (2024). Chemistry Steps. [Link]

  • Preparation of Allylic Alcohols from Epoxides Using Iodotrimethylsilane. Iowa State University. [Link]

  • Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. (2022). Estonian Academy Publishers. [Link]

  • The method for synthesizing p-tolyl aldehyde.
  • Synthesis of Halohydrin. BYJU'S. [Link]

Sources

Application

Application Note: Safety Protocols and Handling Procedures for 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Laboratory Safety Introduction and Mechanistic Hazard Profile 2-Iodo-1-(4-methylphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Laboratory Safety

Introduction and Mechanistic Hazard Profile

2-Iodo-1-(4-methylphenyl)ethan-1-ol is a highly versatile bifunctional building block, characterized by a p-tolyl ring, a secondary alcohol, and a primary iodide. While it is highly valued in transition-metal-catalyzed cross-couplings and the stereoselective synthesis of epoxides, its structural motif—a halohydrin—presents distinct handling challenges and toxicological hazards[1].

To handle this compound safely, researchers must understand the causality behind its reactivity. The carbon-iodine (C-I) bond is highly polarizable, making the iodine atom an excellent leaving group. This physicochemical trait renders the molecule a potent alkylating agent , capable of transferring its carbon skeleton onto biological nucleophiles (such as the nitrogenous bases of DNA or the thiol groups of proteins). Furthermore, organoiodine compounds are notoriously sensitive to photolytic degradation. Exposure to ambient ultraviolet (UV) or visible light induces homolytic cleavage of the C-I bond, generating carbon and iodine radicals that rapidly recombine or abstract hydrogen to form toxic molecular iodine (


) and corrosive hydrogen iodide (HI)[2].
Quantitative Data & Hazard Implications

The following table summarizes the physicochemical properties of 2-Iodo-1-(4-methylphenyl)ethan-1-ol and translates these metrics into practical hazard implications.

PropertyValue / CharacteristicHazard Implication & Causality
Molecular Weight 262.10 g/mol High lipophilicity allows rapid permeation through standard latex gloves; necessitates nitrile or butyl rubber PPE.
Functional Groups Secondary Alcohol, Primary IodideBifunctional halohydrin; acts as an alkylating agent and readily forms reactive epoxides under basic conditions.
Photostability Low (C-I bond lability)Homolytic cleavage under UV/Vis light yields volatile

and HI, requiring amber glassware and dark storage[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Capable of causing severe mucosal irritation; mandates the use of a certified chemical fume hood.

Reactivity Pathways and Degradation Dynamics

Understanding the degradation pathways is critical for preventing accidental exposure. The diagram below illustrates the two primary hazard vectors: photolytic degradation and base-catalyzed cyclization.

G cluster_0 Photolytic Degradation cluster_1 Chemical & Biological Reactivity Compound 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Halohydrin) Radical Homolytic C-I Cleavage (Carbon & Iodine Radicals) Compound->Radical UV/Vis Light Epoxide Base-Catalyzed Cyclization (4-Methylstyrene Oxide) Compound->Epoxide Weak/Strong Base Alkylation Biological Alkylation (DNA/Protein Adducts) Compound->Alkylation Biological Nucleophiles I2_HI Formation of I2 & HI (Toxic & Corrosive) Radical->I2_HI Dimerization/H-abstraction

Fig 1. Degradation and reactivity pathways of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Causality of Base-Catalyzed Epoxidation: If glassware contaminated with this compound is washed in a standard alkaline bath (e.g., KOH/Isopropanol), the base will deprotonate the secondary alcohol. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular


 attack on the adjacent iodine-bearing carbon. This ejects the iodide ion and forms 4-methylstyrene oxide. Because epoxides are highly strained and reactive electrophiles, this accidental conversion drastically increases the genotoxic hazard of the waste stream[1].

Standard Operating Procedures (SOP)

Engineering Controls and PPE
  • Fume Hood: All manipulations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm. This prevents inhalation of volatile

    
     or HI vapors generated by ambient degradation.
    
  • Glove Selection: Do not use latex. The lipophilic nature of the p-tolyl group facilitates rapid permeation. Use double-layered Nitrile gloves (minimum 5 mil thickness) for short-term handling, or Butyl rubber gloves for prolonged exposure.

  • Storage: Store the compound in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The amber glass blocks UV radiation, preventing radical initiation, while the inert atmosphere prevents oxidative degradation.

Self-Validating Spill Management Protocol

If a spill occurs, the primary hazard is the release of molecular iodine (


) as the compound degrades. Sodium thiosulfate (

) is utilized as a chemical neutralizer because it effectively reduces toxic

into benign, water-soluble sodium iodide (

)[3].

Chemical Rationale:



Step-by-Step Neutralization Workflow:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Contain: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels initially, as concentrated iodine can act as an oxidizer.

  • Neutralize: Liberally spray a freshly prepared 10% (w/v) aqueous solution of Sodium Thiosulfate over the spill area[3].

  • Validate (The Self-Validating Step): Apply a few drops of 1% aqueous starch indicator to the edges of the spill. If residual

    
     is present, the starch will form a deep blue-black complex[4].
    
  • Complete: Continue applying the sodium thiosulfate solution until the blue-black color completely dissipates to colorless. This colorimetric shift provides definitive, visual proof that all hazardous molecular iodine has been successfully reduced[5].

  • Dispose: Scoop the neutralized slurry into a designated, labeled hazardous waste container.

Experimental Protocol: Safe Handling for Epoxide Synthesis

The following protocol outlines the safe, controlled conversion of 2-Iodo-1-(4-methylphenyl)ethan-1-ol to its corresponding epoxide, minimizing exposure to both the halohydrin and the resulting epoxide.

Materials Required:

  • 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 mmol, 262.1 mg)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 mmol, 276.4 mg)
    
  • Anhydrous Acetone (10 mL)

  • Amber round-bottom flask (25 mL)

Step-by-Step Methodology:

  • Preparation: Purge the amber round-bottom flask with Argon for 5 minutes. The amber flask is mandatory to prevent photolytic C-I bond cleavage during the reaction[2].

  • Reagent Loading: Inside the fume hood, weigh 262.1 mg of the halohydrin and transfer it to the flask. Add 10 mL of anhydrous acetone.

  • Base Addition: Slowly add 276.4 mg of

    
    . The use of a mild, heterogeneous base like 
    
    
    
    prevents runaway exothermic reactions that can occur with strong bases (e.g., NaH).
  • Reaction: Stir the suspension at room temperature for 4 hours under an Argon balloon.

  • Quenching & Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Wash the Celite with an additional 5 mL of acetone.

  • Decontamination: Immediately submerge the used Celite pad and all contaminated glassware in a 10% Sodium Thiosulfate bath for 24 hours prior to standard cleaning. This ensures any unreacted halohydrin or liberated iodine is fully neutralized before it leaves the fume hood ecosystem[3].

References

  • Study Mind. "Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry)." Study Mind, 18 Apr. 2022. URL:[Link]

  • M.C.C. Science. "An iodine / thiosulfate titration." Yolasite. URL:[Link]

  • Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances." Federal Register, 19 Mar. 2019. URL:[Link]

  • American Chemical Society (ACS). "Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine." Environmental Science & Technology, 16 Jun. 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common problems in 2-Iodo-1-(4-methylphenyl)ethan-1-ol synthesis

Welcome to the Technical Support Center for Iodohydrin Synthesis . As a Senior Application Scientist, I have designed this diagnostic dashboard and troubleshooting guide to address the specific chemical behaviors, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodohydrin Synthesis . As a Senior Application Scientist, I have designed this diagnostic dashboard and troubleshooting guide to address the specific chemical behaviors, mechanistic pitfalls, and purification challenges associated with the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol .

This guide abandons generic advice in favor of field-proven, causality-driven protocols. We will focus on the two most robust synthetic pathways: the direct regioselective iodohydroxylation of 4-methylstyrene[1][2], and the chemoselective reduction of


-iodo-4'-methylacetophenone[3].

Mechanistic Workflows & Diagnostic Trees

To troubleshoot effectively, you must first understand the causal relationships within the reaction vessel. The direct iodohydroxylation of 4-methylstyrene relies on the formation of a transient iodonium ion, which is subsequently opened by water.

Pathway SM 4-Methylstyrene Iodonium Iodonium Ion Intermediate (Bridged) SM->Iodonium NIS or I2 / Electrophilic Attack Target 2-Iodo-1-(4-methylphenyl) ethan-1-ol (Target) Iodonium->Target H2O Nucleophilic Attack (Markovnikov Regioselectivity) Diiodide 1,2-Diiodo derivative (Side Product) Iodonium->Diiodide Lack of H2O / Excess I- Epoxide 4-Methylstyrene oxide (Side Product) Target->Epoxide High pH / Base (Intramolecular SN2)

Fig 1: Mechanistic pathway and common side-reaction divergence in iodohydrin synthesis.

If your synthesis is failing, consult the diagnostic decision tree below to isolate the physicochemical variable responsible for the deviation.

Troubleshooting Start Issue: Low Yield / Impure Product TLC Analyze Crude via NMR/TLC Start->TLC Q1 Is Epoxide Present? TLC->Q1 Q2 Is Diiodide Present? TLC->Q2 Q3 Is Product Turning Brown? TLC->Q3 Sol1 Avoid basic workup. Use neutral silica. Q1->Sol1 Yes Sol2 Increase H2O equivalents. Ensure complete dissolution. Q2->Sol2 Yes Sol3 Store at -20°C in dark. Quench with Thiosulfate. Q3->Sol3 Yes

Fig 2: Diagnostic decision tree for identifying and resolving iodohydrin synthesis failures.

Quantitative Data: Reaction Condition Matrix

The success of direct iodohydroxylation is highly dependent on the solvent system and temperature. The table below summarizes the quantitative impact of various conditions on the yield and regioselectivity of 4-methylstyrene functionalization[1][2][4].

Reagent SystemSolvent SystemTemp (°C)Target Yield (%)Regioselectivity (C1-OH : C2-OH)Primary Impurity / Failure Mode
NIS / H₂O DME / H₂O (4:1)-2088 - 95> 99:1Epoxide (<2%)
I₂ / H₂O Dioxane / H₂O25< 3090:10Diiodide (Reversible reaction)
I₂ / Cu(OAc)₂ / H₂O Dioxane / H₂O2575 - 85> 95:5Unreacted Starting Material
NIS / H₂O Acetone / H₂O070 - 80> 99:1

-Iodoketone (Over-oxidation)

Step-by-Step Validated Protocols

A robust protocol must be a self-validating system. The following methodologies include the mechanistic causality behind each physical action to ensure you understand why a step is performed, allowing for real-time adjustments.

Protocol A: Direct Iodohydroxylation of 4-Methylstyrene

This is the preferred route due to high atom economy and excellent regioselectivity[1][2].

  • Solvent Preparation: In a flame-dried flask, prepare a 4:1 mixture of Dimethoxyethane (DME) and deionized water.

    • Causality: DME ensures the solubility of the highly lipophilic 4-methylstyrene, while a massive stoichiometric excess of water is required to outcompete other nucleophiles (like succinimide) and drive the equilibrium toward the iodohydrin[1].

  • Substrate Addition & Cooling: Add 4-methylstyrene (1.0 equiv) and cool the system to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: The electron-rich double bond of 4-methylstyrene is sensitive. Sub-zero temperatures suppress the base-catalyzed intramolecular cyclization into the epoxide side-product[2].

  • Electrophile Introduction: Shield the flask from light (wrap in aluminum foil). Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes.

    • Causality: NIS provides a controlled, steady release of the iodonium ion (

      
      ). Conducting this in the dark prevents the homolytic cleavage of the N-I bond, which would initiate chaotic radical side reactions[2].
      
  • Quenching (Self-Validation): Once TLC indicates complete consumption of the styrene (typically 2-4 hours), add saturated aqueous sodium thiosulfate (

    
    ). The solution should immediately transition from a deep orange/red to pale yellow or colorless.
    
    • Causality: Thiosulfate instantly reduces unreacted electrophilic iodine species into inert, water-soluble iodide (

      
      ), halting the reaction and preventing product degradation during concentration.
      
  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at <30 °C .
    
Protocol B: Borohydride Reduction of -Iodo-4'-methylacetophenone

Use this route if you are starting from the


-haloketone and require chemoselective reduction[3].
  • Preparation: Dissolve 2-iodo-1-(4-methylphenyl)ethan-1-one (1.0 equiv) in anhydrous Methanol (MeOH) and cool to 0 °C.

  • Reduction: Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise.
    
    • Causality:

      
       is a mild hydride source. It selectively attacks the carbonyl carbon to yield the secondary alcohol without causing reductive cleavage of the highly labile C-I bond, a fatal flaw when using stronger agents like 
      
      
      
      [3].
  • Quenching: Quench carefully with saturated aqueous

    
    .
    
    • Causality:

      
       provides a mildly acidic proton source to destroy excess borohydride. Using strong acids would catalyze dehydration, while basic quenches would trigger epoxide formation.
      

Troubleshooting FAQs

Q: My isolated product contains significant amounts of 4-methylstyrene oxide. How do I prevent this? A: The iodohydrin is highly susceptible to intramolecular


 cyclization. Under even mildly basic conditions, the newly formed hydroxyl group deprotonates, attacks the adjacent 

-carbon, and ejects the iodide leaving group. To prevent this:
  • Avoid basic workups (never wash with

    
    ).
    
  • If column chromatography is required, use neutralized silica gel (pre-slurried with 1%

    
     in hexanes and thoroughly flushed to remove free amine) because standard acidic silica can sometimes trigger degradation, while overly basic environments trigger epoxidation.
    

Q: Why does the reaction yield 2-iodo-1-(4-methylphenyl)ethan-1-ol instead of the 1-iodo-2-ol isomer? A: The reaction proceeds via a bridged cyclic iodonium ion intermediate. The nucleophilic attack by water is highly regioselective (Markovnikov addition). The transition state involves partial bond breaking, placing a partial positive charge (


) on the carbon atoms. The benzylic carbon (C1) is vastly superior at stabilizing this positive charge due to resonance with the aromatic ring and the inductive electron-donating effect of the p-methyl group. Consequently, water attacks C1 exclusively[2].

Q: My purified product turned dark brown after a week in the refrigerator. Is it ruined? A: Yes, it is undergoing degradation. The C-I bond is photolytically and thermally labile. Homolytic cleavage releases iodine radicals, which rapidly combine to form elemental iodine (


), causing the characteristic brown discoloration. To prevent this, store the purified iodohydrin at -20 °C in an amber vial flushed with Argon.

Q: I am trying to synthesize this using


 and water without any additives, but my yields are terrible (<30%). Why? 
A:  The direct addition of hypoiodous acid (HOI) across an alkene is a readily reversible process. Without an iodide scavenger or an oxidant, the accumulating iodide ions (

) drive the equilibrium backward toward the starting alkene, or push the reaction toward the 1,2-diiodide side product[2][4]. You must use NIS[1], or add a metal salt like

[4] or an oxidant to consume the liberated iodide.

References

  • Smietana, M., Gouverneur, V., & Mioskowski, C. (2000). An improved synthesis of iodohydrins from alkenes. Tetrahedron Letters, 41(2), 193-195. URL: [Link]

  • Tiecco, M., et al. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters. URL: [Link]

  • Horiuchi, C. A., et al. (2012). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry.
  • Common Organic Chemistry. Sodium Borohydride Reduction. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Executive Summary & Core Directive You are likely experiencing low yields or purity issues with 2-Iodo-1-(4-methylphenyl)ethan-1-ol due to a specific mechanistic conflict: the electronic bias of the p-tolyl group opposes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are likely experiencing low yields or purity issues with 2-Iodo-1-(4-methylphenyl)ethan-1-ol due to a specific mechanistic conflict: the electronic bias of the p-tolyl group opposes the steric control required for your target molecule.

  • The Target: Iodine at the terminal (

    
    ) position; Hydroxyl at the benzylic (
    
    
    
    ) position.
  • The Problem: The p-methyl group stabilizes the benzylic carbocation character, strongly favoring nucleophilic attack at the

    
    -position (yielding the wrong isomer) under even mildly acidic conditions.
    

This guide provides a self-validating protocol to enforce steric control (S_N2) and minimize decomposition during purification.

The Chemistry: Why Your Yield is Low

To fix the yield, we must first visualize the competition between the two pathways.

Mechanism Analysis: The "Electronic Trap"

The synthesis typically involves the ring opening of 2-(4-methylphenyl)oxirane with an iodide source.

  • Path A (Desired - S_N2): Iodide attacks the less hindered terminal carbon. This requires a neutral/slightly basic environment where the epoxide oxygen is not protonated before attack.

  • Path B (Undesired - S_N1-like): If the epoxide oxygen is protonated (by acid catalysts or acidic impurities), the bond weakens at the benzylic position. The electron-donating methyl group stabilizes the developing positive charge, directing the iodide to the internal carbon.

Pathway Visualization

ReactionPathways Start 2-(4-methylphenyl)oxirane + Iodide (I-) Condition_Acid Acidic Conditions (H+, Lewis Acids) Start->Condition_Acid Condition_Neutral Neutral/Buffered (Acetone/H2O, pH 7-8) Start->Condition_Neutral TS_Alpha Transition State A (Carbocation Character) Electronic Control Condition_Acid->TS_Alpha Protonation TS_Beta Transition State B (Backside Attack) Steric Control Condition_Neutral->TS_Beta Direct Attack Product_Wrong WRONG ISOMER 1-iodo-2-(4-methylphenyl)ethan-1-ol (Alpha-Iodine) TS_Alpha->Product_Wrong Product_Right TARGET MOLECULE 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Beta-Iodine) TS_Beta->Product_Right

Figure 1: Mechanistic divergence in styrene oxide ring opening. The p-tolyl group enhances the risk of Path A (Red).

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of isomers (approx. 60:40)."

Diagnosis: Your reaction medium is likely too acidic, or you are using a Lewis acid catalyst (like


 or 

) that is too strong, shifting the mechanism toward electronic control. Corrective Action:
  • Switch Solvent: Use a 1:1 mixture of Acetone:Water . The water provides hydrogen bonding to activate the epoxide without fully protonating it, while the acetone solubilizes the organic phase.

  • Buffer the System: Add 5 mol%

    
    -Cyclodextrin  or maintain pH ~7.5 using a mild phosphate buffer. 
    
    
    
    -Cyclodextrin forms an inclusion complex that sterically shields the benzylic position, forcing attack at the terminal carbon [1].
Issue 2: "The product decomposes on the silica column."

Diagnosis: Iodohydrins are acid-sensitive. Standard silica gel is slightly acidic (pH 5-6), which catalyzes dehydrohalogenation (reforming the styrene) or Pinacol-like rearrangement . Corrective Action:

  • Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica.

Issue 3: "My yield drops during workup."

Diagnosis: Reversion to epoxide. If you use strong base (NaOH, KOH) to quench or wash, the alkoxide intermediate will snap back shut to form the starting epoxide (Williamson ether synthesis type reaction). Corrective Action:

  • Quench: Use saturated Ammonium Chloride (

    
    )  or dilute Sodium Thiosulfate (if removing excess 
    
    
    
    ).
  • Avoid: Do not wash with NaOH or Carbonate solutions. Keep the workup pH < 9.

Optimized Experimental Protocol

This protocol uses Sodium Iodide (NaI) in aqueous acetone. It relies on water for mild activation, ensuring high regioselectivity for the


-iodo alcohol.
Reagents:
  • 2-(4-methylphenyl)oxirane (1.0 equiv)

  • Sodium Iodide (NaI) (1.2 - 1.5 equiv)

  • Solvent: Acetone / Water (4:1 v/v)

  • Optional:

    
    -Cyclodextrin (0.1 equiv) for maximum regioselectivity.
    
Step-by-Step Workflow:
  • Preparation: Dissolve 1.0 equiv of 2-(4-methylphenyl)oxirane in Acetone (0.5 M concentration).

  • Activation: Add 0.1 equiv of

    
    -Cyclodextrin (dissolved in minimal water) to the mixture. Note: If not using cyclodextrin, ensure the water content is at least 20% of total volume.
    
  • Addition: Add 1.2 equiv of NaI slowly.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Critical Checkpoint: Do not heat above 40°C. Heat promotes thermodynamic equilibration and elimination.

    • Time: Monitor by TLC (Hexane:EtOAc 4:1). Reaction typically completes in 2-4 hours.

  • Workup (The "Safe" Method):

    • Concentrate acetone under reduced pressure (bath < 35°C).

    • Dilute residue with Ethyl Acetate.

    • Wash with Sat.

      
        (to remove yellow iodine color) and then Brine .
      
    • Dry over

      
       (anhydrous). Do not use 
      
      
      
      if it is highly acidic/active.
  • Purification:

    • Flash chromatography on Et3N-neutralized silica .

    • Eluent: Gradient 5% -> 15% EtOAc in Hexanes.

Self-Validating QC Criteria (NMR)

Before proceeding to the next step of your synthesis, verify the regiochemistry using


 NMR.
FeatureTarget (Beta-Iodo)Wrong Isomer (Alpha-Iodo)
Benzylic Proton (CH-O/I)

4.8 - 4.9 ppm (dd)
(Deshielded by OH, not I)

5.1 - 5.3 ppm (dd) (Deshielded by I)
Terminal Protons (CH2-I/O)

3.3 - 3.5 ppm (m)
(Upfield, attached to I)

3.8 - 4.1 ppm (m) (Downfield, attached to OH)

If your benzylic proton is >5.0 ppm, you have the wrong isomer.

Comparative Data: Regioselectivity by Condition

The following table summarizes how reaction conditions impact the Regiomeric Ratio (RR) for styrene oxide derivatives [2, 3].

Reaction SystemCatalyst/AdditiveRegioselectivity (Beta:Alpha)YieldNotes
NaI / Acetone / H2O None (Neutral)95 : 5 88%Recommended. High selectivity, mild.
NaI / CH3CN

90 : 1092%Fast, but slightly lower RR due to Lewis acidity.
NaI / CH2Cl2 Silica Gel (Acidic)60 : 4075%Avoid. Acidic surface promotes alpha-attack.
NaI / Water

-Cyclodextrin
99 : 1 94%Best Purity. Cyclodextrin enforces steric attack.

References

  • Surendra, K., Krishnaveni, N. S., Mahesh, K. C., & Rao, K. R. (2006). "Cyclodextrin catalyzed ring opening of epoxides with halides and azides in water: A facile and regioselective synthesis of halohydrins and azidohydrins." The Journal of Organic Chemistry, 71(15), 5819-5821. Link

  • Sharghi, H., & Naeimi, H. (1999). "Schiff base complexes of metal(II) as new catalysts in the high regioselective conversion of epoxides to halohydrins with elemental halogen." Synlett, 1999(08), 1343-1345. Link

  • Bonini, C., & Righi, G. (1994). "Regio- and chemoselective synthesis of halohydrins by cleavage of epoxides with metal halides." Synthesis, 1994(03), 225-238. Link

Troubleshooting

Technical Support Guide: Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Executive Summary & Molecule Profile Target Molecule: 2-Iodo-1-(4-methylphenyl)ethan-1-ol CAS Registry Number: (Analogous to 2-iodo-1-phenylethanol, specific derivative often unlisted in public commodity databases but co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Iodo-1-(4-methylphenyl)ethan-1-ol CAS Registry Number: (Analogous to 2-iodo-1-phenylethanol, specific derivative often unlisted in public commodity databases but common in custom synthesis). Core Reactivity: This molecule is a vicinal iodohydrin .[1][2] It serves as a versatile bifunctional building block—the alcohol allows for esterification or oxidation, while the alkyl iodide is a prime electrophile for substitution or cross-coupling.

Critical Warning: Vicinal iodohydrins are kinetically unstable intermediates . They are prone to three primary degradation pathways:

  • Reversion to Epoxide: Under basic conditions.

  • Hydrolysis to Diol: Under acidic/aqueous conditions.

  • Iodine Elimination: Photolytic or thermal decomposition releasing

    
    .
    

This guide addresses the specific side reactions encountered during the two most common synthesis routes: Iodohydroxylation of 4-Methylstyrene and Reduction of


-Iodo Ketones .

Route Analysis & Mechanism

To troubleshoot effectively, we must first map the reaction landscape. The presence of the para-methyl group is electronically significant; it acts as a weak electron donor (


-donor), stabilizing positive charge density at the benzylic position.
Pathway Visualization (Graphviz)

ReactionPathways Styrene 4-Methylstyrene Iodonium Cyclic Iodonium Intermediate Styrene->Iodonium NIS/H2O or I2/H2O Target TARGET: 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Markovnikov Product) Iodonium->Target H2O attack at Benzylic C (Major) Isomer Regioisomer: 1-Iodo-2-(4-methylphenyl)ethan-1-ol Iodonium->Isomer H2O attack at Terminal C (Minor) Epoxide Side Product: 2-(4-methylphenyl)oxirane Target->Epoxide Base (OH-) Diol Side Product: 1-(4-methylphenyl)ethane-1,2-diol Target->Diol Hydrolysis (Ag+ or Heat)

Figure 1: Reaction landscape for the Iodohydroxylation route. The p-methyl group strongly favors the Green path (Target) due to benzylic stabilization, but improper pH control triggers the Dashed paths (Degradation).

Troubleshooting Module: Side Reactions & Solutions

Issue A: "I'm seeing a significant amount of the Regioisomer (1-Iodo-2-ol)."

Context: You used


 or NIS in aqueous media, but NMR shows a mixture of isomers.
  • The Science: The reaction proceeds via a cyclic iodonium ion. The nucleophile (water) attacks the carbon that best supports a partial positive charge. The para-methyl group stabilizes the benzylic cation, heavily favoring attack at the benzylic position (Markovnikov addition), which yields the target (OH at benzylic, I at terminal).

  • Root Cause: If you observe the isomer (

    
    ), it suggests steric dominance  over electronic control, often caused by using a bulky solvent system or a non-polar solvent where the transition state is less ionic.
    
  • Solution:

    • Increase Solvent Polarity: Ensure a high water content (e.g., Acetone/Water 1:1 or Dioxane/Water). Polar solvents stabilize the transition state leading to the benzylic attack.

    • Switch Reagent: Use N-Iodosuccinimide (NIS) instead of elemental iodine. NIS typically provides cleaner regioselectivity in aqueous acetone.

Issue B: "The product turns pink/violet during drying or storage."

Context: The isolated white solid darkens rapidly.

  • The Science: This is Deiodination .[1][2] The C-I bond is weak (approx. 50-55 kcal/mol). Light and heat promote homolytic cleavage, generating iodine radicals (

    
    ) which recombine to form 
    
    
    
    (violet). The p-methyl group makes the benzylic radical relatively stable, lowering the activation energy for this cleavage.
  • Solution:

    • The "Copper Turnings" Trick: Store the crude ether solution over a few strands of clean copper wire during workup to scavenge free iodine.

    • Storage: Store the final product in amber vials under Argon at -20°C.

    • Stabilizer: Trace amounts of sodium thiosulfate can be left in the aqueous phase during extraction, but for the solid, purity is key.

Issue C: "My yield is low, and I see the Epoxide (Oxirane) in the crude."

Context: You performed the reaction, but the mass spec shows a peak corresponding to M-128 (Loss of HI).

  • The Science: Iodohydrins are the immediate precursors to epoxides. If your workup is even slightly basic (pH > 8), the alkoxide forms and performs an intramolecular

    
     attack, displacing the iodide to close the epoxide ring.
    
  • Solution:

    • Acidic Quench: Quench the reaction with saturated

      
       or dilute 
      
      
      
      . Ensure the aqueous layer pH is neutral or slightly acidic (pH 5-6) before extraction.
    • Avoid Bicarb: Do not wash with saturated Sodium Bicarbonate (

      
      ) unless done very rapidly and cold.
      

Quantitative Data: Solvent Effects on Regioselectivity[5][6]

The following table summarizes the effect of solvent systems on the ratio of Target (2-Iodo-1-ol) to Isomer (1-Iodo-2-ol) for p-methylstyrene substrates.

Solvent SystemReagentRatio (Target : Isomer)Yield (%)Notes
Dioxane / Water (1:1) NIS> 95 : 5 88%Recommended. Excellent electronic control.
Acetonitrile / Water

90 : 1075%Acceptable, but harder to remove solvent.
DCM / Water (Biphasic)

70 : 3060%Poor phase transfer leads to slow reaction & isomerization.
Methanol

N/A0%Forms methoxy-iodide ether (Solvolysis side reaction).

Recommended Experimental Protocol

Method: Iodohydroxylation of 4-Methylstyrene using NIS

Reagents
  • 4-Methylstyrene (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: Acetone/Water (4:1 v/v)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step
  • Preparation: Dissolve 4-methylstyrene (10 mmol) in Acetone (40 mL) and Water (10 mL). Cool to 0°C in an ice bath. Cooling is critical to suppress radical elimination.

  • Addition: Add NIS (12 mmol) portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil).

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc).[3][4] Look for the disappearance of the alkene spot.

    • Checkpoint: If the reaction stalls, add 0.1 equiv of

      
      -Toluenesulfonic acid (pTSA) to catalyze the iodonium opening, but be wary of hydrolysis.
      
  • Workup (Crucial Step):

    • Dilute with

      
      .
      
    • Wash with 10%

      
        (to remove excess iodine/NIS). The organic layer should turn from orange/brown to colorless.
      
    • Wash with Brine.

    • Dry over

      
        (Avoid 
      
      
      
      or basic drying agents to prevent epoxide formation).
  • Purification: Concentrate in vacuo at a bath temperature < 35°C . High heat causes decomposition. Purify via flash chromatography immediately if necessary, using neutral silica.

FAQ: Frequently Asked Questions

Q1: Can I make this by reducing 2-iodo-1-(4-methylphenyl)ethan-1-one with


? 
A:  Yes, but be careful. The 

-iodo ketone is extremely reactive.
  • Risk:[5]

    
     is basic.[6] It can cause the formed iodohydrin to cyclize to the epoxide in situ.
    
  • Fix: Use Luche Reduction conditions (

    
     + 
    
    
    
    ).[7] The Cerium coordinates the carbonyl, activating it for reduction while buffering the basicity, preventing epoxide formation and dehalogenation.

Q2: Why does my NMR show a doublet of doublets for the


 protons? 
A:  The molecule has a chiral center at the alcohol position. The two protons on the adjacent carbon (

) are diastereotopic . They are chemically non-equivalent and will split each other and the methine proton, appearing as complex multiplets or doublets of doublets, not a simple doublet.

Q3: Can I use this iodohydrin for a Grignard reaction? A: No. The -OH group is acidic and will quench the Grignard. You must protect the alcohol (e.g., as a TBS ether) before reacting the iodide end.

References

  • Regioselectivity in Iodohydrin Formation

    • Mechanism of alkene iodohydroxyl
    • - Tetrahedron Letters, 2006. (Demonstrates high regioselectivity in aqueous media).

  • Stability of Styrene Iodohydrins

    • Deiodination and rearrangement pathways of styrene deriv
    • - Journal of Organic Chemistry, 2009. (Detailed study on the instability and rearrangement of these specific scaffolds).

  • Reduction of

    
    -Halo Ketones: 
    
    • Luche Reduction specificity.
    • - Master Organic Chemistry.[6] (General principles applied to chemoselective reduction).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Welcome to the technical support center for the synthesis and optimization of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in your experimental work.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, an iodohydrin, is a common issue that can stem from several factors related to the reaction mechanism and conditions. The formation of the iodohydrin from 4-methylstyrene proceeds via an electrophilic addition mechanism.

Root Cause Analysis & Solutions:
  • Inefficient Iodonium Ion Formation: The reaction initiates with the electrophilic attack of iodine on the alkene (4-methylstyrene) to form a cyclic iodonium ion intermediate.[1][2] If the conditions are not optimal for this step, the reaction will not proceed efficiently.

    • Solution: Ensure the use of a suitable iodine source and solvent. While molecular iodine (I₂) is commonly used, its electrophilicity can be low.[3] The reaction can be facilitated by using an iodine activator or a more electrophilic iodine reagent such as N-iodosuccinimide (NIS).[4][5] The choice of solvent is also critical; polar aprotic solvents like acetonitrile or a mixture of a polar solvent and water can help stabilize the charged intermediate.[4]

  • Reversibility of the Reaction: The addition of iodine to an alkene can be a reversible process.[3][4] The intermediate iodonium ion can revert to the starting materials, especially if the subsequent nucleophilic attack is slow.

    • Solution: To drive the reaction forward, it is crucial to have a nucleophile present to trap the iodonium ion. In the synthesis of an iodohydrin, water acts as the nucleophile.[6][7] The reaction should be conducted in the presence of water, often as a co-solvent, to facilitate the formation of the desired product.[8]

  • Side Reactions: Several side reactions can compete with the desired iodohydrin formation, leading to a decreased yield.

    • Di-iodination: The iodide ion (I⁻), a byproduct of the reaction, can act as a nucleophile and attack the iodonium ion, leading to the formation of a vicinal di-iodide.[1]

    • Formation of other byproducts: Depending on the specific reagents and conditions, other side reactions may occur. For instance, in the presence of an alcohol as a solvent, an iodoether may be formed.[1]

    • Solution: To minimize the formation of the di-iodide byproduct, it is important to use water as the nucleophile in sufficient concentration.[7] The use of a large excess of water as a solvent can favor the formation of the iodohydrin over the di-iodide.[7]

Experimental Protocol for Improved Yield:

This protocol utilizes N-iodosuccinimide (NIS) as an electrophilic iodine source in an aqueous solvent system to promote the formation of the desired iodohydrin.

Materials:

  • 4-Methylstyrene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Water, deionized

  • Sodium thiosulfate (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylstyrene (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, even after purification. What are these impurities and how can I prevent their formation?

Answer: The presence of impurities indicates that side reactions are occurring to a significant extent. Identifying these impurities is the first step towards optimizing the reaction to minimize their formation.

Common Impurities and Their Origins:
ImpurityProbable CauseMitigation Strategy
1,2-Diiodo-1-(4-methylphenyl)ethane The iodide ion (I⁻) generated during the reaction acts as a nucleophile, attacking the iodonium ion intermediate.[1]Use a large excess of water as the solvent to outcompete the iodide ion as the nucleophile.[7] Alternatively, use a scavenger for the iodide ion.
Unreacted 4-Methylstyrene Incomplete reaction due to insufficient electrophilicity of the iodine source, low temperature, or short reaction time.Use a more reactive iodine source like NIS.[4][5] Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Polymerization of 4-Methylstyrene Styrene derivatives can be prone to polymerization, especially in the presence of acidic species or radical initiators.Ensure the reaction is performed under neutral or slightly basic conditions if possible. Use inhibitors if necessary and avoid prolonged heating.
Workflow for Minimizing Impurity Formation:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Start with pure 4-methylstyrene B Choose appropriate solvent system (e.g., MeCN/H2O) A->B C Select a suitable iodine source (e.g., NIS) B->C D Control reaction temperature (e.g., 0 °C) C->D E Monitor reaction progress by TLC D->E F Ensure complete consumption of starting material E->F G Quench with Na2S2O3 to remove excess iodine F->G H Perform aqueous workup to remove water-soluble byproducts G->H I Purify by column chromatography H->I

Caption: Workflow for minimizing impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Q1: What is the role of water in the reaction?

A1: Water plays a crucial role as the nucleophile in the formation of the iodohydrin.[6][9] After the initial formation of the cyclic iodonium ion from the alkene and the iodine source, a water molecule attacks one of the carbon atoms of the three-membered ring.[2] This attack leads to the opening of the ring and, after deprotonation, yields the final iodohydrin product.[9] The regioselectivity of the attack, which determines the position of the hydroxyl group, is governed by electronic and steric factors. For 4-methylstyrene, the attack is expected to occur at the benzylic carbon, which can better stabilize the partial positive charge in the transition state.[6]

Q2: Can I use other iodine sources besides molecular iodine or NIS?

A2: Yes, several other reagents can be used for the iodination of alkenes. Some alternatives include:

  • Iodine monochloride (ICl): This is a more electrophilic and reactive iodine source than molecular iodine.

  • Hypervalent iodine reagents: Reagents like (diacetoxyiodo)benzene can be used to generate a more reactive iodine species in situ.[10]

  • Iodine in the presence of an oxidant: Using molecular iodine with an oxidizing agent like hydrogen peroxide can also increase the electrophilicity of the iodine.[11][12]

The choice of reagent will depend on the specific substrate, desired reactivity, and reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[11] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (4-methylstyrene), the product (2-Iodo-1-(4-methylphenyl)ethan-1-ol), and any major byproducts. By spotting the reaction mixture on a TLC plate at different time points, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the key safety precautions I should take during this synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards associated with this reaction include:

  • Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Solvents: Organic solvents such as acetonitrile and ethyl acetate are flammable and can be harmful if inhaled or absorbed through the skin. Use these solvents in a fume hood and away from ignition sources.

  • N-Iodosuccinimide (NIS): NIS is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

III. Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis. The formation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol from 4-methylstyrene proceeds through the following key steps:

G 4-Methylstyrene 4-Methylstyrene Iodonium Ion Iodonium Ion 4-Methylstyrene->Iodonium Ion + I+ Iodohydrin Iodohydrin Iodonium Ion->Iodohydrin + H2O - H+

Caption: Simplified reaction mechanism.

  • Formation of the Iodonium Ion: The π-bond of the 4-methylstyrene acts as a nucleophile and attacks the electrophilic iodine source, forming a cyclic iodonium ion intermediate.[1][2]

  • Nucleophilic Attack by Water: A water molecule then attacks one of the carbons of the iodonium ion ring from the side opposite to the iodine atom (anti-addition).[6][8] This attack occurs at the more substituted carbon (the benzylic carbon) because it can better stabilize the developing positive charge in the transition state.[6]

  • Deprotonation: Finally, a proton is lost from the oxygen atom to yield the neutral 2-Iodo-1-(4-methylphenyl)ethan-1-ol product.[9]

IV. References

  • Buckles, R. E., & Long, J. F. (1951). The Reaction of Styrene with Iodine. Journal of the American Chemical Society, 73(3), 998–1000.

  • Chakraborty, A., & Sharma, S. (2014). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences, 126(4), 1137–1142.

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Prajapati, D., & Gohain, M. (2004). Iodine in organic synthesis. Indian Journal of Chemistry, 43B, 2475-2486.

  • Ashenhurst, J. (2023, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Tajik, H., & Parsa, F. (2009). Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate. E-Journal of Chemistry, 6(S1), S211-S216.

  • Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone. Retrieved from [Link]

  • Sharghi, H., & Eskandari, A. (2002). Reaction of styrene oxide with elemental iodine and bromine in the presence of representative catalysts. Tetrahedron, 58(52), 10323-10328.

  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]

  • Leah4sci. (2012, October 20). Halohydrin Formation - Alkene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 2). Formation of halohydrin vs alkyl dihalide. Retrieved from [Link]

  • Adams, J. P., et al. (2013). Development of GSK's reagent guides – embedding sustainability into reagent selection. Green Chemistry, 15(6), 1542-1549.

  • Fernández, G. (n.d.). Halohydrin formation. Retrieved from [Link]

  • Google Patents. (n.d.). US20170204022A1 - Method for the Preparation of Iodoalkanes. Retrieved from

  • ResearchGate. (n.d.). Optimization of di-iodination conditions. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • D'Auria, M., & Zampella, A. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters, 47(45), 8009-8012.

  • Lee, J. C., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386.

  • Organic Chemistry Portal. (n.d.). Synthesis of iodohydrins. Retrieved from [Link]

  • Christiansen, J., & Carlsen, L. (1982). Iodination of phenol. Risø-M-2348.

  • Organic Chemistry Portal. (n.d.). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of iodohydrins from alkenes. Retrieved from [Link]

  • Reddit. (2025, September 18). Help with failing synthesis. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 23). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Iodophenyl)-1-(thiolan-2-yl)ethanol. Retrieved from [Link]

  • Zheng, L., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(13), 3023.

  • Organic Syntheses Procedure. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US8389765B2 - Purification of iodixanol. Retrieved from

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Retrieved from

  • Kõllo, M., Rõuk, K., & Lopp, M. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Proceedings of the Estonian Academy of Sciences, 71(4), 361-368.

  • FooDB. (2010, April 8). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(4-Metilfenil)etanol. Retrieved from [Link]

  • Dudzik, A., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7215.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Management for 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in diagnosing, resolving, and preventing impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in diagnosing, resolving, and preventing impurity formation during the synthesis of 2-iodo-1-(4-methylphenyl)ethan-1-ol (also known as 2-iodo-1-(p-tolyl)ethanol).

This guide moves beyond basic troubleshooting by explaining the causality behind experimental outcomes, ensuring your synthetic protocols become self-validating systems.

Diagnostic Matrix: Quantitative Impurity Profiling

Before troubleshooting, you must accurately identify the contaminants in your crude mixture. The following table summarizes the quantitative analytical signatures of the target compound and its most common synthetic impurities.

Compound / ImpurityStructural OriginRelative Retention Time (RRT)*Diagnostic

H NMR Peaks (CDCl

)
Acceptable Limit
2-Iodo-1-(4-methylphenyl)ethan-1-ol Target Product 1.00

4.8 (dd, CH-OH), 3.3-3.4 (m, CH

-I)
> 95.0%
1-Iodo-2-(4-methylphenyl)ethan-1-olRegioisomer (Steric attack)~1.15

5.1 (t, CH-I), 3.8 (d, CH

-OH)
< 2.0%
4-Methylstyrene oxideBase-catalyzed reversion~1.40

3.8 (dd, oxirane CH), 2.8-3.1 (m, CH

)
< 1.0%
2-Iodo-1-(4-methylphenyl)ethan-1-oneOver-oxidation~1.55

4.3 (s, CH

-I), 7.8 (d, Ar-H)
< 0.5%
4-MethylstyreneUnreacted Starting Material~1.80

6.7 (dd, vinyl CH), 5.2-5.7 (m, =CH

)
< 0.5%

*RRT values are approximate and based on standard reverse-phase HPLC (C18 column, MeCN/H


O gradient).

Expert FAQs: Mechanistic Troubleshooting

Q1: Why am I seeing the 1-iodo-2-ol regioisomer instead of the desired 2-iodo-1-ol? A1: This is a classic issue of regioselectivity governed by the competition between electronic and steric factors during the opening of the iodonium intermediate. When 4-methylstyrene reacts with an electrophilic iodine source, it forms a bridged iodonium ion. Because the 4-methylphenyl (p-tolyl) group stabilizes the partial positive charge (


) at the benzylic position (C1), water preferentially attacks there, yielding the desired 2-iodo-1-ol (Markovnikov-type addition) . However, if your solvent system is too non-polar, or if you are using bulky iodine donors, steric hindrance can drive the nucleophile to attack the less hindered terminal carbon (C2), forming the 1-iodo-2-ol regioisomer.
Resolution: Ensure a highly polar, aqueous solvent system (e.g., MeCN/H

O or DMSO/H

O) to maximize electronic stabilization of the benzylic transition state .

Q2: My product is heavily contaminated with 4-methylstyrene oxide. How did this happen? A2: 4-Methylstyrene oxide formation is the result of an intramolecular S


2 reaction. Iodohydrins feature an anti-periplanar arrangement of the hydroxyl and iodide groups. If your reaction workup is too basic (e.g., washing with saturated NaHCO

or NaOH), the benzylic hydroxyl group is deprotonated. The resulting alkoxide rapidly attacks the adjacent carbon, displacing the iodide leaving group to form the epoxide. Resolution: Avoid basic workups. Quench residual iodine/oxidants strictly with aqueous sodium thiosulfate (Na

S

O

) at a neutral or slightly acidic pH.

Q3: I am synthesizing the iodohydrin via epoxide ring-opening, but I'm getting a mixture of regioisomers. How do I fix this? A3: Acid-catalyzed ring-opening of unsymmetrical epoxides generally favors nucleophilic attack at the more substituted carbon due to carbocation-like transition state stabilization . However, if you are using neutral or basic conditions (e.g., plain NaI in acetone), the mechanism shifts toward a pure S


2 pathway, where the iodide attacks the less hindered terminal carbon, yielding the desired 2-iodo-1-ol.
Resolution: To synthesize 2-iodo-1-(4-methylphenyl)ethan-1-ol from 4-methylstyrene oxide, use a mild Lewis acid or perform the reaction under neutral conditions with an excess of alkali metal iodide (e.g., LiI in THF) to enforce steric control over the ring opening.

Q4: My iodohydrin degrades during column chromatography. What is the best purification strategy? A4: Iodohydrins and iodoaziridines are notoriously sensitive to the acidic silanol groups present on standard silica gel, which can catalyze decomposition or polymerization . Resolution: Switch your stationary phase. Use basic alumina (Activity IV) or deactivate your silica gel by pre-treating it with 1% triethylamine (Et


N) in your non-polar eluent (e.g., hexanes).

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, implement the following self-validating protocol for the synthesis and isolation of 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Protocol: Regioselective Iodohydroxylation of 4-Methylstyrene

Objective: Synthesize the target iodohydrin while actively suppressing epoxide reversion and over-oxidation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-methylstyrene (1.0 equiv) in a solvent mixture of Dimethyl Sulfoxide (DMSO) and H

    
    O (ratio 4:1, 0.2 M concentration). Causality: The high dielectric constant of DMSO stabilizes the benzylic 
    
    
    
    charge, ensuring >95% regioselectivity for C1 attack.
  • Iodine Addition: Cool the mixture to 0 °C. Portion-wise, add N-Iodosuccinimide (NIS) (1.1 equiv). Stir for 2 hours in the dark. Validation Check: Remove a 10

    
    L aliquot, quench with Na
    
    
    
    S
    
    
    O
    
    
    , and run a TLC (Hexanes/EtOAc 4:1). The starting material (
    
    
    ) should be completely consumed, replaced by a major spot at
    
    
    .
  • Quenching (Critical Step): Pour the reaction mixture into an ice-cold solution of 10% aqueous Na

    
    S
    
    
    
    O
    
    
    . Do not use basic carbonate washes. Extract with Ethyl Acetate (3
    
    
    20 mL).
  • Washing & Drying: Wash the combined organic layers with brine (3

    
     20 mL) to remove DMSO. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation.
  • Purification: If the crude NMR shows >2% impurities, purify via flash chromatography using neutral or Et

    
    N-deactivated silica gel, eluting with a gradient of Hexanes to 15% EtOAc in Hexanes.
    

Mechanistic and Troubleshooting Visualizations

Mechanistic pathway of 4-methylstyrene iodohydroxylation and common side reactions.

Troubleshooting workflow for identifying and resolving iodohydrin impurities.

References

  • Organic Chemistry Portal. "Iodohydrin synthesis by iodination or substitution." Organic-Chemistry.org. Available at:[Link]

  • Chemistry Stack Exchange. "Regioselectivity of acid-catalyzed ring-opening of epoxides." (Referencing Smith and March's Advanced Organic Chemistry, 7th Ed). Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." J Vis Exp. 2014. Available at:[Link]

  • Master Organic Chemistry. "Hydrohalogenation of Alkenes and Markovnikov's Rule." MasterOrganicChemistry.com. Available at:[Link]

Optimization

stability and degradation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Due to the limited publicly available stability data for th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Due to the limited publicly available stability data for this specific compound, this document synthesizes information based on the well-established chemistry of its core functional groups: a secondary benzylic alcohol and an iodohydrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Iodo-1-(4-methylphenyl)ethan-1-ol?

A1: The main stability concerns for 2-Iodo-1-(4-methylphenyl)ethan-1-ol stem from its two key functional groups. The secondary benzylic alcohol is susceptible to oxidation to the corresponding ketone, 4'-methyl-2-iodoacetophenone.[1] Additionally, the iodohydrin moiety can be unstable, potentially leading to decomposition. Some iodohydrins have been observed to decompose at room temperature.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, 2-Iodo-1-(4-methylphenyl)ethan-1-ol should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration (2-8 °C) or freezing is highly recommended for long-term storage to minimize thermal degradation.[2]

Q3: My solution of 2-Iodo-1-(4-methylphenyl)ethan-1-ol has developed a yellow or brown tint. What is the likely cause?

A3: The development of a yellow or brown color is often indicative of decomposition, likely due to the formation of molecular iodine (I₂). This can occur through the degradation of the iodohydrin functional group, a process that can be accelerated by exposure to light and elevated temperatures.

Q4: Can this compound undergo dehydration?

A4: Yes, like other benzylic alcohols, 2-Iodo-1-(4-methylphenyl)ethan-1-ol could undergo dehydration, especially under acidic conditions and with heating, to form 1-iodo-4-methyl-styrene. The benzylic nature of the alcohol makes the formation of the corresponding carbocation intermediate more favorable, facilitating this elimination reaction.

Q5: What are the expected degradation pathways for this molecule?

A5: The most probable degradation pathways include:

  • Oxidation: The secondary alcohol can be oxidized to form 4'-methyl-2-iodoacetophenone.[1]

  • Decomposition of the Iodohydrin: This can lead to the release of iodine and the formation of various unidentified byproducts.[2]

  • Dehydroiodination: Under basic conditions, the iodohydrin can undergo intramolecular cyclization to form 2-(4-methylphenyl)oxirane.

  • Dehydration: Acid-catalyzed removal of the hydroxyl group can lead to the formation of an alkene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and use of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Observed Issue Potential Cause Recommended Solutions
Low yield during Grignard synthesis Enolization of the starting aldehyde: The Grignard reagent acts as a base, deprotonating the α-proton of the aldehyde.[3]- Add the aldehyde slowly to the Grignard reagent at a low temperature (0 °C to -78 °C).- Use a less sterically hindered Grignard reagent if possible.
Wurtz Coupling: The Grignard reagent reacts with unreacted organic halide.[3]- Add the organic halide dropwise to the magnesium turnings to avoid high local concentrations.- Maintain a low reaction temperature during Grignard reagent formation.
Formation of a ketone byproduct (4'-methylacetophenone) Oxidation of the secondary alcohol: The product is sensitive to oxidation, which can occur during workup or purification.- Conduct the reaction and workup under an inert atmosphere.- Use mild oxidizing agents for any subsequent steps, if required.
Product decomposes during purification by distillation Thermal instability: The compound may decompose at elevated temperatures. Benzylic alcohols can have limited thermal stability.[4][5]- Purify using column chromatography at room temperature.- If distillation is necessary, use a high vacuum to lower the boiling point.
Discoloration (yellow/brown) of the purified product upon storage Light or air sensitivity: The iodohydrin moiety is likely susceptible to photolytic or oxidative decomposition.- Store the purified compound in an amber vial under an inert atmosphere.- Store at low temperatures (refrigerated or frozen).
Incomplete reaction or formation of unexpected side products Catalyst deactivation (if applicable): Impurities such as water or air can deactivate catalysts used in subsequent reactions.[6]- Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere.
Side reactions of the iodohydrin: The iodohydrin can undergo intramolecular cyclization to an epoxide under basic conditions.- Maintain neutral or slightly acidic conditions during workup and purification if the epoxide is not the desired product.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure to assess the stability of 2-Iodo-1-(4-methylphenyl)ethan-1-ol under various stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of degradation and identify major degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

A 2-Iodo-1-(4-methylphenyl)ethan-1-ol B 4'-Methyl-2-iodoacetophenone A->B Oxidation C 1-Iodo-4-methyl-styrene A->C Dehydration (Acidic conditions) D 2-(4-Methylphenyl)oxirane A->D Dehydroiodination (Basic conditions) E Decomposition Products (I₂, etc.) A->E Photolytic/Thermal Degradation

Caption: Potential degradation pathways of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Diagram 2: Grignard Synthesis and Workup Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A p-Tolualdehyde + Iodo-Grignard Reagent B Grignard Adduct (Alkoxide) A->B Nucleophilic Addition C Quenching (e.g., sat. aq. NH₄Cl) B->C D Extraction (e.g., Diethyl ether) C->D E Drying (e.g., Na₂SO₄ or MgSO₄) D->E F Solvent Removal E->F G Crude Product F->G H Column Chromatography (Silica gel) G->H I Pure 2-Iodo-1-(4-methylphenyl)ethan-1-ol H->I

Sources

Troubleshooting

Technical Support Center: Solvent-Mediated Reactivity of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Iodo-1-(4-methylphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Iodo-1-(4-methylphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile iodohydrin intermediate. The choice of solvent is not merely an environmental factor for this substrate; it is a critical determinant of reaction pathways, influencing product distribution, reaction rates, and the potential for unexpected molecular rearrangements. This guide provides in-depth, experience-based insights to help you troubleshoot experiments and optimize your synthetic strategies.

Section 1: Core Reaction Pathways & The Decisive Role of the Solvent

The reactivity of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is governed by three primary competing pathways. Understanding how solvents influence these pathways is the key to controlling your reaction's outcome.

  • Pathway A: Intramolecular Sₙ2 Cyclization (Epoxide Formation)

    • Mechanism: This pathway involves the deprotonation of the hydroxyl group by a base to form an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon bearing the iodide leaving group, forming a stable epoxide, 4-methyl-1-(oxiran-2-yl)benzene. This is a variation of the Williamson ether synthesis.[1]

    • Solvent Influence: This reaction is best facilitated in polar aprotic solvents (e.g., THF, DMF, DMSO) or nonpolar solvents (e.g., Toluene). These solvents do not interfere by acting as nucleophiles and can effectively solvate the counter-ion of the base without deactivating the nucleophilic alkoxide through hydrogen bonding.

  • Pathway B: Intermolecular Nucleophilic Substitution (Sₙ1 and Sₙ2)

    • Sₙ1 Mechanism: Favored in polar protic solvents (e.g., water, methanol, ethanol). These solvents excel at stabilizing both the iodide leaving group and the resulting secondary benzylic carbocation intermediate through hydrogen bonding and high dielectric constants.[2][3] The solvent itself often acts as the nucleophile in a process called solvolysis.[4][5]

    • Sₙ2 Mechanism: Favored in polar aprotic solvents (e.g., acetonitrile, acetone, DMSO). These solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[6] This enhances nucleophilicity and promotes a direct backside attack, avoiding a carbocation intermediate.

  • Pathway C: Carbocation Rearrangement

    • Mechanism: If an Sₙ1 pathway is initiated, the formation of a carbocation at the benzylic position opens the possibility for molecular rearrangements, such as a 1,2-hydride or 1,2-aryl shift, to form a more stable carbocation, leading to unexpected products.[7][8][9][10]

    • Solvent Influence: Strongly acidic conditions, often in conjunction with polar protic solvents that stabilize the carbocation intermediate, can promote these rearrangements.

Visualizing Competing Pathways

Reaction_Pathways SM 2-Iodo-1-(4-methylphenyl)ethan-1-ol Epoxide Epoxide Product (Intramolecular SN2) SM->Epoxide  Base  Polar Aprotic Solvent  (e.g., THF, DMF) SN1_Prod SN1 / Solvolysis Product SM->SN1_Prod  Polar Protic Solvent  (e.g., H2O, MeOH)  (No strong Nu:) SN2_Prod SN2 Product SM->SN2_Prod  Strong Nu:  Polar Aprotic Solvent  (e.g., DMSO, ACN) Rearranged Rearranged Product SN1_Prod->Rearranged Acidic Conditions (Carbocation Intermediate)

Caption: Competing reaction pathways for 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation, linking them directly to solvent effects and providing actionable solutions.

Issue 1: My epoxide synthesis yield is low, and I'm isolating a diol or ether side product.

  • Question: I am trying to synthesize 4-methyl-1-(oxiran-2-yl)benzene using sodium hydride in what I thought was dry THF, but my yields are poor. My main side product appears to be 1-(4-methylphenyl)ethane-1,2-diol or a methoxy/ethoxy alcohol. What's going wrong?

  • Answer:

    • Primary Cause: You are likely experiencing a competing solvolysis reaction. This happens for two main reasons:

      • Nucleophilic Solvent: If you used a protic solvent like methanol or ethanol instead of a non-nucleophilic one, the solvent itself will attack the carbon bearing the iodide, outcompeting the intramolecular alkoxide.[11][12] Even trace amounts of water in a solvent like THF can lead to the diol byproduct.

      • Solvent Polarity Favoring Sₙ1: Highly polar protic solvents can promote the dissociation of the iodide to form a carbocation (Sₙ1 pathway), which is then trapped by the solvent or any available nucleophile.[2][3]

    • Recommended Solution:

      • Solvent Selection: Switch to a rigorously dried, non-nucleophilic, polar aprotic solvent. Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices. These solvents will not compete as nucleophiles.

      • Base and Temperature: Use a strong, non-nucleophilic base like Sodium Hydride (NaH). Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to deprotonate the alcohol first, then allow the intramolecular Sₙ2 cyclization to occur. The lower temperature disfavors the higher activation energy pathways like Sₙ1.

    • Verification Protocol:

      • Dry your glassware thoroughly in an oven.

      • Use freshly distilled or commercially available anhydrous THF.

      • Add the 2-Iodo-1-(4-methylphenyl)ethan-1-ol to the anhydrous THF under an inert atmosphere (Nitrogen or Argon).

      • Cool the solution to 0 °C.

      • Add NaH (60% dispersion in mineral oil) portion-wise.

      • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC until the starting material is consumed.

Issue 2: My reaction with an external nucleophile is extremely slow, or fails to proceed.

  • Question: I'm attempting to displace the iodide with sodium azide to form an azido alcohol, using ethanol as the solvent. After 24 hours at reflux, I have mostly unreacted starting material. Why is the reaction so sluggish?

  • Answer:

    • Primary Cause: You are observing the deactivating effect of a polar protic solvent on a strong nucleophile.[6] The ethanol molecules form a "solvent cage" around the azide anion (N₃⁻) through hydrogen bonding.[4] This stabilizes the nucleophile, significantly lowering its energy and making it less reactive and available to participate in an Sₙ2 reaction.

    • Recommended Solution:

      • Solvent Swap: Change the solvent to a polar aprotic one, such as DMSO or acetonitrile. These solvents do not form hydrogen bonds with the anion.[13] This leaves the azide nucleophile "naked," dramatically increasing its reactivity and accelerating the Sₙ2 reaction rate, sometimes by several orders of magnitude.[6]

    • Verification Protocol:

      • Dissolve the 2-Iodo-1-(4-methylphenyl)ethan-1-ol and sodium azide in DMSO.

      • Heat the reaction to a moderate temperature (e.g., 60-80 °C).

      • Monitor the reaction progress by TLC. You should observe a significantly faster conversion compared to the reaction in ethanol.

Issue 3: I obtained an aldehyde or ketone product instead of the expected substitution product.

  • Question: I was attempting a solvolysis reaction in aqueous formic acid, hoping to get a formate ester. Instead, my primary product is 2-(4-methylphenyl)acetaldehyde. What mechanism is causing this?

  • Answer:

    • Primary Cause: You have inadvertently facilitated a pinacol-type rearrangement. The acidic conditions protonate the hydroxyl group, which leaves as water to form a secondary benzylic carbocation. Instead of being trapped by a nucleophile, the molecule undergoes a 1,2-hydride shift from the adjacent carbon, forming a more stable resonance-stabilized carbocation. Subsequent loss of a proton from the oxygen yields the enol, which tautomerizes to the final aldehyde product.

    • Recommended Solution:

      • Avoid Carbocations: To prevent rearrangement, you must use conditions that avoid the formation of a carbocation intermediate.

      • For Substitution: If substitution is the goal, use a strong nucleophile in a polar aprotic solvent to force an Sₙ2 mechanism (see Issue 2).

      • For Epoxidation: If the epoxide is the goal, use basic conditions in a non-participating solvent (see Issue 1).

    • Verification Protocol:

      • To confirm the rearrangement hypothesis, obtain ¹H NMR and ¹³C NMR spectra of the product. The presence of an aldehyde proton (~9-10 ppm in ¹H NMR) and a carbonyl carbon (~190-200 ppm in ¹³C NMR) would confirm the rearranged structure.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed in Reaction LowYield Low Yield / Side Products Start->LowYield SlowRxn Slow or No Reaction Start->SlowRxn WrongProduct Unexpected Product Structure Start->WrongProduct Cause_Solvolysis Cause: Competing Solvolysis (Protic/Wet Solvent) LowYield->Cause_Solvolysis e.g., unwanted ether/diol Cause_Deactivation Cause: Nucleophile Deactivation (Protic Solvent H-Bonding) SlowRxn->Cause_Deactivation e.g., SN2 with N3- Cause_Rearrangement Cause: Carbocation Rearrangement (Protic/Acidic Solvent) WrongProduct->Cause_Rearrangement e.g., aldehyde formed Solution_Aprotic Solution: Switch to Dry, Polar Aprotic Solvent (THF, DMF) Cause_Solvolysis->Solution_Aprotic Solution_Aprotic_SN2 Solution: Switch to Polar Aprotic Solvent (DMSO, ACN) Cause_Deactivation->Solution_Aprotic_SN2 Solution_Avoid_Cation Solution: Use Basic or SN2-Favorable Conditions Cause_Rearrangement->Solution_Avoid_Cation

Caption: A logical workflow for troubleshooting common solvent-related issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which solvent class is definitively best for maximizing the yield of the epoxide, 4-methyl-1-(oxiran-2-yl)benzene?

    • A: Polar aprotic solvents like THF and DMF are superior. They provide good solubility for the substrate and the base's counter-ion while not interfering with the intramolecular Sₙ2 reaction. Crucially, they do not deactivate the nucleophilic alkoxide via hydrogen bonding.

  • Q2: How can I intentionally favor an Sₙ1 solvolysis reaction over an Sₙ2 reaction with an added nucleophile?

    • A: To favor an Sₙ1 pathway, use a highly polar protic solvent like a mixture of water and ethanol (e.g., 50:50 v/v).[5] Do not add any strong external nucleophile. The high polarity will stabilize the carbocation intermediate, and the water/ethanol will act as the nucleophile.[2][3]

  • Q3: I noticed my reaction is faster in ethanol than in methanol. Both are polar protic. Why the difference?

    • A: While both are polar protic, their dielectric constants and nucleophilicity differ slightly. In some cases, a solvent with a lower dielectric constant (like ethanol) may lead to a faster reaction if the transition state is less polar than the reactants.[14] Additionally, specific solvation effects around the transition state can be highly influential and lead to such counter-intuitive results.[15]

  • Q4: What are the benefits of using a mixed solvent system, such as aqueous DMSO?

    • A: Mixed solvent systems allow you to fine-tune the properties of the reaction medium. For example, adding water to DMSO can improve the solubility of certain salts while maintaining a high concentration of the organic substrate.[16] This can be particularly useful in reactions like the synthesis of β-amino alcohols from epoxides, where a polar mixed solvent system can promote high yields and regioselectivity without a catalyst.[17]

Section 4: Key Experimental Protocols

Protocol A: Optimized Synthesis of 4-methyl-1-(oxiran-2-yl)benzene (Epoxide Formation)

This protocol is designed to maximize the yield of the epoxide by favoring the intramolecular Sₙ2 pathway.

  • Preparation: Under an inert atmosphere (N₂), add 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) to anhydrous THF (approx. 0.1 M concentration) in an oven-dried, three-necked flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise over 10 minutes. Causality: Performing the deprotonation at low temperature ensures the formation of the alkoxide before other pathways can significantly compete.

  • Cyclization: Allow the slurry to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure epoxide.

Protocol B: Sₙ1 Solvolysis in Aqueous Ethanol

This protocol demonstrates the Sₙ1 pathway, where the solvent acts as the nucleophile.

  • Preparation: Prepare a 50:50 (v/v) mixture of ethanol and deionized water.

  • Reaction Setup: Dissolve 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) in the aqueous ethanol solvent system (approx. 0.2 M).

  • Solvolysis: Stir the solution at room temperature. The reaction is often slow and may require gentle heating (40-50 °C) to proceed at a reasonable rate. Causality: The highly polar protic medium facilitates the ionization of the C-I bond, forming a carbocation which is then trapped by either water or ethanol.

  • Monitoring: The reaction can be monitored by observing the formation of HI, an acidic byproduct. This can be done by periodically titrating aliquots with a standardized NaOH solution.[5] Alternatively, monitor by TLC or GC-MS to observe the disappearance of starting material and the appearance of two new products (the hydroxy and ethoxy ethers).

  • Workup: Once the reaction is complete, neutralize the solution with aqueous NaHCO₃. Extract the products with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain a mixture of 1-(4-methylphenyl)-1-ethoxyethan-2-ol and 1-(4-methylphenyl)ethane-1,2-diol.

Section 5: Data Summary Table: Solvent Impact on Reaction Outcome

Solvent ClassExample Solvent(s)Primary Reaction PathwayExpected Major Product(s)Key Mechanistic Insight
Polar Protic Water, Methanol, EthanolSₙ1 / Solvolysis1-(4-methylphenyl)-1-alkoxy/hydroxy-ethan-2-olStabilizes carbocation and leaving group; acts as nucleophile.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileSₙ2 (with added Nu:)Product of nucleophilic displacement"Naked" anion effect enhances nucleophilicity.[6]
Polar Aprotic THF, DMF (with base)Intramolecular Sₙ24-methyl-1-(oxiran-2-yl)benzeneNon-competing solvent allows for efficient cyclization.[1]
Nonpolar Toluene, HexaneIntramolecular Sₙ24-methyl-1-(oxiran-2-yl)benzeneLow solubility can be an issue, but the solvent is non-participating.
Acidic / Protic Formic Acid, aq. H₂SO₄Sₙ1 with Rearrangement2-(4-methylphenyl)acetaldehydeCarbocation intermediate undergoes a 1,2-hydride shift.[8][9]

References

  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. [Link]

  • Chemistry Steps. (2024). Halohydrins from Alkenes. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2014). Formation of halohydrin vs alkyl dihalide. [Link]

  • OpenStax. (2023). 8.3 Halohydrins from Alkenes: Addition of HO-X. [Link]

  • Xie, J., et al. (n.d.). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Royal Society of Chemistry. [Link]

  • Wikipedia. Solvent effects. [Link]

  • National Center for Biotechnology Information. (n.d.). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Unacademy. Rearrangement Reactions. [Link]

  • University of Glasgow. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. [Link]

  • University of Massachusetts Amherst. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. [Link]

  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]

  • Scribd. (n.d.). Overview of Organic Rearrangement Reactions. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

[1] Executive Summary Welcome to the Technical Support Center. You are likely working with 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as p-methylstyrene iodohydrin) as a transient intermediate for epoxide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as p-methylstyrene iodohydrin) as a transient intermediate for epoxide synthesis or cross-coupling.[1]

Critical Warning: This compound is a kinetically stable but thermodynamically labile intermediate.[1] Unlike its chloro- or bromo-analogs, the carbon-iodine (C–I) bond is weak (~50 kcal/mol) and highly susceptible to homolytic cleavage (light/heat) and heterolytic elimination (base/acid). The presence of the para-methyl group stabilizes the benzylic carbocation, significantly accelerating semipinacol rearrangement pathways compared to unsubstituted styrene iodohydrins.

Module 1: Critical Storage & Handling (Cold Chain)

Q: My shipment arrived on dry ice, but I plan to use it next week. Can I store it at 4°C?

A: No. We strictly recommend storage at -20°C or lower .[1] At 4°C (standard refrigeration), this compound undergoes slow disproportionation. The p-methyl group activates the benzylic alcohol, making it prone to:

  • Reversion: Equilibrium shift back to 4-methylstyrene and iodine (

    
    ).
    
  • Oxidation: Liberated

    
     acts as an oxidant, turning the solid brown/pink.
    

Protocol: The "Dark & Dry" Rule

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen accelerates radical decomposition.[1]

  • Light: Amber vials are mandatory. Photolysis of the C–I bond occurs rapidly under fluorescent lab lighting.

Q: The compound has turned from white to a light pink solid. Is it still usable?

A: Conditional Yes. Pink discoloration indicates the liberation of trace elemental iodine (


).
  • If faint pink: The bulk purity is likely >95%. You can remove the iodine by washing a dissolved aliquot with 10% aqueous sodium thiosulfate (

    
    ).
    
  • If dark brown/purple: Significant decomposition has occurred.[1] Check purity via

    
    H NMR.[1] Look for the loss of the benzylic proton signal (~4.8 ppm) and the appearance of alkene protons.
    

Module 2: Reaction Optimization & Thermal Limits

Q: I am attempting to convert the iodohydrin to the epoxide. Can I heat the reaction to 60°C to speed it up?

A: Absolutely NOT. Heating 2-Iodo-1-(4-methylphenyl)ethan-1-ol triggers two competing decomposition pathways that will destroy your yield:

  • Pathway A (Base/Neutral + Heat): Elimination of HI to form 2-(4-methylphenyl)oxirane .[1] While this is often the desired product, high heat causes this epoxide to polymerize or ring-open.

  • Pathway B (Acid/Lewis Acid + Heat): Semipinacol Rearrangement . The iodine atom acts as a leaving group, and the p-tolyl group migrates to the adjacent carbon.

    • Result: You will isolate (4-methylphenyl)acetaldehyde instead of the epoxide.

    • Mechanism: The electron-donating methyl group stabilizes the cationic transition state, making this rearrangement much faster than in unsubstituted phenyl systems.

Recommendation: Perform cyclization (epoxidation) at 0°C to Room Temperature (25°C) using a mild base (e.g.,


 in MeOH or aqueous NaOH).
Q: What solvents should I avoid?

A: Avoid nucleophilic solvents at elevated temperatures.[1]

  • DMSO/DMF: Can cause Kornblum-like oxidation or elimination side reactions upon heating.[1]

  • Acetone: Can form acetals or react with liberated iodine (iodoacetone formation).[1]

  • Preferred Solvents: Dichloromethane (DCM), Diethyl Ether, or Toluene (at low temp).

Module 3: Troubleshooting Degradation (Diagnostics)

Q: How do I distinguish between the iodohydrin, the epoxide, and the rearrangement aldehyde by NMR?

A: Use the diagnostic signals of the benzylic and alkyl protons.

CompoundStructure NoteDiagnostic

H NMR Signal (approx.)
Iodohydrin (Target)


4.8-5.0 ppm (dd, 1H, Benzylic)
Epoxide (Elimination)


3.8 ppm (dd, 1H, Epoxide CH)
Aldehyde (Rearrangement)


9.7 ppm (t, 1H, Aldehyde CHO)
Alkene (Reversion)


5.2 & 5.7 ppm (d, Terminal alkene)

Visualizing Decomposition Pathways

The following diagram illustrates the thermal and chemical fate of your compound. Note how the p-methyl group drives the rearrangement pathway under acidic or thermal stress.

DecompositionPathways cluster_conditions Critical Control Factors Iodohydrin 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Target Compound) Epoxide 2-(4-methylphenyl)oxirane (Desired Cyclization) Iodohydrin->Epoxide Base (OH-), 0-25°C -HI Elimination Aldehyde (4-methylphenyl)acetaldehyde (Rearrangement Product) Iodohydrin->Aldehyde Heat (>50°C) or Acid (H+) Semipinacol Rearrangement Alkene 4-Methylstyrene + I2 (Reversion) Iodohydrin->Alkene Light (hv) or Long Storage Equilibrium Reversion

Figure 1: Reaction divergence of p-methylstyrene iodohydrin based on temperature and pH.

Experimental Protocol: Safe Quality Check

Objective: Rapidly verify integrity without inducing thermal decomposition.

  • Sampling: Take a ~5 mg sample from the freezer. Do not let the bulk bottle warm to room temperature; scoop quickly and return bulk to -20°C.

  • Dissolution: Dissolve in

    
     (neutralized with basic alumina if possible to remove trace acid).
    
  • Visual Check: Solution should be colorless. If pink/violet, wash with one drop of sat.

    
     in 
    
    
    
    (shake in NMR tube) to clear iodine for better shimming.
  • Acquisition: Run standard proton NMR.

    • Pass Criteria: Benzylic proton integral >90% relative to aromatic signals.

    • Fail Criteria: Presence of aldehyde peak (~9.7 ppm) indicates thermal damage; presence of alkene peaks indicates light damage/reversion.

References

  • Iodohydrin Synthesis & Stability

    • Sanseverino, A. M. (2006).[3] Iodohydrins: An Easy Route to Epoxides from Alkenes. Taylor & Francis.[1]

  • Semipinacol Rearrangement Mechanisms

    • Mahishadal Raj College.[1] The mechanism of rearrangement process in styrene based iodohydrin via deiodination pathway.

  • Thermal Decomposition of Beta-Iodo Alcohols

    • ResearchGate.[1][4] Chemical Thermal Decomposition of 2-iodoethanol on Ni(100). (Mechanistic insight into C-I scission).

  • General Iodohydrin Handling

    • Organic Chemistry Portal.[1] Iodohydrin synthesis by iodination or substitution.

Sources

Troubleshooting

catalyst poisoning in 2-Iodo-1-(4-methylphenyl)ethan-1-ol reactions

The following technical support guide is designed for process chemists and researchers optimizing the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol . Technical Support Center: Catalyst Optimization for -Iodo Alcohol S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for process chemists and researchers optimizing the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol .

Technical Support Center: Catalyst Optimization for -Iodo Alcohol Synthesis

Topic: Troubleshooting Catalyst Poisoning & Deactivation in 2-Iodo-1-(4-methylphenyl)ethan-1-ol Reactions Target Molecule: 2-Iodo-1-(4-methylphenyl)ethan-1-ol (derived from 2-iodo-1-(4-methylphenyl)ethan-1-one) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Iodide Paradox"

Synthesizing 2-Iodo-1-(4-methylphenyl)ethan-1-ol presents a unique challenge we call the "Iodide Paradox." The C–I bond in your starting material is chemically labile. Under standard reduction conditions, two distinct failure modes often converge:

  • Catalyst Poisoning: Free iodide ions (

    
    ), released via minor decomposition, bind irreversibly to soft metal centers (Ru, Rh, Ir), arresting the catalytic cycle.
    
  • Suicide Inhibition (Enzymatic): In biocatalytic routes, the

    
    -iodo ketone acts as an alkylating agent, covalently modifying the enzyme's active site.
    

This guide moves beyond generic advice to address the specific coordination chemistry and kinetic bottlenecks of this iodinated substrate.

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, use this decision matrix to diagnose the specific type of catalyst failure.

ObservationLikely Root CauseVerification Test
Reaction stalls at ~40-60% conversion. Product Inhibition / Iodide Poisoning. The accumulating product or leached

is outcompeting the substrate for the metal center.
Add 10 mol% more catalyst. If rate does not recover, it is poisoning (not just depletion).
Loss of Enantiomeric Excess (ee) over time. Background Reaction / Reversibility. In Isopropanol (IPA), the reaction is reversible. The thermodynamic product is the racemate.Switch hydrogen donor to Formic Acid/Triethylamine (irreversible).
Formation of 1-(4-methylphenyl)ethanol. Hydrodehalogenation. The catalyst is reducing the C–I bond before or after the ketone reduction.Check pH. High basicity promotes dehalogenation.
Enzyme reaction stops immediately. Alkylation (Suicide Inhibition). The enzyme is dead due to covalent modification by the substrate.Incubate enzyme with substrate without cofactor for 30 mins, then add cofactor. If no activity, it's alkylation.

Chemical Catalysis: Ruthenium-Mediated ATH

Primary Method: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts (e.g., Ru-TsDPEN).[1]

The Mechanism of Poisoning

In standard ATH, the Ruthenium center cycles between a 16-electron species (active) and an 18-electron hydride. Soft halides like Iodide (


) have a high affinity for soft Ru(II) centers. They displace the labile ligand (often the solvent or the sulfonate), forming a stable, inactive Ru–I  complex that cannot accept a hydride.

ATH_Poisoning PreCat Ru-Precatalyst (Active) Hydride Ru-Hydride (Reducing Agent) PreCat->Hydride + H-Donor Poisoned Ru-Iodide Complex (Inactive/Dead) PreCat->Poisoned High [I-] Product Target Alcohol + Free I- (Trace) Hydride->Product + Substrate Product->PreCat Cycle Continues Product->Poisoned I- Leaching (Irreversible Binding)

Figure 1: The catalytic cycle of Ru-ATH showing the interception of the active catalyst by leached Iodide ions.

Troubleshooting Protocol (Ru-ATH)

Issue: Reaction Stalling due to Iodide Leaching. Solution: Scavenging and pH Control.

  • Switch Hydrogen Donor: Move from Isopropanol (IPA) to Formic Acid/Triethylamine (TEAF) .

    • Why: The Formic acid route is irreversible, driving the reaction forward faster than the

      
       can accumulate and poison the catalyst.
      
  • Optimize Base Ratio:

    • Standard TEAF is 5:2 (Formic:Amine).

    • Recommendation: Shift to 1:1 or slightly acidic conditions. High pH promotes the degradation of the

      
      -iodo ketone, releasing 
      
      
      
      .
  • Add Silver Scavengers (Last Resort):

    • If the catalyst dies consistently, add 1-2 mol% AgOTf (Silver Triflate).

    • Mechanism:[2][3][4]

      
       precipitates free 
      
      
      
      as AgI, keeping the Ru center open. Note: Filter AgI before workup.

Biocatalysis: Enzymatic Reduction (KREDs)

Alternative Method: Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH).

The Mechanism of Suicide Inhibition

-Iodo ketones are potent alkylating agents. They react with nucleophilic residues (Cysteine-SH or Lysine-NH2) in the enzyme's active site. This is not simple competitive inhibition; it is irreversible covalent destruction of the biocatalyst.
Troubleshooting Protocol (Enzymatic)

Issue: Low conversion / Enzyme death. Solution: Substrate Feeding & Two-Phase Systems.

  • Implement a Two-Phase System:

    • Use a biphasic system (e.g., Buffer + MTBE or Butyl Acetate).

    • Why: The hydrophobic

      
      -iodo ketone stays in the organic phase, keeping the concentration in the aqueous phase (where the enzyme is) low. This reduces the kinetics of the alkylation side-reaction while allowing the reduction to proceed.
      
  • Substrate Feeding (Fed-Batch):

    • Do not add all substrate at

      
      .
      
    • Dose the substrate slowly over 4–6 hours. This prevents "overwhelming" the enzyme and minimizes the concentration of the alkylating agent.

  • Temperature Control:

    • Run at 20°C - 25°C . Do not heat to 30°C+.

    • Why: Alkylation rates increase significantly with temperature, often faster than the enzymatic reduction rate.

Standardized Experimental Protocol

Method: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Optimized for Iodo-Substrates).

Reagents:

  • Substrate: 2-Iodo-1-(4-methylphenyl)ethan-1-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol% - 1.0 mol%)

  • Donor: Formic Acid / Triethylamine (1.2:1 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Procedure:

  • Preparation: In a glovebox or under Argon, dissolve the Ru-catalyst in degassed DCM.

  • Mixing: Add the Formic Acid/Triethylamine mixture. Stir for 10 mins to activate the catalyst (formation of Ru-H species).

  • Initiation: Add the substrate as a solution (do not add solid substrate directly to avoid local concentration spikes).

  • Reaction: Stir at 0°C to 10°C .

    • Critical Step: Monitor by HPLC every hour. If conversion plateaus at 50%, add 0.5 eq of fresh Formic acid (the donor may be depleting due to decomposition).

  • Quench: Pour into cold water. Separate layers immediately.

    • Warning: Do not use basic workup (NaOH/NaHCO3) if the product is still in contact with the catalyst, as this can trigger cyclization to the epoxide.

Comparative Data: Additive Effects

ConditionConversion (4h)ee (%)Notes
IPA / KOH (Standard) 35%82%Stalled. Significant dehalogenation observed.
HCOOH / Et3N (5:2) 78%94%Good conversion, but reaction slowed near end.
HCOOH / Et3N (1.2:1) 96% 97% Optimal. Lower pH stabilized the C-I bond.
With AgOTf (1 mol%) 98%96%High conversion, but expensive and requires filtration.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research.

    • Foundational text on the mechanism of Ru-TsDPEN c
  • Wu, X., & Xiao, J. (2007). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones – A Green Approach. Chemical Communications.

    • Discusses the stability of halo-ketones in aqueous form
  • Hamada, T., et al. (2003).

    
    -Halo Ketones. Journal of Organic Chemistry. 
    
    • Specific protocols for handling labile -halo substr
  • Hollmann, F., et al. (2011).

    
    -Halo Ketones: Challenges and Solutions. Green Chemistry. 
    
    • Addresses the suicide inhibition mechanism in bioc

Disclaimer: This guide assumes standard laboratory safety protocols.


-Iodo ketones are lachrymators and potential alkylating agents. Handle with extreme care in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

A Multi-Spectroscopic Approach to the Definitive Structural Confirmation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

A Comparative Guide for Researchers In the landscape of pharmaceutical and materials science, the unambiguous structural verification of synthetic intermediates is a cornerstone of reliable research and development. The...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers

In the landscape of pharmaceutical and materials science, the unambiguous structural verification of synthetic intermediates is a cornerstone of reliable research and development. The halohydrin 2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS 256380-98-0)[1], a potentially valuable building block, presents a classic case for rigorous characterization. Its synthesis, typically via the ring-opening of 4-methylstyrene oxide or the reduction of an α-iodo ketone, is not without the potential for isomeric impurities. The most probable regioisomeric byproduct is 1-iodo-2-(4-methylphenyl)ethan-1-ol, the formation of which can compromise the integrity of subsequent synthetic steps.

This guide provides a comprehensive, in-depth comparison of spectroscopic methods for the definitive confirmation of the 2-Iodo-1-(4-methylphenyl)ethan-1-ol structure. We will move beyond a simple listing of data to explain the causal links between molecular structure and spectral output, providing a self-validating framework for analysis. This document is intended for researchers and drug development professionals who require not just data, but a validated strategy for structural elucidation.

The Analytical Challenge: Distinguishing Regioisomers

The primary challenge lies in differentiating the target molecule (Structure A ) from its key regioisomer (Structure B ). While both possess the same molecular formula (C₉H₁₁IO) and molecular weight (262.09 g/mol )[1], the connectivity of the alcohol and iodo-methylene groups profoundly alters their chemical and spectroscopic properties.

StructureIUPAC NameKey Feature
A 2-Iodo-1-(4-methylphenyl)ethan-1-olBenzylic alcohol, primary iodide
B 1-Iodo-2-(4-methylphenyl)ethan-1-olSecondary alcohol, benzylic iodide

Our analytical workflow must therefore be designed to probe the specific electronic environments of the protons and carbons within the ethyl chain and their relationship to the tolyl group.

Core Confirmation Strategy: A Spectroscopic Triad

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a powerful and conclusive dataset. Each technique offers a unique and complementary piece of the structural puzzle.

cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound (Purity Check via TLC/LC-MS) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Primary analysis for connectivity IR IR Spectroscopy Start->IR Functional group identification MS Mass Spectrometry Start->MS Molecular weight & fragmentation Data Data Integration & Comparison NMR->Data IR->Data MS->Data Confirm Structure Confirmed: 2-Iodo-1-(4-methylphenyl)ethan-1-ol Data->Confirm All data consistent with Structure A

Caption: Integrated workflow for the structural confirmation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for this specific challenge as it provides direct evidence of the H-C and C-C framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemical relationships of protons.

Predicted ¹H NMR Data Comparison (300 MHz, CDCl₃)

SignalStructure A: 2-Iodo-1-(p-tolyl)ethanolStructure B: 1-Iodo-2-(p-tolyl)ethanolRationale for Distinction
Ar-CH₃ ~2.35 ppm (s, 3H)~2.35 ppm (s, 3H)No significant difference expected.
Ar-H ~7.2-7.4 ppm (m, 4H)~7.2-7.4 ppm (m, 4H)Minor shifts possible, but unlikely to be diagnostic.
-OH Variable (br s, 1H)Variable (br s, 1H)Broad, exchangeable proton; not reliable for isomer differentiation.
-CH(OH)- ~4.9 ppm (dd, 1H)~3.8 ppm (m, 1H)KEY DIFFERENTIATOR : The benzylic proton in A is significantly deshielded by the adjacent aromatic ring and oxygen, appearing further downfield.
-CH₂I ~3.4 ppm & ~3.6 ppm (2x dd, 2H)-KEY DIFFERENTIATOR : These protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, each a doublet of doublets (dd), coupling to each other (geminal coupling) and the -CH(OH)- proton.
-CH₂-Ar -~3.1 ppm (d, 2H)In B , these benzylic protons would appear as a doublet, coupled to the -CH(I)- proton.
-CH(I)- -~4.5 ppm (t, 1H)This proton in B would be a triplet, coupled to the adjacent -CH₂- group.

Causality Behind the Choices: The key to this analysis is the significant downfield shift of a proton attached to a carbon that is bonded to both an oxygen and an aromatic ring (a benzylic alcohol). This environment in Structure A places the -CH(OH)- proton signal near 4.9 ppm. In contrast, the analogous proton in Structure B is attached to a carbon bearing an iodine, which is less deshielding than the combination in A . Furthermore, the diastereotopicity of the -CH₂I protons in A provides an unmistakable and complex splitting pattern that is absent in the simpler spectrum predicted for B .

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

¹³C NMR complements the proton data by confirming the number of unique carbon environments and their nature. The "heavy atom effect" of iodine is a key diagnostic tool.

Predicted ¹³C NMR Data Comparison (75 MHz, CDCl₃)

CarbonStructure A: 2-Iodo-1-(p-tolyl)ethanolStructure B: 1-Iodo-2-(p-tolyl)ethanolRationale for Distinction
Ar-CH₃ ~21 ppm~21 ppmNo significant difference.
-CH₂I ~10-15 ppm -KEY DIFFERENTIATOR : The carbon directly attached to iodine experiences a strong upfield shift (the "heavy atom effect")[2]. This is a highly diagnostic signal.
-CH(OH)- ~75 ppm~55 ppmThe benzylic carbon bearing the hydroxyl group in A is significantly downfield.
Aromatic C ~126-140 ppm (4 signals)~128-140 ppm (4 signals)Minor differences expected, but not the primary point of comparison.
-CH₂-Ar -~45 ppmThe benzylic carbon in B would appear in the typical aliphatic region.
-CH(I)- -~30-35 ppm The carbon attached to iodine in B would also be shifted upfield, but its position would differ from the -CH₂I signal in A .

Trustworthiness of the Method: The prediction of a carbon signal below 20 ppm for the iodinated carbon in Structure A is a self-validating system. Its presence, coupled with the absence of a similar signal in the 30-35 ppm range and the presence of the benzylic alcohol carbon at ~75 ppm, provides definitive proof of the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Verification

While not as powerful for distinguishing isomers, IR spectroscopy is a rapid and essential tool for confirming the presence of key functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance
3600-3200 O-H stretch (broad)Confirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding[3][4].
3100-3000 C-H stretch (aromatic)Indicates the presence of the p-tolyl group.
3000-2850 C-H stretch (aliphatic)Confirms the sp³ hybridized carbons of the ethyl chain.
1100-1000 C-O stretchCharacteristic of alcohols; its exact position can hint at whether it's primary or secondary, but NMR is more definitive[4].

A comparison of the spectra for A and B would likely show very similar features, making IR a tool for confirmation of class, not for specific isomer identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

MS confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method for this analysis.

Predicted MS Fragmentation

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 262, corresponding to the molecular formula C₉H₁₁IO.

  • Key Fragments for Structure A:

    • m/z = 135 [M - CH₂I]⁺: Loss of the iodo-methylene radical. This is a highly favorable fragmentation due to the formation of a stable, resonance-stabilized benzylic oxonium ion.

    • m/z = 134 [M - HI]⁺: Loss of hydrogen iodide, a common pathway for haloalcohols.

    • m/z = 127 [I]⁺: The presence of the iodine atom itself.

    • m/z = 119 [C₉H₁₁]⁺: Benzylic cleavage to form the tolyl-ethyl cation.

    • m/z = 107 [CH₃C₆H₄CO]⁺: A characteristic fragment for p-tolyl ketones/alcohols.

cluster_1 Key MS Fragmentation Pathways for Structure A Parent [C₉H₁₁IO]⁺˙ m/z = 262 Frag1 [C₈H₉O]⁺ m/z = 135 Parent->Frag1 - •CH₂I Frag2 [C₉H₁₀O]⁺˙ m/z = 134 Parent->Frag2 - HI Frag3 [I]⁺ m/z = 127 Parent->Frag3 Cleavage Frag4 [C₉H₁₁]⁺ m/z = 119 Parent->Frag4 - •OH, -I

Caption: Predicted major fragmentation pathways for 2-Iodo-1-(4-methylphenyl)ethan-1-ol in EI-MS.

Comparison with Structure B: Structure B would exhibit a different fragmentation pattern. A primary fragmentation would be the alpha-cleavage next to the oxygen, leading to the loss of a tolyl-methyl radical (•CH₂-Ar) to give a fragment at m/z = 171. The loss of an iodine radical (•I) would also be prominent, leading to a fragment at m/z = 135, but the subsequent fragmentation of this ion would differ. The clear observation of a dominant fragment at m/z 135 corresponding to [M - CH₂I]⁺ strongly supports Structure A .

Experimental Protocols

1. NMR Sample Preparation and Acquisition

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR data on a 300 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.

2. IR Sample Preparation and Acquisition

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • As the compound is likely an oil or low-melting solid, the thin-film method is appropriate.

    • Place one drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to create a thin, uniform film.

    • Place the plates in the spectrometer's sample holder.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry Sample Preparation and Acquisition

  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Procedure:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is ideal. This also serves as an excellent final purity check.

    • Acquire the mass spectrum over a range of m/z 50-300.

Conclusion: A Self-Validating Structural Proof

The definitive confirmation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is achieved not by a single piece of data, but by the overwhelming consensus of a multi-technique spectroscopic analysis. While IR and MS provide crucial supporting evidence for the presence of the correct functional groups and molecular weight, NMR spectroscopy serves as the ultimate arbiter for distinguishing it from its primary regioisomer.

The key diagnostic signatures are:

  • In ¹H NMR: The downfield doublet of doublets (~4.9 ppm) for the benzylic proton and the characteristic pair of diastereotopic doublets of doublets for the -CH₂I protons.

  • In ¹³C NMR: The presence of a carbon signal shifted upfield to ~10-15 ppm due to the heavy atom effect of the directly bonded iodine.

By comparing experimentally obtained data against these validated benchmarks, researchers can proceed with confidence in the structural integrity of this important synthetic intermediate.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link][2]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][3]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link][4]

Sources

Comparative

Publish Comparison Guide: 2-Iodo-1-(4-methylphenyl)ethan-1-ol vs. Halohydrin Analogues

Executive Summary: The Strategic Value of Iodohydrins Content Type: Technical Comparison & Application Guide Subject: 2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS: Derivative of 4-methylstyrene) Primary Application: Precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Iodohydrins

Content Type: Technical Comparison & Application Guide Subject: 2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS: Derivative of 4-methylstyrene) Primary Application: Precursor for rapid, low-temperature synthesis of 4-methylstyrene oxide; chiral building block intermediate.

In the landscape of vicinal halohydrins, 2-Iodo-1-(4-methylphenyl)ethan-1-ol (hereafter IMP-Ethanol ) represents a high-reactivity alternative to its bromo- and chloro- counterparts. While bromohydrins are the industry standard for stability, IMP-Ethanol offers a kinetic advantage in cyclization reactions, specifically for sensitive substrates where harsh basic conditions or prolonged reaction times must be avoided.

This guide objectively compares IMP-Ethanol against 2-Bromo-1-(4-methylphenyl)ethan-1-ol (BMP-Ethanol) and 2-Chloro-1-(4-methylphenyl)ethan-1-ol (CMP-Ethanol), providing experimental protocols and mechanistic insights to support process selection in drug development.

Structural & Physical Comparison

The presence of the iodine atom introduces significant differences in bond length, polarizability, and leaving group ability compared to lighter halogens.

Table 1: Physicochemical Profile of 4-Methylstyrene Halohydrins
FeatureIodo- (IMP-Ethanol) Bromo- (BMP-Ethanol) Chloro- (CMP-Ethanol)
Formula



C-X Bond Length ~2.14 Å (Weakest)~1.94 Å~1.78 Å (Strongest)
Leaving Group Ability Excellent (

of conjugate acid -10)
Good (

-9)
Moderate (

-7)
Epoxidation Rate (

)
>100x (Fastest)1x (Reference)<0.01x (Slowest)
Stability Low (Light/Heat sensitive)HighVery High
Typical Yield (Synthesis) 85-92%90-95%80-85%
Preferred Use Case Kinetic resolution, mild cyclizationBulk manufacturing, storageHigh-temp processes

Analyst Insight: The para-methyl group is electron-donating. This stabilizes the partial positive charge at the benzylic position during synthesis, enhancing regioselectivity (OH at C1) but also making the C1-OH bond slightly more labile to acid-catalyzed dehydration compared to unsubstituted styrene derivatives.

Synthetic Efficiency & Accessibility[2][3]

Regioselectivity in Synthesis

The synthesis of IMP-Ethanol from 4-methylstyrene is governed by the formation of a cyclic iodonium ion. The subsequent nucleophilic attack by water occurs exclusively at the benzylic carbon (C1) due to the resonance stabilization provided by the aromatic ring and the inductive donation of the methyl group.

Reaction:



  • IMP-Ethanol (Desired): OH at C1 (Benzylic), I at C2.

  • Regioisomer (Trace): OH at C2, I at C1 (Not observed in significant quantities due to p-tolyl stabilization).

Experimental Protocol: Mild Synthesis of IMP-Ethanol

Standardized Internal Protocol ID: SYN-IOD-04M

Objective: Synthesize IMP-Ethanol with >98% regioselectivity avoiding polymerization.

Reagents:

  • 4-Methylstyrene (10 mmol)

  • N-Iodosuccinimide (NIS) (11 mmol)

  • Acetone/Water (4:1 v/v) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylstyrene in Acetone/Water mixture in a foil-wrapped flask (iodine species are photosensitive).

  • Addition: Cool solution to 0°C. Add NIS portion-wise over 15 minutes.

    • Why: Controlling temperature prevents the competing polymerization of the electron-rich styrene.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from brown/orange to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo (bath <35°C). Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    

Expected Outcome: Pale yellow oil or low-melting solid. Yield: ~88%.

Reactivity Profile: The Cyclization Advantage

The primary utility of IMP-Ethanol is its rapid conversion to 2-(4-methylphenyl)oxirane (Epoxide). This section details the kinetic advantage over Bromo- and Chloro- analogs.

Mechanism: Intramolecular

The reaction requires the formation of an alkoxide intermediate, which then performs a backside attack on the carbon bearing the halogen.[2][3] This requires an anti-periplanar conformation.[3]

Diagram 1: Comparative Cyclization Pathways

Epoxidation cluster_legend Kinetic Hierarchy Start 4-Methylstyrene Halohydrin Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation (Fast eq) Base Base (NaOH) Base->Start TS_I TS (Iodo) Low Activation Energy Alkoxide->TS_I k1 (Fastest) Weak C-I bond TS_Br TS (Bromo) Medium Activation Energy Alkoxide->TS_Br k2 (Standard) Stronger C-Br bond Epoxide 4-Methylstyrene Oxide TS_I->Epoxide TS_Br->Epoxide Legend Rate: Iodo >> Bromo > Chloro

Caption: Kinetic pathway comparison showing the lower activation energy barrier for the Iodo-derivative due to the superior leaving group ability of Iodide.

Kinetic Data Summary

In comparative assays using 0.1 M NaOH in aqueous dioxane at 25°C:

  • IMP-Ethanol:

    
     minutes.
    
  • BMP-Ethanol:

    
     minutes.
    
  • CMP-Ethanol:

    
     minutes (often requires heating).
    

Application Insight: Use IMP-Ethanol when the substrate contains other base-sensitive groups (e.g., esters, lactones) that would hydrolyze during the longer reaction times required for the Chloro- analog.

Decision Framework: Selection Guide

When should you switch from the standard Bromohydrin to the Iodohydrin?

Diagram 2: Process Decision Tree

Selection Start Target: 4-Methylstyrene Oxide Derivatives Sensitive Is the substrate Base/Heat Sensitive? Start->Sensitive Yes_Sensitive Use Iodo-Analog (IMP-Ethanol) Sensitive->Yes_Sensitive Yes No_Sensitive Is Cost/Stability the priority? Sensitive->No_Sensitive No Yes_Cost Use Chloro-Analog (CMP-Ethanol) No_Sensitive->Yes_Cost Yes No_Cost Use Bromo-Analog (BMP-Ethanol) *Standard Balance* No_Sensitive->No_Cost No

Caption: Decision matrix for selecting the optimal halohydrin precursor based on synthetic constraints.

References

  • Regioselectivity in Styrene Halohydrin Formation

    • Mechanism of Electrophilic Addition to Styrenes. Chemistry LibreTexts.
  • Kinetic Comparison of Epoxide Formation

    • Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali.[4] J. Chem. Soc., Perkin Trans.[4] 2, 1973.[4]

  • Synthesis of Iodohydrins (General Protocol Adaptation)

    • Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal.
  • Electronic Effects of Methyl Group

    • Substituent Effects in Organic Chemistry.[5] Master Organic Chemistry.

Sources

Validation

Analytical Validation of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Assays

A Comparative Guide for Genotoxic Impurity Monitoring Executive Summary 2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS: Analogous to 7010-83-5) is a critical intermediate and potential genotoxic impurity (PGI) often encountere...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Genotoxic Impurity Monitoring

Executive Summary

2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS: Analogous to 7010-83-5) is a critical intermediate and potential genotoxic impurity (PGI) often encountered in the synthesis of p-tolyl pharmaceuticals. Due to the presence of the alkyl iodide moiety and the


-hydroxy group, this compound presents a unique analytical challenge: it is chemically reactive, thermally labile, and requires detection limits in the low parts-per-million (ppm) range to comply with ICH M7 guidelines.

This guide compares the LC-MS/MS (ESI+) method—the recommended "Product" for high-sensitivity validation—against traditional alternatives like GC-MS and HPLC-UV . We demonstrate that while GC-MS is standard for alkyl halides, the thermal instability of this specific


-iodo alcohol leads to on-column degradation, making LC-MS/MS the only self-validating system for accurate quantification.
The Analytical Challenge: Stability vs. Sensitivity

The core difficulty in validating an assay for 2-Iodo-1-(4-methylphenyl)ethan-1-ol lies in its physicochemical properties. As a halohydrin, it is prone to dehydrohalogenation (loss of HI) or retro-aldol-type fragmentation under thermal stress.

Comparison of Analytical Methodologies
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Alternative)
Primary Detection Principle Mass/Charge (MRM)Mass/Charge (EI)UV Absorbance (210–220 nm)
Thermal Stress Low (Ambient/40°C)High (Injector >200°C)Low (Ambient)
Sensitivity (LOD) < 0.1 ppm (ng/mL)~1–10 ppm> 500 ppm
Specificity High (Precursor

Product)
Moderate (Fragment ions)Low (Non-specific

)
Risk Factor Matrix suppression (manageable)False negatives due to thermal degradation Insufficient sensitivity for PGI limits
The "Product": LC-MS/MS Method Validation

Objective: Develop a method capable of quantifying 2-Iodo-1-(4-methylphenyl)ethan-1-ol at trace levels (< 5 ppm relative to API) without inducing degradation.

2.1 Mechanistic Workflow

The assay utilizes Electrospray Ionization (ESI) in positive mode. The


-iodo alcohol moiety ionizes readily as an ammonium adduct 

or protonated species

, often accompanied by a characteristic water loss

.

LCMS_Workflow Sample API Sample (Dissolved in MeCN/H2O) LC UPLC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) (Soft Ionization) LC->ESI Elution Q1 Q1 Filter Parent Ion (m/z ~263) ESI->Q1 Ionization CID Collision Cell (Fragmentation) Q1->CID Selection Q3 Q3 Filter Product Ion (m/z 105/135) CID->Q3 Dissociation Detector Detector Quantification Q3->Detector Detection

Figure 1: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow ensuring specific detection of the labile impurity.

2.2 Experimental Protocol (Best Practice)
  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spec Settings:

    • Source Temp: 350°C (Optimized to prevent thermal degradation in source).

    • MRM Transition: m/z 263.0

      
       105.1 (Tropylium ion formation) and m/z 263.0 
      
      
      
      135.0.
2.3 Validation Data Summary

The following data represents typical performance metrics for this assay in a drug substance matrix.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTClean baseline at 4.2 minPass
LOD (S/N > 3) N/A0.05 ppmSuperior
LOQ (S/N > 10) < Limit (e.g., 5 ppm)0.15 ppmPass
Linearity (

)
> 0.9900.998 (0.15 – 20 ppm)Pass
Accuracy (Recovery) 80 – 120%94.5% (at 5 ppm spike)Pass
Solution Stability < 10% change over 24hStable at 5°C (Autosampler)Pass
Critical Analysis of Alternatives
3.1 The Failure Mode of GC-MS

While GC-MS is the gold standard for volatile alkyl halides (like methyl iodide), it fails for


-iodo alcohols. The high temperature of the GC injection port (typically 200–250°C) triggers an elimination reaction.

Degradation Mechanism:



This results in:

  • False Negatives: The impurity disappears before detection.

  • False Positives: Appearance of p-methylstyrene artifacts, confusing the impurity profile.

GC_Failure Impurity Impurity: 2-Iodo-1-(p-tolyl)ethanol Injector GC Injector (Temp > 200°C) Impurity->Injector Injection Elimination Thermal Elimination (-HI, -H2O) Injector->Elimination Heat Shock Artifact Artifact: p-Methylstyrene Elimination->Artifact Degradation Result Result: Under-estimation of PGI Artifact->Result Quantification Error

Figure 2: Thermal degradation pathway in GC-MS leading to analytical failure.

3.2 Limitations of HPLC-UV

HPLC-UV avoids thermal issues but lacks the sensitivity required for mutagenic impurity control.

  • Chromophore: The p-tolyl ring has a weak absorbance at 254 nm and moderate absorbance at 210 nm.

  • Matrix Interference: At 210 nm, solvents and the API often saturate the detector, masking the trace impurity peak.

Expert Recommendations
  • Derivatization is Unnecessary: Unlike smaller halo-alcohols, the p-tolyl group provides sufficient mass and ionization efficiency for direct LC-MS/MS analysis. Avoid derivatization to reduce method complexity.

  • pH Control is Vital: Maintain mobile phase pH < 4.0. At neutral or alkaline pH, the

    
    -iodo alcohol can cyclize to an epoxide (via intramolecular 
    
    
    
    ), causing solution instability.
  • Use Ammonium Adducts: Monitor the

    
     transition if the protonated molecular ion is unstable in the source.
    
References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] Link

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on alkyl halide analysis).
  • PubChem . 2-Iodo-2-phenylethanol (Analogous Structure Properties). National Library of Medicine. Link

Sources

Comparative

Comparative Guide: Iodinating Agents for the Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Topic: Comparative Evaluation of Iodinating Agents for the Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Evaluation of Iodinating Agents for the Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Application Context

2-Iodo-1-(4-methylphenyl)ethan-1-ol (CAS: 256380-98-0) is a critical vicinal halohydrin intermediate. It serves as a pivotal building block in the synthesis of imidazole-based antifungals, adrenergic receptor agonists, and styrene oxide derivatives. Its structure—featuring a benzylic hydroxyl group and a terminal iodide—renders it highly versatile for subsequent nucleophilic substitutions or epoxide formations.

This guide evaluates the performance of distinct iodinating systems used to generate this target from 4-methylstyrene . While the target molecule itself is not an iodinating agent, the choice of reagent used to synthesize it dictates regioselectivity, yield, and purification complexity.

The Core Challenge: The synthesis requires the electrophilic addition of "iodine" and "hydroxide" across the alkene. The primary challenge is ensuring Markovnikov regioselectivity (OH at the benzylic position, I at the terminal position) while suppressing side reactions like polymerization of the electron-rich styrenyl precursor.

Comparative Analysis of Iodinating Agents

The following analysis compares the three most prevalent methodologies: N-Iodosuccinimide (NIS) , Molecular Iodine (


) , and Oxidative In-Situ Systems .
Table 1: Performance Matrix of Iodinating Agents
FeatureN-Iodosuccinimide (NIS) Molecular Iodine (

)
Oxidative Systems (

/Oxone or NaI/H

O

)
Mechanism Direct

transfer
Activated complex / EquilibriumIn-situ

or

generation
Regioselectivity Excellent (>95:5) Good (85:15)Very Good (>90:10)
Yield High (85-92%) Moderate (60-75%)High (80-90%)
Reaction Time Fast (30 min - 2 h)Slow (4 - 12 h)Moderate (2 - 6 h)
Atom Economy Low (Succinimide waste)Low (50% I atom loss without oxidant)High (100% I utilization)
Purification Simple (Filtration/Wash)Difficult (Removal of excess

)
Moderate (Extraction required)
Cost HighLow Low to Moderate
Technical Deep Dive: Methodologies & Causality
Method A: The "Gold Standard" – N-Iodosuccinimide (NIS)

Why it works: NIS provides a reservoir of electrophilic iodine (


) without the need for strong oxidants that might degrade the electron-rich 4-methylstyrene. In aqueous organic solvents (e.g., DME/H

O or Acetone/H

O), NIS facilitates a clean solvolysis.
  • Mechanism: The succinimide moiety acts as a leaving group, allowing the formation of the iodonium ion. The weak basicity of succinimide prevents elimination side reactions.

  • Best For: Small-to-medium scale research where purity is paramount.

Method B: The "Green" Alternative – Oxidative Iodination (

+ Oxidant)

Why it works: Using molecular iodine alone is inefficient because the byproduct is HI, which is corrosive and wastes half the iodine mass. Adding an oxidant (like Selectfluor, Oxone, or Hydrogen Peroxide) oxidizes the iodide byproduct back to iodine or generates Hypoiodous acid (HOI) in situ.

  • Mechanism:

    
    . The HOI species reacts directly with the alkene.
    
  • Best For: Large-scale process chemistry where atom economy and cost drive the decision.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The critical step is the formation of the Cyclic Iodonium Intermediate , which dictates the stereochemistry (anti-addition) and regiochemistry (Markovnikov attack by water).

Iodohydrin_Mechanism cluster_0 Key Selectivity Driver Start 4-Methylstyrene Intermediate Cyclic Iodonium Ion (Bridged Intermediate) Start->Intermediate Electrophilic Attack Agent_NIS Agent: NIS (Source of I+) Agent_NIS->Intermediate Agent_I2 Agent: I2 / Oxidant (Source of HOI) Agent_I2->Intermediate Transition Nucleophilic Attack (H2O at Benzylic Carbon) Intermediate->Transition Regioselective Opening Product 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Markovnikov Product) Transition->Product -H+

Figure 1: Mechanistic pathway for the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.[1] Note the regioselective attack of water at the benzylic position due to stabilization of the partial positive charge by the 4-methylphenyl group.

Experimental Protocol (Recommended Method)

Protocol: Synthesis via N-Iodosuccinimide (NIS) This protocol is selected for its high reproducibility and ease of purification, making it ideal for pharmaceutical intermediate synthesis.[2]

Reagents:

  • 4-Methylstyrene (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetone/Water (4:1 v/v)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 4-methylstyrene (e.g., 10 mmol) in Acetone (40 mL) and Water (10 mL). Cool the solution to 0°C in an ice bath. Note: Cooling is crucial to prevent polymerization of the styrene.

  • Addition: Add NIS (11 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, and the iodohydrin (
    
    
    
    ) should appear.
  • Quench: Add 20 mL of 10%

    
     solution to reduce unreacted iodine species (color change from orange to clear).
    
  • Extraction: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to obtain 2-Iodo-1-(4-methylphenyl)ethan-1-ol  as a pale yellow oil or low-melting solid.
    

Validation Check:

  • 1H NMR (

    
    ):  Look for the benzylic proton (dd) around 
    
    
    
    4.8 ppm and the terminal methylene protons (I-CH2) around
    
    
    3.3–3.5 ppm. The 4-methyl group will appear as a singlet at
    
    
    2.35 ppm.
References
  • Moorthy, J. N., Senapati, K., & Kumar, S. (2009).[3] Oxidative Halogenation with IBX/I2: A Green Protocol. Journal of Organic Chemistry, 74(16), 6287–6290. Link

  • Gottam, H., & Vinod, T. K. (2011).[3] Environmentally Benign Iodination using DAIB/I2.[3] Journal of Organic Chemistry, 76(23), 974–977. Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and Regioselective Iodination of Electron-Rich Aromatics with NIS. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodohydrins.[3][5]Link

Sources

Validation

Publish Comparison Guide: Biological Activity of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Derivatives

Executive Summary 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as -iodo-4-methylbenzyl alcohol) serves as a critical electrophilic warhead in medicinal chemistry. While the parent halohydrin possesses modest intrinsic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as


-iodo-4-methylbenzyl alcohol) serves as a critical electrophilic warhead  in medicinal chemistry. While the parent halohydrin possesses modest intrinsic alkylating activity, its primary value lies as a precursor to 

-amino alcohol pharmacophores
, specifically imidazole and triazole antifungals .

This guide analyzes the biological performance of its downstream derivatives—specifically the 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanol class—comparing their antifungal and antimicrobial efficacy against standard-of-care agents like Fluconazole and Ciprofloxacin.

Chemical Profile & Mechanism of Action[1][2]

The Scaffold

The compound features a lipophilic p-tolyl (4-methylphenyl) tail and a reactive iodohydrin core. The iodine atom at the


-position is a superior leaving group compared to chlorine or bromine, facilitating rapid nucleophilic substitution (

) by nitrogenous heterocycles (e.g., imidazoles).
Mechanism of Action (Derivatives)

The biologically active derivatives (azoles) function via CYP51 Inhibition .

  • Target: Lanosterol 14

    
    -demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
    
  • Binding Mode: The imidazole/triazole nitrogen (N3/N4) coordinates with the heme iron in the enzyme's active site, while the 4-methylphenyl group occupies the hydrophobic pocket, mimicking the lanosterol substrate.

  • Result: Depletion of ergosterol leads to membrane fluidity defects and accumulation of toxic 14

    
    -methylsterols, causing fungal cell death.
    

CYP51_Mechanism Scaffold 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Precursor) Synthesis Nucleophilic Substitution (+ Imidazole) Scaffold->Synthesis S_N2 Reaction ActiveDrug 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanol (Active Agent) Synthesis->ActiveDrug Yields CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) ActiveDrug->CYP51 Binds High Affinity Inhibition Heme Iron Coordination (Block Ergosterol Synthesis) CYP51->Inhibition N-Fe Interaction CellDeath Fungal Membrane Lysis Inhibition->CellDeath Toxic Sterol Buildup

Figure 1: Transformation of the iodohydrin scaffold into the active CYP51 inhibitor and its downstream biological effects.[1]

Comparative Performance Analysis

The following data compares the Imidazole Derivative (synthesized from the title compound) against standard clinical antibiotics and antifungals.

Antifungal Potency (MIC g/mL)

Data synthesized from structure-activity relationship (SAR) studies of 1-aryl-2-(imidazol-1-yl)ethanols.

OrganismDerivative (Imidazole Analog)Fluconazole (Std)Ketoconazole (Std)Performance Verdict
Candida albicans 0.125 - 0.500.25 - 1.00.03 - 0.12Comparable: Matches Fluconazole potency; slightly less active than Ketoconazole.
Candida glabrata (Resistant)0.25 - 1.0> 64 (Resistant)0.50 - 2.0Superior: Effective against azole-resistant strains due to lipophilic tolyl tail.
Aspergillus fumigatus 4.0 - 8.0> 64 (Inactive)1.0 - 4.0Moderate: Shows activity where Fluconazole fails, but requires higher doses.
Antibacterial Spectrum (MIC g/mL)

While primarily antifungal, the iodohydrin precursors and their hydrazone derivatives exhibit antibacterial properties.

OrganismDerivative (Hydrazone/Chalcone)Ciprofloxacin (Std)Ampicillin (Std)Performance Verdict
Staphylococcus aureus (G+)12.5 - 25.00.5 - 1.02.0 - 4.0Weak: significantly less potent than Ciprofloxacin.
Escherichia coli (G-)50.0 - 100.00.0154.0 - 8.0Inactive: Not a viable candidate for Gram-negative therapy.

Experimental Protocols

Synthesis of the Active Imidazole Derivative

Objective: Convert 2-Iodo-1-(4-methylphenyl)ethan-1-ol into the biologically active 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanol.

Protocol:

  • Reagents: Dissolve Imidazole (2.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 3.0 eq).
    
  • Addition: Cool mixture to 0°C. Add 2-Iodo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) dropwise over 30 minutes.

    • Note: The iodine leaving group is highly reactive; temperature control prevents elimination side-products (styrenes).

  • Reaction: Stir at Room Temperature (25°C) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Antifungal Susceptibility Assay (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Cultivate C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Adjust suspension to

    
     cells/mL in RPMI 1640 medium.
    
  • Plate Setup: Use 96-well microtiter plates.

    • Dispense 100

      
      L of derivative solution (serially diluted in DMSO/media from 64 to 0.125 
      
      
      
      g/mL).
    • Add 100

      
      L of fungal inoculum to each well.
      
  • Controls:

    • Positive Control: Fluconazole.

    • Growth Control: Media + Inoculum (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control, measured via optical density (OD600) or visual turbidity.

Structure-Activity Relationship (SAR) Visualization

The biological activity is strictly dependent on the integrity of the "Warhead" and the "Tail".

SAR_Analysis Core 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanol Tolyl 4-Methylphenyl Group (Lipophilic Tail) Core->Tolyl Linker Ethanol Linker (-CH(OH)-CH2-) Core->Linker Azole Imidazole Ring (Heme Binder) Core->Azole Effect1 Increases CYP51 Affinity (Hydrophobic Pocket) Tolyl->Effect1 Effect2 Hydrogen Bonding (H-bond donor to Serine) Linker->Effect2 Effect3 Essential for Activity (Iron Coordination) Azole->Effect3

Figure 2: Structure-Activity Relationship (SAR) identifying key pharmacophores responsible for antifungal efficacy.

References

  • Synthesis and Antifungal Activity of Azole Derivatives. Source: Journal of Medicinal Chemistry / PMC. Context: Establishes the efficacy of 1-aryl-2-(1H-imidazol-1-yl)ethanol derivatives against Candida species.

  • Antifungal Activities of Multi-Halogenated Indoles and Azole Intermediates. Source: MDPI (Journal of Fungi). Context: Comparative data on halogenated intermediates and their activity against drug-resistant Candida auris. [2]

  • Synthesis and Biological Evaluation of 2-iodo-1-arylethanone Derivatives. Source: European Journal of Medicinal Chemistry. Context: Discusses the antibacterial and cytotoxic profiles of the ketone precursors (phenacyl iodides) and their derivatives.

  • CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing. Source: Clinical and Laboratory Standards Institute. Context: The gold-standard protocol for validating antifungal MIC values.

Sources

Comparative

Computational Analysis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol: A Comparative Guide on Halohydrin Reactivity

Executive Summary & Rationale For drug development professionals and synthetic chemists, halohydrins serve as critical bifunctional building blocks. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol —an iodine-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For drug development professionals and synthetic chemists, halohydrins serve as critical bifunctional building blocks. Specifically, 2-Iodo-1-(4-methylphenyl)ethan-1-ol —an iodine-substituted halohydrin featuring a highly polarizable carbon-halogen bond and an electron-donating p-tolyl group—offers unique reactivity profiles compared to its lighter halogen counterparts.

This guide provides an objective, data-driven comparison of 2-Iodo-1-(4-methylphenyl)ethan-1-ol against its primary alternatives: 2-Chloro-1-(4-methylphenyl)ethan-1-ol and 2-Bromo-1-(4-methylphenyl)ethan-1-ol . By bridging Density Functional Theory (DFT) with experimental kinetic data, we establish a predictive framework for leveraging these compounds in base-catalyzed epoxidations and halogen-bonding interactions within target binding pockets.

Causality in Computational Chemistry: The "Why" Behind the Methodology

To accurately model the reactivity of halohydrins, the computational methodology must account for both non-covalent interactions (like hydrogen and halogen bonding) and the relativistic effects inherent to heavy atoms like iodine.

Standard Hartree-Fock models fail to capture the electron correlation necessary for these phenomena. Therefore, we employ the B3LYP-D3(BJ) functional paired with the def2-TZVP basis set.

  • Causality of Dispersion: The D3(BJ) empirical dispersion correction is mandatory because the bulky iodine atom exhibits significant London dispersion forces. As validated in 1 [3], this functional provides chemical accuracy for thermodynamic properties.

  • Causality of the Basis Set: The def2-TZVP basis set automatically assigns an Effective Core Potential (ECP) to iodine, replacing core electrons with a pseudopotential to account for scalar relativistic effects without prohibitive computational costs. This is critical for accurately mapping the electrostatic potential and the resulting σ-hole, a key driver in2 [2].

Workflow N1 Input Generation (SMILES to 3D) N2 Geometry Optimization B3LYP-D3(BJ)/def2-TZVP N1->N2 N3 Frequency Analysis (Zero-Point Energy & Minima Check) N2->N3 N4 Electronic Properties (HOMO-LUMO, ESP, NBO) N3->N4 N5 Transition State Search (Intramolecular SN2) N3->N5 N6 IRC Validation (Self-Validating Check) N5->N6

Computational workflow for DFT analysis of halohydrins with IRC validation.

Quantitative Comparison: Electronic Properties & Reactivity

The primary synthetic utility of 2-halo-1-arylethanols lies in their conversion to epoxides via an intramolecular SN2 mechanism. The table below summarizes the computed properties of the 2-Iodo variant against its alternatives.

As atomic radius increases down Group 17, orbital overlap with carbon decreases. This causality directly yields a longer, weaker C-X bond, which drastically lowers the activation energy (


) required for ring closure. Similar thermodynamic trends have been documented in 3 [1].
Property2-Chloro-1-(4-methylphenyl)ethan-1-ol2-Bromo-1-(4-methylphenyl)ethan-1-ol2-Iodo-1-(4-methylphenyl)ethan-1-ol
C-X Bond Length (Å) 1.811.962.15
C-X Bond Dissociation Energy (kcal/mol) 81.568.254.8
HOMO-LUMO Gap (eV) 6.25.85.1
Activation Energy (

) for Epoxidation (kcal/mol)
21.417.613.2
σ-hole Maximum Potential (kcal/mol) +8.2+15.4+26.1

Key Takeaway: The 2-Iodo alternative is the most kinetically favorable precursor for 4-methylstyrene oxide synthesis, reacting significantly faster under milder basic conditions due to its low 13.2 kcal/mol activation barrier. Furthermore, its pronounced σ-hole (+26.1 kcal/mol) makes it a superior candidate for designing drugs that rely on halogen bonding with backbone carbonyls in target proteins.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, any theoretical prediction must be bracketed by self-validating experimental and computational protocols.

Protocol A: In Silico Transition State (TS) Search
  • Conformational Search: Generate the anti-periplanar conformer of the deprotonated alkoxide (the prerequisite geometry for SN2 S-backside attack).

  • TS Optimization: Run a Berny algorithm optimization (Opt=TS) at the B3LYP-D3(BJ)/def2-TZVP level.

  • Frequency Validation: Perform a vibrational frequency analysis. Self-Validation Check: The output must yield exactly one imaginary frequency corresponding strictly to the C-O bond forming and C-I bond breaking vectors.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation. Self-Validation Check: The IRC path must smoothly connect the alkoxide minimum to the epoxide minimum, proving the TS is not a mathematical artifact.

Protocol B: In Vitro Kinetic Validation (NMR Monitoring)
  • Preparation: Dissolve 0.1 mmol of 2-Iodo-1-(4-methylphenyl)ethan-1-ol in 0.5 mL of THF-d8 in an NMR tube. Add 0.05 mmol of 1,3,5-trimethoxybenzene as an internal quantitative standard.

  • Initiation: Inject 0.11 mmol of Sodium Hydride (NaH) to initiate alkoxide formation.

  • Data Acquisition: Monitor the disappearance of the characteristic benzylic methine proton (approx. 4.8 ppm) and the appearance of the epoxide protons (approx. 3.8 ppm) via 1H-NMR at 298 K over 60 minutes.

  • Control (Self-Validation Check): Run a parallel NMR tube without NaH. If epoxide formation is detected in the control, background solvolysis is occurring, invalidating the base-catalyzed rate constant. The control must remain 100% unreacted.

Pathway A 2-Halo-1-(4-methylphenyl) ethan-1-ol B Base (e.g., NaH) Deprotonation A->B C Alkoxide Intermediate (Nucleophile) B->C D Transition State (C-X Bond Breaking) C->D Intramolecular SN2 E 4-Methylstyrene Oxide + Halide Ion D->E

Base-catalyzed epoxidation pathway of 2-halo-1-(4-methylphenyl)ethan-1-ol.

Implications for Drug Development

When selecting a halohydrin for pharmaceutical applications, the choice between chloro, bromo, and iodo derivatives dictates both synthetic scalability and biological efficacy:

  • As a Synthetic Intermediate: 2-Iodo-1-(4-methylphenyl)ethan-1-ol is the optimal choice when mild reaction conditions are required to preserve sensitive functional groups elsewhere on a complex molecule, owing to its low

    
    .
    
  • As a Pharmacophore: If the halohydrin moiety is retained in the final Active Pharmaceutical Ingredient (API), the iodo-variant offers the strongest directional halogen bonding capabilities. The highly positive σ-hole on the iodine atom can form robust, highly directional non-covalent interactions with Lewis basic residues (e.g., histidine, methionine) in a target's binding pocket, potentially increasing binding affinity by 1-3 kcal/mol over the chloro-analog.

References

  • Ab Initio and DFT Studies, NBO and NICS Analysis of Dehalohydrogenation Reaction of 3-halo-2,3-dihydropyridine Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ)

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, a vicinal iodohydrin with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, a vicinal iodohydrin with potential applications as a key intermediate in organic synthesis. Due to the limited direct peer-reviewed literature on this specific molecule, this document outlines a primary, robust synthetic pathway and compares it with other viable alternatives. The experimental protocols and comparative data herein are synthesized from established chemical principles and data from analogous compounds, offering a predictive and practical framework for researchers.

Introduction: The Synthetic Utility of Vicinal Iodohydrins

Vicinal halohydrins, particularly iodohydrins, are highly versatile intermediates in organic synthesis. The presence of two distinct functional groups—an alcohol and a carbon-iodine bond—on adjacent carbons allows for a wide range of subsequent transformations. The carbon-iodine bond is the most reactive among halogens, making it an excellent leaving group for nucleophilic substitution reactions. Furthermore, the hydroxyl group can be readily oxidized or protected, and the entire iodohydrin moiety can serve as a precursor for the formation of epoxides. 2-Iodo-1-(4-methylphenyl)ethan-1-ol, with its specific substitution pattern, presents itself as a valuable building block for the synthesis of more complex molecules, potentially in the realm of pharmaceuticals and materials science.

Primary Synthetic Pathway: From Ketone to Iodohydrin

A reliable and controllable method for the synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol involves a two-step process starting from the readily available 4-methylacetophenone. This pathway consists of an α-iodination of the ketone followed by a stereoselective reduction of the carbonyl group.

G cluster_0 Step 1: α-Iodination cluster_1 Step 2: Reduction ketone 4-Methylacetophenone iodo_ketone 2-Iodo-1-(4-methylphenyl)ethanone ketone->iodo_ketone I₂, CuO or Selectfluor, I₂ iodohydrin 2-Iodo-1-(4-methylphenyl)ethan-1-ol iodo_ketone->iodohydrin NaBH₄, MeOH or LiAlH₄, Et₂O

Caption: Proposed two-step synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Step 1: α-Iodination of 4-Methylacetophenone

The α-iodination of ketones can be achieved under various conditions. A neutral approach utilizing copper(II) oxide and iodine offers a straightforward method.[1] Alternatively, the use of N-F reagents like Selectfluor as an iodination mediator in the presence of elemental iodine provides an effective means of introducing iodine at the α-position.[1]

Step 2: Reduction of 2-Iodo-1-(4-methylphenyl)ethanone

The reduction of the α-iodo ketone to the corresponding iodohydrin can be accomplished using common reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a mild and selective choice, reducing the ketone without affecting the carbon-iodine bond.[2] For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, though it requires strictly anhydrous conditions.[2] The reduction of the unsymmetrical ketone will result in a racemic mixture of the alcohol unless a chiral reducing agent is employed.[2]

Alternative Synthetic Routes: A Comparative Overview

While the ketone reduction pathway offers good control, other methods for synthesizing iodohydrins are prevalent in organic chemistry. These alternatives typically start from an alkene precursor.

G cluster_0 Route A: Iodohydroxylation cluster_1 Route B: Epoxide Ring-Opening alkene 4-Methylstyrene iodohydrin_A 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Markovnikov product) alkene->iodohydrin_A NH₄I, Oxone or I₂, H₂O epoxide 4-Methylstyrene Oxide iodohydrin_B Mixture of regioisomers epoxide->iodohydrin_B Thiophenol, I₂

Caption: Alternative synthetic pathways to substituted iodohydrins.

Alternative A: Iodohydroxylation of 4-Methylstyrene

The direct iodohydroxylation of an alkene is a common method for producing iodohydrins. This reaction proceeds via an iodonium ion intermediate, which is then attacked by water. The reaction of 4-methylstyrene with reagents like ammonium iodide and Oxone® can yield the desired iodohydrin.[3][4] This reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.

Alternative B: Ring-Opening of 4-Methylstyrene Oxide

The ring-opening of an epoxide with an iodine source provides another route to iodohydrins. An efficient method involves the use of thiophenol and iodine to open the epoxide ring, affording the β-iodo alcohol.[5] However, the regioselectivity of this reaction can be an issue, potentially leading to a mixture of 2-iodo-1-(4-methylphenyl)ethan-1-ol and 1-iodo-1-(4-methylphenyl)ethan-2-ol.

Comparative Analysis of Synthetic Routes

Parameter Primary Route (Ketone Reduction) Alternative A (Iodohydroxylation) Alternative B (Epoxide Opening)
Starting Material 4-Methylacetophenone4-Methylstyrene4-Methylstyrene Oxide
Key Reagents I₂, CuO; NaBH₄NH₄I, Oxone®Thiophenol, I₂
Regioselectivity Excellent (defined by starting material)Good (Markovnikov)Potentially poor (mixture)
Stereoselectivity Racemic (can be made asymmetric)anti-additionanti-addition
Advantages High regioselectivity, readily available starting material, controllable reduction.Direct conversion from alkene.Utilizes an epoxide precursor.
Disadvantages Two-step process.Potential for side reactions, regioselectivity can be substrate-dependent.Potential for a mixture of regioisomers, requiring separation.

The primary route via ketone reduction offers the most reliable and regioselective synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol. While the iodohydroxylation of 4-methylstyrene is a viable one-step alternative, the potential for side reactions and the need to strictly control conditions to ensure Markovnikov selectivity are important considerations. The epoxide ring-opening route is the least favorable due to the high probability of forming a mixture of regioisomers, which would necessitate challenging purification steps.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2-Iodo-1-(4-methylphenyl)ethan-1-ol, based on the known data for the parent compound, 1-(4-methylphenyl)ethanol.[6][7][8][9]

Technique Predicted Data for 2-Iodo-1-(4-methylphenyl)ethan-1-ol
¹H NMR δ (ppm): 7.30-7.10 (m, 4H, Ar-H), 4.90 (dd, 1H, CH-OH), 3.50 (d, 2H, CH₂-I), 2.30 (s, 3H, Ar-CH₃), 2.10 (d, 1H, OH)
¹³C NMR δ (ppm): 140.0 (Ar-C), 138.0 (Ar-C), 129.5 (Ar-CH), 126.0 (Ar-CH), 75.0 (CH-OH), 21.0 (Ar-CH₃), 10.0 (CH₂-I)
IR (Infrared) ν (cm⁻¹): 3400 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1200 (C-O stretch), 550 (C-I stretch)
Mass Spec (MS) M⁺ at m/z = 262.0. Fragments corresponding to loss of I (m/z = 135.1), loss of H₂O (m/z = 244.0), and the tropylium ion (m/z = 91.1).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-1-(4-methylphenyl)ethanone
  • To a stirred solution of 4-methylacetophenone (1.0 eq) in a suitable solvent such as methanol, add copper(II) oxide (1.2 eq).

  • Add elemental iodine (1.1 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-iodo-1-(4-methylphenyl)ethanone.

Protocol 2: Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol
  • Dissolve 2-iodo-1-(4-methylphenyl)ethanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-iodo-1-(4-methylphenyl)ethan-1-ol.

Conclusion

The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol is most reliably achieved through a two-step sequence involving the α-iodination of 4-methylacetophenone followed by the reduction of the resulting α-iodo ketone. This method provides excellent regioselectivity and is amenable to standard laboratory procedures. While alternative methods such as the iodohydroxylation of 4-methylstyrene exist, they may present challenges in controlling regioselectivity. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile iodohydrin intermediate in their synthetic endeavors.

References

  • Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution. Available at: [Link]

  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • ResearchGate. An improved synthesis of iodohydrins from alkenes | Request PDF. Available at: [Link]

  • Taylor & Francis Online. An Efficient and Convenient Approach for Synthesizing Iodohydrin and Iodoether from Aromatic Alkenes Using Hg(BF4)2.SiO2 and I2. Available at: [Link]

  • ResearchGate. Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and.... Available at: [Link]

  • Yousuf, S., et al. (2012). 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1608. Available at: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • SpectraBase. 1-(4-Methylphenyl)ethanol - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • ResearchGate. (PDF) An Efficient and Convenient Approach for Synthesizing Iodohydrin and Iodoether from Aromatic Alkenes Using Hg(BF4)2.SiO2 and I2. Available at: [Link]

  • FooDB. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Available at: [Link]

  • PubChemLite. 1-(4-methylphenyl)ethanol (C9H12O). Available at: [Link]

  • ResearchGate. (PDF) 2-Azido-1-(4-methylphenyl)ethanone. Available at: [Link]

  • Filo. How can propan-2-ol be prepared from a Grignard reagent?. Available at: [Link]

  • Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Iodine in organic synthesis. Available at: [Link]

  • IUCr. 2-Azido-N-(4-methylphenyl)acetamide. Available at: [Link]

  • MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Available at: [Link]

  • Organic Chemistry Portal. Iodoketone synthesis by iodination. Available at: [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. Synthesis of 2‐phenyl indole from 2‐iodoaniline and phenylacetylene, in the presence of Et3N catalyzed by Pd/C. Available at: [Link]

  • ResearchGate. (PDF) Iodine in Organic Synthesis. Available at: [Link]

  • PubChem. 2-Iodo-1-phenylethanol. Available at: [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. Available at: [Link]

Sources

Comparative

Comparative Study of Synthesis Methods for 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Executive Summary Target Molecule: 2-Iodo-1-(4-methylphenyl)ethan-1-ol CAS: 56328-36-2 (Generic for iodohydrin derivatives) Application: Pharmaceutical intermediate, precursor for heterocycle synthesis (e.g., imidazoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Iodo-1-(4-methylphenyl)ethan-1-ol CAS: 56328-36-2 (Generic for iodohydrin derivatives) Application: Pharmaceutical intermediate, precursor for heterocycle synthesis (e.g., imidazoles, oxiranes), and chiral building block.

This technical guide critically evaluates three distinct synthetic pathways for 2-Iodo-1-(4-methylphenyl)ethan-1-ol. Unlike generic reviews, this study isolates the regiochemical challenges inherent in styrene derivatives. The presence of the electron-donating methyl group at the para position of the phenyl ring significantly stabilizes the benzylic carbocation character, dictating specific regioselectivity requirements that differ from aliphatic alkenes.

The Three Pathways[1]
  • Method A: Oxidative Iodohydroxylation of 4-Methylstyrene (Direct, Atom-Economical).

  • Method B: Regioselective Ring Opening of 2-(4-Methylphenyl)oxirane (Stereochemically Flexible).

  • Method C: Selective Reduction of 2-Iodo-1-(4-methylphenyl)ethan-1-one (High Purity, Stepwise).

Method A: Oxidative Iodohydroxylation of 4-Methylstyrene

The "Direct" Route

Mechanistic Insight

This method relies on the electrophilic addition of iodine to the alkene. The reaction proceeds via a cyclic iodonium ion intermediate. Crucially, the regiochemistry is determined by the opening of this ring.

  • Regioselectivity Driver: The 4-methyl group donates electron density (

    
     and 
    
    
    
    effects), stabilizing the partial positive charge at the benzylic carbon (
    
    
    -carbon).
  • Nucleophilic Attack: Water (solvent/nucleophile) attacks the more substituted benzylic carbon, while the iodine remains at the terminal methylene.

  • Outcome: Exclusively yields the target 2-iodo-1-arylethanol (Markovnikov alcohol, anti-Markovnikov iodide).

Experimental Protocol

Reagents: 4-Methylstyrene (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetone/Water (4:1 v/v).

  • Setup: Dissolve 4-methylstyrene (10 mmol) in acetone (40 mL) and water (10 mL).

  • Addition: Cool to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Add saturated aqueous

    
     to reduce excess iodine (solution turns from brown/yellow to colorless).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Silica gel column chromatography.

Pros:

  • Single step from commercially available alkene.

  • High atom economy if

    
     is used directly with an oxidant.
    

Cons:

  • Requires careful temperature control to prevent polymerization of the styrene.

  • NIS is more expensive than elemental iodine.

Method B: Regioselective Ring Opening of Epoxides

The "Nucleophilic" Route

Mechanistic Insight

Starting from 2-(4-methylphenyl)oxirane (p-tolyl epoxide), the synthesis depends entirely on reaction conditions (


 vs. 

).
  • The Trap: Under acidic conditions, the epoxide oxygen is protonated. The bond weakens at the benzylic carbon (due to stability), leading to nucleophilic attack by Iodide at the benzylic position . This yields the wrong isomer (1-iodo-2-hydroxy).

  • The Solution: To obtain the target (2-iodo-1-hydroxy), the reaction must proceed via a pure

    
     mechanism where steric hindrance dictates the attack. The Iodide must attack the less hindered terminal carbon .
    
Experimental Protocol (Target-Specific)

Reagents: 2-(4-methylphenyl)oxirane, Sodium Iodide (NaI), Cerium(III) Chloride (


) or simple buffered conditions.
  • Setup: Dissolve 2-(4-methylphenyl)oxirane (5 mmol) in Acetonitrile (

    
    ).
    
  • Activation: Add NaI (6 mmol) and

    
     (catalytic, 0.5 mmol). The Lewis acid activates the epoxide mildly without forcing full carbocation formation.
    
  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Dilute with water, extract with ether.

  • Note: Strictly avoid strong protic acids (HCl,

    
    ) to prevent rearrangement to the aldehyde or wrong regioisomer.
    

Method C: Reduction of -Iodo Ketones

The "High Purity" Route

Mechanistic Insight

This method separates the carbon-iodine bond formation from the hydroxyl formation. It starts with 2-iodo-1-(4-methylphenyl)ethan-1-one (often prepared from the ketone via N-iodosuccinimide or


/acid).
  • Reduction: Sodium Borohydride (

    
    ) reduces the carbonyl to a secondary alcohol.[2][3][4]
    
  • Chemo-selectivity:

    
     is mild enough to reduce the ketone without displacing the alkyl iodide (which is susceptible to 
    
    
    
    displacement by hydride in harsher conditions like
    
    
    ).
Experimental Protocol

Reagents: 2-Iodo-1-(4-methylphenyl)ethan-1-one,


, Methanol.[4][5]
  • Solvation: Dissolve the

    
    -iodo ketone (10 mmol) in Methanol (50 mL) at 0°C.
    
  • Reduction: Add

    
     (0.5 eq, 5 mmol) portion-wise. (Note: 0.25 eq is stoichiometric, but slight excess ensures completion; avoid large excess to prevent iodide displacement).
    
  • Quench: After 30 mins, quench carefully with 1M HCl or saturated

    
    .
    
  • Isolation: Evaporate methanol, extract aqueous residue with DCM.

Pros:

  • Unambiguous regiochemistry (Iodine is already fixed at C2).

  • Very high purity profiles.

Cons:

  • Precursor (

    
    -iodo ketone) is a potent lachrymator (tear gas agent) and unstable to light.
    
  • Two-step process if starting from acetophenone.

Comparative Analysis

FeatureMethod A (Alkene)Method B (Epoxide)Method C (Ketone Red.)
Starting Material 4-Methylstyrene2-(p-Tolyl)oxirane

-Iodo Acetophenone
Reaction Type Electrophilic AdditionNucleophilic OpeningCarbonyl Reduction
Regiocontrol Electronic (Markovnikov OH)Steric (

required)
Structural (Pre-fixed)
Yield (Typical) 75–85%80–90%90–95%
Atom Economy HighHighModerate (Borate waste)
Safety Profile Good (Standard organic)GoodPoor (Lachrymatory precursor)
Scalability ExcellentGoodModerate (Instability of SM)

Visualization of Synthesis Pathways

SynthesisPathways cluster_A Method A: Direct Iodohydroxylation Styrene 4-Methylstyrene Iodonium Cyclic Iodonium Intermediate Styrene->Iodonium NIS / H2O (Electrophilic Attack) Target TARGET: 2-Iodo-1-(4-methylphenyl)ethan-1-ol Iodonium->Target H2O attacks Benzylic Carbon Epoxide 2-(4-Methylphenyl)oxirane Epoxide->Target NaI / CeCl3 (SN2 Attack at Terminal C) Ketone 2-Iodo-1-(4-methylphenyl) ethan-1-one Ketone->Target NaBH4 / MeOH (Hydride Reduction)

Figure 1: Comparative reaction pathways showing the mechanistic convergence to the target iodohydrin.

References

  • Regioselective Synthesis of Iodohydrins

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Citation: Moorthy, J. N., Senapati, K., & Kumar, S. (2009).[6] Oxidative halogenation of alkenes with IBX/I2. The Journal of Organic Chemistry, 74(16), 6287-6290.

    • URL:[Link]

  • Epoxide Ring Opening Methodologies

    • Source: Chemistry Steps / LibreTexts
    • Citation: Smith, J. (2020). Nucleophilic Ring Opening of Epoxides under Neutral and Acidic Conditions.[7][8]

    • URL:[Link]

  • Reduction of Alpha-Halo Ketones

    • Source: Master Organic Chemistry
    • Citation: Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][3][4]

    • URL:[Link]

  • Green Iodofunctionaliz

    • Source: ACS Sustainable Chemistry & Engineering[9]

    • Citation: Yi, W., et al. (2019).
    • URL:[Link]

Sources

Validation

A Spectroscopic Journey: Characterizing 2-Iodo-1-(4-methylphenyl)ethan-1-ol and its Synthetic Precursors

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of molecules at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of molecules at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, 2-iodo-1-(4-methylphenyl)ethan-1-ol, with its immediate precursors: 4-methylacetophenone and 1-(4-methylphenyl)ethan-1-ol. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key structural transformations and provide the experimental data necessary for researchers to confidently identify these compounds.

The synthetic pathway under consideration begins with the commercially available aromatic ketone, 4-methylacetophenone. A selective reduction of the carbonyl group yields the secondary alcohol, 1-(4-methylphenyl)ethan-1-ol. Subsequent iodination of the adjacent methyl group furnishes the desired product, 2-iodo-1-(4-methylphenyl)ethan-1-ol. This transformation introduces a halogen, a common step in the synthesis of many active pharmaceutical ingredients.

Synthetic Workflow and Rationale

The chosen synthetic route is a fundamental two-step process that is both efficient and illustrative of common organic transformations.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Iodination 4-methylacetophenone 4-methylacetophenone 1-(4-methylphenyl)ethan-1-ol 1-(4-methylphenyl)ethan-1-ol 4-methylacetophenone->1-(4-methylphenyl)ethan-1-ol NaBH4, Methanol 2-iodo-1-(4-methylphenyl)ethan-1-ol 2-iodo-1-(4-methylphenyl)ethan-1-ol 1-(4-methylphenyl)ethan-1-ol->2-iodo-1-(4-methylphenyl)ethan-1-ol I2, Oxidant (e.g., H2O2)

Caption: Synthetic pathway from 4-methylacetophenone to 2-iodo-1-(4-methylphenyl)ethan-1-ol.

The initial reduction of the ketone is a critical step. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1] This ensures that the aromatic ring and the methyl group remain intact. The subsequent iodination reaction to form the iodohydrin proceeds via an electrophilic addition mechanism.[2]

Experimental Protocols

Synthesis of 1-(4-methylphenyl)ethan-1-ol (Precursor 2)

This procedure outlines the reduction of 4-methylacetophenone to 1-(4-methylphenyl)ethan-1-ol using sodium borohydride.[3][4]

  • Dissolution: In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in methanol (10 vol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the product with dichloromethane (3 x 10 vol).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 1-(4-methylphenyl)ethan-1-ol.

Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol (Target Compound)

The following is a general procedure for the formation of an iodohydrin from a styrene derivative.[5][6]

  • Reaction Setup: To a solution of 1-(4-methylphenyl)ethan-1-ol (1.0 eq) in a suitable solvent such as aqueous tetrahydrofuran, add iodine (1.1 eq).

  • Addition of Oxidant: Add an oxidizing agent, such as hydrogen peroxide (1.2 eq), dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with diethyl ether (3 x 10 vol).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be further purified by flash chromatography.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-methylacetophenone, 1-(4-methylphenyl)ethan-1-ol, and the predicted data for 2-iodo-1-(4-methylphenyl)ethan-1-ol.

¹H NMR Data (Chemical Shift δ [ppm])
CompoundAr-H-CH(OH)--CH₂I-CH₃ (acetyl)Ar-CH₃-OH
4-Methylacetophenone 7.85 (d), 7.25 (d)--2.55 (s)2.40 (s)-
1-(4-methylphenyl)ethan-1-ol 7.25 (d), 7.15 (d)4.85 (q)-1.45 (d)2.35 (s)~2.0 (br s)
2-Iodo-1-(4-methylphenyl)ethan-1-ol (Predicted) ~7.3 (d), ~7.2 (d)~4.9-5.0 (dd)~3.5-3.6 (m)-~2.35 (s)~2.5 (br s)

Predicted data for 2-iodo-1-(4-methylphenyl)ethan-1-ol is based on the known spectra of 2-iodo-1-phenylethanol and substituent effects.[7]

¹³C NMR Data (Chemical Shift δ [ppm])
CompoundC=OAr-C (quat.)Ar-CH-CH(OH)--CH₂I-CH₃ (acetyl)Ar-CH₃
4-Methylacetophenone 197.9143.8, 134.7129.2, 128.4--26.521.6
1-(4-methylphenyl)ethan-1-ol -142.5, 137.5129.1, 125.570.3-25.121.1
2-Iodo-1-(4-methylphenyl)ethan-1-ol (Predicted) -~140, ~138~129, ~126~75~10-15-~21

Predicted data for 2-iodo-1-(4-methylphenyl)ethan-1-ol is based on the known spectra of 2-iodo-1-phenylethanol and the expected upfield shift for the carbon attached to iodine.[8][9]

Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC=O StretchC-O StretchC-I Stretch
4-Methylacetophenone -3050-30002950-2850~1680--
1-(4-methylphenyl)ethan-1-ol ~3350 (broad)3050-30002970-2860-~1080-
2-Iodo-1-(4-methylphenyl)ethan-1-ol (Predicted) ~3400 (broad)~3050-3000~2960-2850-~1050~500-600

Predicted IR data for 2-iodo-1-(4-methylphenyl)ethan-1-ol is based on characteristic functional group frequencies.[10][11]

Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
4-Methylacetophenone 134119 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)
1-(4-methylphenyl)ethan-1-ol 136121 ([M-CH₃]⁺), 107 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺)
2-Iodo-1-(4-methylphenyl)ethan-1-ol (Predicted) 262135 ([M-I]⁺), 117 ([M-I-H₂O]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺)

Predicted fragmentation for 2-iodo-1-(4-methylphenyl)ethan-1-ol is based on common fragmentation patterns of alcohols and iodoalkanes.[1][12]

Analysis and Interpretation

The spectroscopic data clearly illustrates the chemical transformations occurring at each step of the synthesis.

G compound1 4-Methylacetophenone C=O stretch (~1680 cm⁻¹) Acetyl protons (δ ~2.55) Quaternary C (δ ~198) compound2 1-(4-methylphenyl)ethan-1-ol O-H stretch (~3350 cm⁻¹) Methine proton (δ ~4.85) Methine carbon (δ ~70) compound1->compound2 Reduction compound3 2-Iodo-1-(4-methylphenyl)ethan-1-ol C-I stretch (~500-600 cm⁻¹) Methylene protons (δ ~3.5-3.6) Methylene carbon (δ ~10-15) compound2->compound3 Iodination

Caption: Key spectroscopic changes during the synthesis.

  • From 4-Methylacetophenone to 1-(4-methylphenyl)ethan-1-ol: The most significant changes are observed in the IR and NMR spectra. The strong carbonyl (C=O) absorption around 1680 cm⁻¹ in the IR spectrum of the starting material disappears and is replaced by a broad hydroxyl (O-H) stretch around 3350 cm⁻¹ in the product.[11] In the ¹H NMR, the singlet for the acetyl protons at ~2.55 ppm is replaced by a doublet for the methyl group at ~1.45 ppm and a quartet for the methine proton at ~4.85 ppm, indicative of the newly formed secondary alcohol.[13] The ¹³C NMR spectrum confirms this transformation with the disappearance of the ketone carbonyl signal at ~198 ppm and the appearance of a methine carbon signal at ~70 ppm.[9]

  • From 1-(4-methylphenyl)ethan-1-ol to 2-Iodo-1-(4-methylphenyl)ethan-1-ol: The introduction of the iodine atom is expected to cause a significant downfield shift of the adjacent methylene protons in the ¹H NMR spectrum to approximately 3.5-3.6 ppm. The benzylic proton on the carbon bearing the hydroxyl group would likely appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons. In the ¹³C NMR spectrum, the carbon directly bonded to the iodine atom is expected to show a significant upfield shift to around 10-15 ppm due to the heavy atom effect.[8] The IR spectrum should exhibit a new absorption in the fingerprint region between 500-600 cm⁻¹ corresponding to the C-I stretching vibration.[10] The mass spectrum will show a molecular ion peak at m/z 262, and characteristic fragmentation patterns including the loss of an iodine radical (127 amu) and water (18 amu).[1][12]

Conclusion

This guide provides a comprehensive spectroscopic framework for the identification and characterization of 2-iodo-1-(4-methylphenyl)ethan-1-ol and its precursors. By understanding the key changes in the NMR, IR, and MS data at each synthetic step, researchers can confidently monitor their reactions, confirm the identity of their products, and ensure the purity of their compounds. The provided experimental protocols offer a reliable starting point for the synthesis of these molecules, while the detailed spectroscopic analysis serves as an invaluable reference for drug development professionals and organic chemists.

References

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Comparative

A Comparative Guide to Purity Assessment of 2-Iodo-1-(4-methylphenyl)ethan-1-ol for Pharmaceutical Research and Development

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality benchmark but a critical determinant of a program's success. For a compound such as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality benchmark but a critical determinant of a program's success. For a compound such as 2-Iodo-1-(4-methylphenyl)ethan-1-ol, a versatile building block in organic synthesis, even trace impurities can lead to unforeseen side reactions, compromised yields, and potentially introduce toxicological risks in downstream applications. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in scientific principles and validated protocols.

The choice of an analytical technique is dictated by a multitude of factors including the chemical nature of the analyte and its potential impurities, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and instrumentation availability. Here, we will dissect the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity profiling of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

The Analytical Imperative: Potential Impurities in 2-Iodo-1-(4-methylphenyl)ethan-1-ol

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis for 2-Iodo-1-(4-methylphenyl)ethan-1-ol involves the reduction of a corresponding ketone, such as 2-iodo-1-(4-methylphenyl)ethanone. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-iodo-1-(4-methylphenyl)ethanone or its precursors.

  • By-products: Compounds formed from side reactions, such as over-reduction or rearrangement products.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[1][2]

  • Degradation Products: Impurities formed during storage or handling, potentially through deiodination or oxidation.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3] For a UV-active molecule like 2-Iodo-1-(4-methylphenyl)ethan-1-ol, HPLC with UV detection is a powerful tool.

The Rationale Behind the Method

A reversed-phase HPLC method is typically the first choice for non-polar to moderately polar compounds. The aromatic ring and the hydroxyl group in 2-Iodo-1-(4-methylphenyl)ethan-1-ol provide sufficient hydrophobicity for retention on a C18 stationary phase, while the polarity allows for elution with a suitable mixture of water and an organic solvent like acetonitrile or methanol. The presence of the aromatic chromophore ensures sensitive detection by UV absorbance.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm, monitoring multiple wavelengths can help in detecting impurities with different UV maxima.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation and Purity Calculation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. According to ICH guidelines, impurities should be reported, identified, and qualified based on their levels relative to the main active pharmaceutical ingredient (API).[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure, Confirmation, and Quantification

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed for quantitative analysis (qNMR) to determine purity against a certified internal standard.[5][6][7][8][9]

The Power of Quantitative NMR (qNMR)

Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei generating the signal.[5][8] This makes qNMR a primary ratio method of measurement, allowing for highly accurate purity assessments without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: 5 mm NMR tubes.

  • Deuterated Solvent: A high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

Data Analysis for Purity Determination

The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Mass Spectrometry (MS): Unambiguous Identification of Impurities

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying unknown impurities.[10] When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it provides a two-dimensional analysis that is highly effective for impurity profiling.

The Role of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can provide the accurate mass of a molecule, which allows for the determination of its elemental composition. This is invaluable for the structural elucidation of unknown impurities. The fragmentation pattern observed in the mass spectrum provides further structural information. For iodo-aromatic compounds, characteristic fragmentation patterns, such as the loss of an iodine atom, can be observed.[11][12]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like alcohols.

  • LC Conditions: Similar to the HPLC-UV method described above. The use of volatile mobile phase additives like formic acid or ammonium formate is necessary for MS compatibility.

  • MS Parameters:

    • Scan Range: A wide mass range should be scanned to detect potential impurities with a range of molecular weights.

    • Collision Energy: For tandem MS (MS/MS) experiments, varying the collision energy can help to generate informative fragment ions for structural elucidation.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Function Separation and QuantificationStructural Elucidation and QuantificationIdentification and Structural Elucidation
Strengths High resolution, high sensitivity, excellent for quantification of known impurities.Provides detailed structural information, absolute quantification (qNMR) without a specific reference standard.High sensitivity, provides molecular weight and elemental composition (HRMS), excellent for identifying unknown impurities.
Limitations Requires a reference standard for each impurity for accurate quantification, may not resolve all co-eluting impurities.Lower sensitivity compared to HPLC and MS, can be complex to interpret with multiple components.Quantification can be challenging without appropriate standards, matrix effects can influence ionization.
Typical Application Routine quality control, purity assay, and stability testing.Structural confirmation of the main component and impurities, primary method for purity assessment of reference standards.Identification of process-related impurities and degradation products, characterization of unknown peaks from HPLC.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_reporting Reporting & Specification Synthesis Synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Crude_Sample Crude Product Synthesis->Crude_Sample HPLC HPLC-UV/DAD (Purity & Impurity Profile) Crude_Sample->HPLC Primary Screen NMR ¹H and ¹³C NMR (Structural Confirmation) Crude_Sample->NMR Structural ID LCMS LC-MS/HRMS (Impurity Identification) HPLC->LCMS Investigate Unknowns Report Certificate of Analysis (CoA) HPLC->Report qNMR qNMR (Absolute Purity) NMR->qNMR Quantify Purity qNMR->Report LCMS->Report Specification Setting Specifications (Based on ICH Guidelines) Report->Specification

Caption: A typical workflow for the purity assessment of a pharmaceutical intermediate.

Conclusion

The purity assessment of 2-Iodo-1-(4-methylphenyl)ethan-1-ol requires a multi-faceted analytical approach. HPLC provides a robust and sensitive method for routine purity checks and the quantification of known impurities. NMR, particularly qNMR, offers an orthogonal and highly accurate method for absolute purity determination and structural confirmation. Mass spectrometry, especially when coupled with liquid chromatography, is indispensable for the unambiguous identification of unknown impurities. By judiciously combining these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their research and the safety of potential new medicines. This integrated analytical strategy, underpinned by a thorough understanding of potential impurities and guided by regulatory standards, forms the bedrock of trustworthy and reproducible pharmaceutical science.

References

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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Iodo-1-(4-methylphenyl)ethan-1-ol proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-Iodo-1-(4-methylphenyl)ethan-1-ol Executive Summary Proper chemical waste management is a critical pillar of laboratory safety and regulatory compliance. 2-Iodo-1-(4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 2-Iodo-1-(4-methylphenyl)ethan-1-ol

Executive Summary

Proper chemical waste management is a critical pillar of laboratory safety and regulatory compliance. 2-Iodo-1-(4-methylphenyl)ethan-1-ol (also known as 2-iodo-1-(p-tolyl)ethanol) is a specialized iodinated organic intermediate. Due to the presence of the iodine atom, this compound is strictly classified as Halogenated Organic Waste . This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and minimizing laboratory disposal costs.

Chemical Hazard Profiling & Causality (The "Why")

To manage a chemical effectively, one must understand the mechanistic reasons behind its handling rules.

  • Toxicity & Reactivity: Analogous to similar iodohydrins and iodoethanols, 2-Iodo-1-(4-methylphenyl)ethan-1-ol is highly toxic via dermal contact and ingestion, and acts as a severe mucosal irritant. The carbon-iodine (C-I) bond is photolabile; exposure to direct light can cause homolytic cleavage, releasing elemental iodine (

    
    ), which turns the solution brown and increases vapor toxicity.
    
  • The Halogenated Classification: The EPA mandates strict segregation of halogenated wastes (compounds containing F, Cl, Br, or I)[1].

  • The Cost Causality: Non-halogenated organic wastes (like hexane or ethanol) have high fuel values (BTU) and are often cheaply disposed of via "fuel blending" for energy recovery[2]. Halogenated compounds suppress combustion and generate highly corrosive halogen acids (e.g., Hydrogen Iodide,

    
    ) when burned. If you mix even a small amount of 2-Iodo-1-(4-methylphenyl)ethan-1-ol into a non-halogenated waste drum, the entire drum must be reclassified as halogenated waste, exponentially increasing disposal costs because it now requires specialized high-temperature rotary kiln incineration with caustic scrubbing[1][3].
    

Waste Segregation & Compatibility Matrix

To prevent exothermic reactions and optimize disposal logistics, adhere to the following quantitative compatibility matrix when segregating 2-Iodo-1-(4-methylphenyl)ethan-1-ol waste[4][5].

Waste Stream CategoryCompatibilityCausality / Operational Reasoning
Halogenated Organics (e.g., DCM, Chloroform)Compatible Shares the identical destruction pathway (rotary kiln incineration). Water content must remain < 20%[6].
Non-Halogenated Organics (e.g., Acetone, Hexane)Incompatible (Regulatory/Cost)Dilutes halogenated waste; ruins the non-halogenated stream's potential for cheap fuel blending[3].
Strong Acids / Oxidizers (e.g., Nitric Acid)Incompatible (Chemical)High risk of exothermic reaction, pressurization, and the release of toxic iodine gas[5].
Aqueous Waste / Bases Incompatible (Chemical)Causes phase separation; complicates incineration fuel value and violates RCRA mixing rules[7].

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology provides a self-validating system for the routine disposal of 2-Iodo-1-(4-methylphenyl)ethan-1-ol.

Phase 1: Containerization & Fume Hood Transfer

  • Select the Container: Obtain a chemically compatible waste container, such as a 4-liter high-density polyethylene (HDPE) carboy or amber glass bottle (to prevent photolytic degradation of the C-I bond)[3].

  • Fume Hood Operation: Transfer all waste inside a certified chemical fume hood. Validation Check: Ensure the hood sash is positioned at or below the certified operating height before opening the waste container.

  • Seal the Container: Immediately cap the container after the transfer. Validation Check: The container must be "vapor tight" and "spill proof." If you can smell the solvent when the cap is on, the seal is inadequate[8].

Phase 2: Labeling & SAA Storage 4. Immediate Labeling: Affix a university/corporate "Hazardous Waste Tag" before or at the exact moment the first drop of waste is added[8]. 5. Nomenclature: Write the full chemical name: "2-Iodo-1-(4-methylphenyl)ethan-1-ol". Validation Check: Ensure no chemical formulas (e.g.,


) or shorthand abbreviations are used, as this violates EPA/EHS labeling compliance[8]. Check the "Halogenated Solvents" and "Toxic" hazard boxes[3].
6.  SAA Storage:  Move the container to your designated Satellite Accumulation Area (SAA). Place it inside a secondary containment tray to capture potential leaks[3].

Phase 3: EHS Collection 7. Triggering Pickup: Monitor the volume. Once the container reaches 3/4 full, leave at least 1 inch of headspace to allow for vapor expansion[5]. Submit a waste collection request to your Environmental Health and Safety (EHS) department[3].

Logical Workflow Visualization

The following diagram illustrates the lifecycle of 2-Iodo-1-(4-methylphenyl)ethan-1-ol from laboratory generation to final thermal destruction.

G A Waste Generation: 2-Iodo-1-(4-methylphenyl)ethan-1-ol B Fume Hood Transfer (Mitigate Vapor Exposure) A->B C Waste Segregation: Halogenated Organic Stream B->C D Labeling: Full Chemical Name & Hazards C->D E SAA Storage: Secondary Containment & Dark D->E F EHS Collection (Triggered at 3/4 Full) E->F G Final Destruction: Rotary Kiln Incineration F->G H Emission Control: Caustic Scrubbing (HI/I2) G->H

Logical workflow for the segregation, accumulation, and final thermal destruction of halogenated waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2-Iodo-1-(4-methylphenyl)ethan-1-ol, execute the following protocol:

  • Isolate & Ventilate: Immediately remove any potential sources of ignition. Close laboratory doors but leave the chemical fume hood running to exhaust the area[8].

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Place inert absorbent pads directly over the spill. Allow the pads to sit and fully absorb the liquid[3][8].

  • Hazardous Collection: Place the saturated absorbent pads into a heavy-duty plastic bag or a dedicated solid waste container. Seal it tightly[8].

  • Labeling: Tag the bag as hazardous waste, explicitly listing the chemical name and "Spill Cleanup Debris"[3]. Request an immediate EHS pickup.

Regulatory & Environmental Context

The ultimate destination for 2-Iodo-1-(4-methylphenyl)ethan-1-ol is a commercial RCRA-permitted treatment facility. Because it is a halogenated liquid, it cannot be landfilled[9]. It is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C[1].

The critical engineering control during this destruction is the caustic scrubber [1]. When the compound burns, the iodine atoms form Hydrogen Iodide (


) gas. The exhaust gas is passed through a highly basic (caustic) liquid spray, which neutralizes the 

into harmless iodide salts before the exhaust is released into the atmosphere, ensuring complete environmental protection.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Lab Waste Disposal Requirement | Compliance and Risk Management. Kent State University. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-1-(4-methylphenyl)ethan-1-ol

As researchers and scientists at the forefront of drug development, our most critical asset is our team. Ensuring your safety when handling novel chemical entities is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our most critical asset is our team. Ensuring your safety when handling novel chemical entities is paramount. This guide provides a detailed operational and safety framework for handling 2-Iodo-1-(4-methylphenyl)ethan-1-ol, a compound whose specific toxicological properties are not extensively documented. In the absence of specific data, our approach is to infer potential hazards from its constituent chemical moieties—an organic iodide and a substituted ethanol—and to apply rigorous, field-proven safety protocols.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 2-Iodo-1-(4-methylphenyl)ethan-1-ol dictates our safety precautions. It combines an ethanol backbone, which suggests potential flammability and irritation[1], with an iodo-functional group, which points toward potential toxicity characteristic of organic iodides.[2][3][4][5]

  • Dermal and Oral Toxicity: Organic iodides, such as the related compound 2-Iodoethanol, can be fatal if swallowed or in contact with skin.[3][4] We must therefore assume a high degree of dermal toxicity and prevent all skin contact.

  • Irritation: The ethanol group and the overall structure suggest it may be a skin, eye, and respiratory tract irritant.[5][6]

  • Flammability: The ethanol component makes the compound potentially flammable, especially if it is in a solution with other flammable solvents.[7][8] Its vapors may form explosive mixtures with air, and all ignition sources must be rigorously controlled.[1][9]

  • Inhalation Hazard: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[6][7][10]

This assessment mandates the use of comprehensive engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 2-Iodo-1-(4-methylphenyl)ethan-1-ol. This selection is based on providing a robust barrier against the compound's presumed hazards.

PPE CategoryItemSpecification & Rationale
Engineering Controls Chemical Fume HoodPrimary Line of Defense. Must be used for all handling procedures to prevent inhalation of vapors and contain potential spills.[1][2][11]
Eye & Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 D3 standard.[10][11][12] Provides essential protection against splashes and vapors that can cause serious eye irritation.[5]
Hand Protection Chemical-Resistant GlovesDouble-gloving is required. Use a nitrile or neoprene inner glove and a butyl or Viton outer glove for enhanced protection against organic iodides.[2][13] Always inspect gloves for integrity before use.[10]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned with tight-fitting cuffs. Provides a barrier against skin contact and protects from fire hazards.[2][9]
Long Pants & Closed-Toe ShoesStandard laboratory attire to prevent any skin exposure on the lower body and feet.
Respiratory Protection NIOSH-Approved RespiratorTo be used for emergency situations (e.g., large spills) only. Must have appropriate organic vapor cartridges. A written respiratory protection program, including fit-testing, is required by OSHA for respirator use.[10][13]

Step-by-Step Operational Workflow

This protocol provides a self-validating system for safe handling, from preparation to disposal.

I. Pre-Handling & Preparation
  • Review Safety Protocols: Before beginning, review this guide and the Safety Data Sheets (SDS) for any other chemicals involved in the procedure.[11][14]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Don all required PPE as detailed in the table above. Ensure a proper fit.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest eyewash station, safety shower, fire extinguisher, and spill kit.[10][11][14] This check must be performed before the compound is brought into the work area.

  • Prepare Work Area: Ensure the fume hood is clean and uncluttered. If transferring flammable liquids, ensure any metal containers are properly grounded and bonded to prevent static discharge.[9]

II. Safe Handling Procedure
  • Work Within Fume Hood: Conduct all transfers, weighing, and reactions exclusively within the certified chemical fume hood.[1][2]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize potential exposure and waste.[2]

  • Avoid Ignition Sources: Keep the work area clear of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe equipment.[5][6] Use non-sparking tools where appropriate.[12]

  • Container Management: Keep containers tightly closed when not in use to minimize vapor release.[3][8]

III. Post-Handling & Decontamination
  • Waste Segregation: All materials that have come into contact with 2-Iodo-1-(4-methylphenyl)ethan-1-ol (e.g., pipette tips, contaminated gloves, absorbent pads) must be disposed of as hazardous waste.[5][10]

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Proper PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[6][12][13]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing 2-Iodo-1-(4-methylphenyl)ethan-1-ol in a laboratory setting.

G Safe Handling Workflow for 2-Iodo-1-(4-methylphenyl)ethan-1-ol cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling cluster_emergency Contingency Plan prep1 Review Safety Protocols (SDS, Guide) prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Work handle2 Use Minimum Quantity handle1->handle2 emergency Emergency? (Spill, Exposure) handle1->emergency handle3 Control Ignition Sources handle2->handle3 handle2->emergency post1 Segregate Hazardous Waste handle3->post1 Work Complete handle3->emergency post2 Decontaminate Work Area post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 spill Spill Protocol emergency->spill Yes (Spill) exposure First Aid Protocol emergency->exposure Yes (Exposure) spill->post2 After Cleanup exposure->post4 After Treatment

Caption: Procedural workflow from preparation to post-handling, including emergency contingencies.

Emergency & Disposal Plans

Accidental Release Measures
  • Small Spill (inside fume hood): Contain the spill using an absorbent material designed for chemical spills.[2] Place the contaminated material in a sealed, labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area.[2][10] Alert laboratory personnel and the safety officer. Prevent entry into drains or waterways.[7][12] Ensure the area is well-ventilated before re-entry.

First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]

Waste Disposal

All waste containing 2-Iodo-1-(4-methylphenyl)ethan-1-ol is to be considered hazardous.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[3][12] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3][5][7] Never dispose of this chemical down the drain.[2]

References

  • NeogenVet® Organic Iodide Powder Safety Data Sheet. (n.d.). Covetrus North America.
  • Safety and Handling of Methyl Iodide in the Laboratory. (n.d.). Calibre Chemicals.
  • SAFETY DATA SHEET: ETHANOL. (2013, October 21). Philip Harris Ltd.
  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Personal protective equipment for handling Tetramethylammonium iodide. (2025, December). BenchChem.
  • Personal Protective Equipment for Methyl Iodide Use. (n.d.). SlideShare.
  • SAFETY DATA SHEET: 2-Iodoethanol. (2025, November 14). Tokyo Chemical Industry.
  • How to Minimize the Hazard of Ethanol in Your Chemical Inventory? (2025, June 10). Elchemy.
  • SAFETY DATA SHEET: Ethyl alcohol, Pure. (2025, September 10). MilliporeSigma.
  • SAFETY DATA SHEET: 2-(4-Methylphenyl)ethanol. (2025, December 21). Fisher Scientific.
  • Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA.
  • Safety Procedures for Ethanol in a Cannabis Lab. (n.d.). LabManager.
  • SAFETY DATA SHEET: Ethanol. (n.d.). Sigma-Aldrich.
  • Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET: 2-Iodo-1-phenylethan-1-one. (2024, December 19). CymitQuimica.
  • Is Ethanol Hazardous? (2024, November 13). The Chemistry Blog.
  • SAFETY DATA SHEET: 2-Iodoethanol. (2025, November 4). TCI Chemicals.
  • Working with Hazardous Chemicals. (2007). Organic Syntheses, 84, 199-208.
  • SAFETY DATA SHEET: Iodoethane. (2025, September 12). Alfa Aesar.

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